molecular formula C8H6F4 B1454322 1-(1,1-Difluoroethyl)-3,5-difluorobenzene CAS No. 1138445-10-9

1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Cat. No.: B1454322
CAS No.: 1138445-10-9
M. Wt: 178.13 g/mol
InChI Key: SBCKDBDOFDSZFH-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-3,5-difluorobenzene is a useful research compound. Its molecular formula is C8H6F4 and its molecular weight is 178.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,1-difluoroethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-8(11,12)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCKDBDOFDSZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271033
Record name 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
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Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-10-9
Record name 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Role of Fluorination in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart profound changes to a molecule's physicochemical profile. These changes can include enhanced metabolic stability, increased binding affinity, and modified lipophilicity, all of which are critical parameters in the optimization of bioactive compounds.[1]

This guide focuses on this compound, a molecule that exemplifies the strategic use of multiple fluorine substitutions. It features a geminal difluoroethyl group attached to a difluorinated aromatic ring, creating a scaffold of significant interest for researchers in medicinal and agrochemical chemistry. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a cohesive analysis of the compound's properties, reactivity, and synthetic rationale, grounded in established chemical principles and tailored for professionals in the field.

Core Molecular Identity and Physicochemical Profile

Understanding a molecule begins with its fundamental identifiers and properties. This compound is a structurally precise compound with a defined set of characteristics that govern its behavior in chemical and biological systems.

Identifiers and Structural Data
  • IUPAC Name: this compound[2]

  • CAS Number: 1138445-10-9[3]

  • Molecular Formula: C₈H₆F₄[2]

  • Molecular Weight: 178.13 g/mol [2]

  • Canonical SMILES: CC(C1=CC(=CC(=C1)F)F)(F)F[2]

  • InChIKey: SBCKDBDOFDSZFH-UHFFFAOYSA-N[2]

Physicochemical Properties

Experimental data for this specific molecule is not widely published. However, we can consolidate computed properties and draw rational comparisons with structurally analogous compounds to build a reliable profile.

PropertyValue / ObservationSource / Citation
Molecular Weight 178.13 g/mol PubChem[2]
XLogP3-AA (Lipophilicity) 2.9PubChem (Computed)[2]
Hydrogen Bond Donor Count 0PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 4 (from Fluorine atoms)PubChem (Computed)[2]
Rotatable Bond Count 1PubChem (Computed)[2]
Topological Polar Surface Area 0 ŲPubChem (Computed)[2]
Hazard Identification IrritantMatrix Scientific[3]
Boiling Point (Analog) 123-124 °C (for 1-Ethynyl-3,5-difluorobenzene)Sigma-Aldrich[4]
Density (Analog) 1.09 g/mL (for 1-Ethyl-3,5-difluorobenzene)Chem-Impex[5]

The computed XLogP3 value of 2.9 suggests significant lipophilicity, a direct consequence of replacing hydrogen with fluorine. This property is critical in drug design as it influences membrane permeability and transport. The absence of hydrogen bond donors and a polar surface area of zero further reinforces the non-polar character of the molecule.[2]

Electronic Effects and Chemical Reactivity

The reactivity of this compound is dominated by the powerful inductive effects of its four fluorine atoms. Understanding these effects is key to predicting its behavior in synthetic transformations and its interactions in biological systems.

The two fluorine atoms on the ethyl group (-CF₂CH₃) are strongly electron-withdrawing, which has two major consequences:

  • Increased Acidity of the Methyl Protons: The protons on the adjacent methyl group are more acidic than in a non-fluorinated ethyl group, although not typically acidic enough for deprotonation by common bases.

  • Stability of Adjacent Cations: The gem-difluoro group destabilizes the formation of a positive charge on the benzylic carbon, making Sₙ1-type reactions at this position highly unfavorable.

The fluorine atoms on the aromatic ring at the 3- and 5-positions are also strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. Any substitution would be directed to the 2-, 4-, or 6-positions. Conversely, these fluorines activate the ring for nucleophilic aromatic substitution (SₙAr), although this typically requires a strong nucleophile and forcing conditions.

The 1,1-difluoroethyl moiety is a key pharmacophore. It is considered a lipophilic bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding as a lipophilic hydrogen bond donor due to the polarization of the C-H bonds in the methyl group.[6] This allows it to mimic the interactions of these common functional groups while increasing the molecule's metabolic stability.

G cluster_ring Aromatic Ring Effects cluster_chain Side-Chain Effects ring_F Ring Fluorines (3,5-positions) deactivation Deactivation to Electrophilic Attack ring_F->deactivation -I Effect activation Activation to Nucleophilic Attack ring_F->activation -I Effect chain_F gem-Difluoro Group (-CF₂-) acidity Increased CH₃ Acidity chain_F->acidity stability Metabolic Stability chain_F->stability Strong C-F Bond bioisostere Bioisostere of -OH, -SH chain_F->bioisostere Lipophilic H-bond Donor molecule 1-(1,1-Difluoroethyl)- 3,5-difluorobenzene cluster_ring cluster_ring molecule->cluster_ring cluster_chain cluster_chain molecule->cluster_chain G cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Deoxofluorination A 1-Bromo-3,5-difluorobenzene B 1-(3,5-Difluorophenyl)ethan-1-one A->B 1. Mg, THF 2. Acetyl Chloride C 1-(1,1-Difluoroethyl)- 3,5-difluorobenzene B->C DAST or Deoxo-Fluor DCM, rt

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Deoxofluorination of 1-(3,5-Difluorophenyl)ethan-1-one

This protocol details the critical fluorination step. As a self-validating system, it includes in-process checks and explains the rationale behind procedural choices.

Warning: Deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) are hazardous and moisture-sensitive. This procedure must be conducted by trained personnel in a certified chemical fume hood under an inert atmosphere.

Materials:

  • 1-(3,5-Difluorophenyl)ethan-1-one (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.

    • Rationale: Rigorous exclusion of moisture is critical to prevent the decomposition of the DAST reagent and the formation of byproducts.

  • Reagent Charging: 1-(3,5-Difluorophenyl)ethan-1-one (1.0 eq) is dissolved in anhydrous DCM and charged into the reaction flask. The solution is cooled to 0 °C using an ice-water bath.

    • Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of the fluorinating agent, improving selectivity and safety.

  • Reagent Addition: DAST (1.2 eq) is dissolved in a minimal amount of anhydrous DCM and transferred to the dropping funnel. The DAST solution is added dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 5 °C.

    • Rationale: Slow, controlled addition is crucial for managing the reaction rate and preventing runaway reactions. A slight excess of DAST ensures complete conversion of the starting material.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by quenching a small aliquot in NaHCO₃.

    • Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion.

  • Reaction Quench: Once the reaction is complete, the flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Rationale: The quench neutralizes unreacted DAST and acidic byproducts. This step is highly exothermic and produces gas, requiring slow addition and efficient cooling.

  • Workup and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • Rationale: This standard aqueous workup removes inorganic salts and water-soluble impurities. Drying the organic layer is essential before solvent removal.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

    • Rationale: Chromatography separates the desired product from any unreacted starting material and non-polar byproducts.

Applications in Drug Discovery and Development

The this compound scaffold is not merely a chemical curiosity; it represents a strategic building block for creating next-generation therapeutics. Its value stems from the predictable and beneficial ways in which its fluorine atoms modulate molecular properties. [7][8] The introduction of the gem-difluoroethyl group can significantly block oxidative metabolism at the benzylic position, a common liability for many drug candidates. This leads to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability. [1]

G A Lead Compound (e.g., Ar-CH₂CH₃) B Strategic Fluorination A->B C Target Molecule (Ar-CF₂CH₃) B->C D Blockade of Metabolic Oxidation C->D E Enhanced Lipophilicity (Improved Permeability) C->E F Modified pKa and Receptor Binding C->F G Improved PK/PD Profile D->G E->G F->G

Caption: Logic workflow for fluorination in drug candidate optimization.

The difluorinated aromatic ring further enhances this effect and can be used to fine-tune the electronic environment of the molecule to optimize its binding affinity with a biological target. The overall increase in lipophilicity can also improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is advantageous for developing treatments for central nervous system disorders.

Conclusion

This compound is a highly functionalized building block that embodies the principles of modern medicinal chemistry. Its properties are a direct result of the strategic placement of four fluorine atoms, which collectively enhance metabolic stability, modulate lipophilicity, and provide unique bioisosteric properties. While detailed experimental data on the compound itself is sparse, its chemical behavior can be confidently predicted from well-understood principles of organofluorine chemistry. The synthetic pathways are accessible through established deoxofluorination reactions, making it a viable candidate for inclusion in discovery and development pipelines. For researchers and scientists, this molecule offers a powerful tool for overcoming common challenges in drug design, ultimately enabling the creation of safer and more effective medicines.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Difluoroethylation Reactions of Organic Compounds. [Link]

  • Pharmaffiliates. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. [Link]

  • Ni, C., Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • PubChem. 1-Ethyl-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

  • ResearchGate. (A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes. [Link]

  • ResearchGate. A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH3CF2Cl. [Link]

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Sources

An In-Depth Technical Guide to 1-(1,1-Difluoroethyl)-3,5-difluorobenzene (CAS 1138445-10-9): A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design, offering profound enhancements to metabolic stability, binding affinity, and overall pharmacokinetic profiles. This guide provides a comprehensive technical overview of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene, a specialized building block that uniquely combines two highly valuable fluorinated motifs: the bioisosteric gem-difluoroethyl group and the metabolically robust 3,5-difluorophenyl ring. We will delve into its physicochemical properties, present a detailed and mechanistically-grounded synthesis protocol, explore its strategic applications in drug design, and provide essential handling information. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced fluorinated intermediates to accelerate the discovery of next-generation therapeutics.

The Strategic Imperative of Fluorination: Bioisosterism and Metabolic Hardening

The deliberate use of fluorine in drug design is a proven strategy for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Two key concepts underpin the utility of this compound:

  • The gem-Difluoromethylene Group as a Carbonyl Bioisostere: The CF₂ group is a non-hydrolyzable, non-reducible bioisostere of a ketone or aldehyde carbonyl group.[2][3] Replacing a metabolically susceptible carbonyl with a gem-difluoromethylene unit can block oxidative metabolism, enhance membrane permeability by reducing polarity, and improve the compound's in-vivo half-life without drastically altering its steric profile.[4][5]

  • The 3,5-Difluorophenyl Moiety for Metabolic Blocking: The phenyl ring is a common site of metabolic oxidation by Cytochrome P450 enzymes. Introducing strongly electron-withdrawing fluorine atoms, particularly at the meta positions, deactivates the ring towards electrophilic attack, effectively "hardening" it against metabolic degradation.[6]

The title compound synergistically combines these features, offering a pre-packaged scaffold for introducing a metabolically resilient, bioisosterically-relevant ethyl side chain onto a similarly resilient aromatic core.

Physicochemical Properties and Molecular Data

This compound is a colorless liquid at room temperature, possessing a unique combination of properties derived from its tetrafluorinated structure.

PropertyValueSource
CAS Number 1138445-10-9[7][8]
Molecular Formula C₈H₆F₄[7][8]
Molecular Weight 178.13 g/mol [8]
MDL Number MFCD11845812[7]
Predicted Boiling Point 137.1 ± 35.0 °C[9]
XLogP3-AA 2.9[8]
Hydrogen Bond Donor Count 0[8]
Hydrogen Bond Acceptor Count 4[8]
Predicted Spectroscopic Characterization

While specific spectra are not publicly available, the structure allows for clear predictions:

  • ¹H NMR: The spectrum would be characterized by a triplet in the aliphatic region (~1.8-2.2 ppm) for the CH₃ group, with a characteristic coupling constant (³JHF) due to the adjacent CF₂ group. The aromatic region would show two signals corresponding to the H2/H6 and H4 protons of the 3,5-difluorophenyl ring.

  • ¹⁹F NMR: Two distinct signals would be expected. One for the two equivalent aromatic fluorine atoms and another, more upfield, for the gem-difluoroethyl (CF₂) group, which would appear as a quartet due to coupling with the three protons of the methyl group.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 178.04.

Synthesis and Manufacturing Pathway

The most logical and efficient synthesis of this compound is a two-step process starting from the commercially available 3',5'-difluoroacetophenone. The key transformation is the conversion of the ketone carbonyl to a gem-difluoride via deoxyfluorination.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor 3',5'-Difluoroacetophenone Target->Precursor Deoxyfluorination

Figure 1: Retrosynthetic disconnection of the target molecule.
Overall Synthesis Workflow

The workflow involves the direct fluorination of the ketone precursor using a specialized deoxyfluorinating agent.

Figure 2: High-level workflow for the synthesis of the target compound.
Key Transformation: Deoxyfluorination

Causality and Reagent Selection: The conversion of a carbonyl to a gem-difluoride is a powerful transformation in fluorination chemistry. While several reagents can accomplish this, including Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) is often the superior choice for both laboratory and scale-up applications.[10][11][12] Deoxo-Fluor is more thermally stable than DAST, which is known to be unstable upon heating and can detonate.[13] This enhanced stability often leads to cleaner reactions, higher yields, and a significantly better safety profile.[10][14]

Reaction Mechanism: The generally accepted mechanism involves the initial activation of the carbonyl oxygen by the sulfur atom of the fluorinating agent. This is followed by nucleophilic attack of a fluoride ion at the carbonyl carbon. A subsequent elimination sequence, driven by the formation of stable byproducts, results in the final gem-difluorinated product.[15][16]

G ketone Ketone (R-C(O)-R') intermediate1 Lewis Acid Activation (O-S Adduct) ketone->intermediate1 + Deoxo-Fluor deoxofluor Deoxo-Fluor intermediate2 Fluoride Attack (Hemiketal Analog) intermediate1->intermediate2 Fluoride Addition intermediate3 Alkoxyaminosulfur Difluoride Intermediate intermediate2->intermediate3 Elimination of HF (rearrangement) product gem-Difluoride (R-CF₂-R') intermediate3->product SN1 or SN2 Fluoride Displacement

Figure 3: Simplified mechanism of ketone deoxyfluorination.
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for deoxyfluorination of ketones.[11][12]

Materials:

  • 3',5'-Difluoroacetophenone (1.0 eq)

  • Deoxo-Fluor (1.7 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol (catalytic, ~0.2 eq, optional but often beneficial)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-purged plastic or Teflon reaction vessel equipped with a magnetic stir bar, add 3',5'-difluoroacetophenone (1.0 eq).

  • Dissolution: Dissolve the ketone in anhydrous DCM (approx. 0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add ethanol (0.2 eq) to the solution, followed by the slow, dropwise addition of Deoxo-Fluor (1.7 eq). Caution: The reaction can be exothermic. Maintain the internal temperature below 5-10 °C during addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-48 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: The quench is highly exothermic and releases HF gas. This step must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Applications in Drug Discovery and Development

The primary value of this building block is to serve as a versatile intermediate for constructing more complex Active Pharmaceutical Ingredients (APIs).

Bioisosteric Replacement Strategy: A common strategy involves synthesizing an analog of a lead compound where a carbonyl group is replaced by the gem-difluoro moiety from the title compound. This can be a powerful tactic to overcome metabolic liabilities associated with the carbonyl.[4]

G cluster_0 Lead Compound cluster_1 Optimized Analog lead Ar-C(O)-CH₃ (Metabolically Liable) analog Ar-CF₂-CH₃ (Metabolically Stable) lead->analog Bioisosteric Replacement (Improves ADME Properties)

Figure 4: The gem-difluoroethyl group as a stable bioisostere for a ketone.

Key Advantages for Medicinal Chemists:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, protecting the molecule from common metabolic pathways.[5]

  • Modulation of Physicochemical Properties: The substitution of oxygen with two fluorine atoms increases lipophilicity (LogP) and can alter the molecule's hydrogen bond accepting capacity, potentially improving membrane permeability and oral bioavailability.[5][17]

  • Fine-Tuning of Potency: The strong dipole moment of the C-F bonds can lead to favorable interactions within a target protein's binding pocket, maintaining or even enhancing biological activity compared to the carbonyl analog.

Safety, Handling, and Storage

As a fluorinated organic compound, this compound requires careful handling in a laboratory setting.

  • Hazard Identification: The compound is classified as an irritant.[7][18] It may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[18]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][18]

  • Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. Use spark-proof tools and take precautionary measures against static discharge, as is standard for organic solvents and reagents.[19][20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18]

Conclusion

This compound stands out as a highly strategic and enabling building block for pharmaceutical research and development. It provides medicinal chemists with a powerful tool to address common drug discovery challenges, particularly metabolic instability. By synergistically combining the bioisosteric gem-difluoroethyl group with the metabolically robust 3,5-difluorophenyl core, this reagent facilitates the rational design of drug candidates with improved pharmacokinetic profiles. Its straightforward synthesis from a common precursor via a reliable deoxyfluorination reaction further enhances its utility, making it an indispensable component in the modern medicinal chemist's toolbox.

References

  • Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]

  • Reddit. Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

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  • ResearchGate. The replacement and application of carbonyl bioisosteres. [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Thieme. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. [Link]

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • Princeton University, Macmillan Group. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

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  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

  • NIH PMC. Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. [Link]

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Sources

Spectroscopic Data for 1-(1,1-Difluoroethyl)-3,5-difluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-(1,1-difluoroethyl)-3,5-difluorobenzene. As a molecule of interest in pharmaceutical and materials science research, a thorough understanding of its spectroscopic signature is crucial for its synthesis, identification, and characterization. This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) data for this compound.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₈H₆F₄ and a molecular weight of 178.13 g/mol , possesses a unique combination of a gem-difluoroethyl group and a 1,3-difluorinated aromatic ring.[1] The presence of four fluorine atoms imparts distinct electronic properties that are of significant interest in drug development for modulating metabolic stability and binding affinity. The gem-difluoroethyl moiety, in particular, is a bioisostere for carbonyl or ether functionalities, offering a way to fine-tune the physicochemical properties of a lead compound. A comprehensive spectroscopic analysis is therefore the first step in harnessing the potential of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals only for the methyl and aromatic protons.

  • Methyl Protons (H-a): The three equivalent protons of the methyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms of the gem-difluoroethyl group. The typical coupling constant for ³J(H,F) in such systems is in the range of 15-25 Hz. The chemical shift is anticipated to be in the region of 1.5-2.0 ppm, shifted downfield from a typical methyl group due to the electron-withdrawing effect of the adjacent fluorine atoms.

  • Aromatic Protons (H-b, H-c): The aromatic region will display two distinct signals. The proton at the C4 position (H-c) is flanked by two carbons bearing fluorine atoms and will appear as a triplet of triplets due to coupling with the two meta fluorine atoms (³J(H,F)) and the two ortho protons (³J(H,H)). The two equivalent protons at the C2 and C6 positions (H-b) will appear as a doublet of doublets of doublets (or a more complex multiplet) due to coupling with the ortho proton (³J(H,H)), the para proton (⁵J(H,H)), and the meta fluorine atoms (⁴J(H,F)). Based on data for 1,3-difluorobenzene, the aromatic protons are expected to resonate between 6.5 and 7.5 ppm.[2][3]

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-a (CH₃)1.5 - 2.0Triplet (t)³J(H,F) = 15-25
H-b (Ar-H)6.8 - 7.2ddd³J(H,H), ⁵J(H,H), ⁴J(H,F)
H-c (Ar-H)6.6 - 7.0tt³J(H,F), ³J(H,H)
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon environments in the molecule. The carbon signals will be split by the fluorine atoms, leading to characteristic multiplets.

  • Methyl Carbon (C-a): This carbon will appear as a quartet due to coupling with the three attached protons.

  • Quaternary Carbon (C-d): The carbon of the gem-difluoroethyl group will be significantly deshielded by the two attached fluorine atoms and will appear as a triplet with a large ¹J(C,F) coupling constant, typically in the range of 230-280 Hz.

  • Aromatic Carbons: The aromatic carbons will exhibit complex splitting patterns due to one-bond and multi-bond couplings with fluorine. The carbons directly bonded to fluorine (C-f) will show a large ¹J(C,F) coupling. The other aromatic carbons will show smaller ²J(C,F), ³J(C,F), and ⁴J(C,F) couplings. Based on data for (1,1-Difluoroethyl)benzene and 1,3-difluorobenzene, the predicted chemical shifts are tabulated below.[2][4]

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (¹³C{¹H}) Predicted Coupling Constants (Hz)
C-a (CH₃)20 - 30Quartet (q)¹J(C,H) ≈ 130
C-d (-CF₂-)120 - 130Triplet (t)¹J(C,F) = 230-280
C-e (Ar-C)140 - 150Triplet (t)²J(C,F)
C-f (Ar-CF)160 - 165Doublet of Doublets (dd)¹J(C,F), ³J(C,F)
C-g (Ar-CH)110 - 115Doublet of Triplets (dt)¹J(C,H), ²J(C,F)
C-h (Ar-CH)100 - 105Triplet of Doublets (td)¹J(C,H), ²J(C,F)
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule.[5] For this compound, two distinct fluorine signals are expected.

  • gem-Difluoroethyl Fluorines (F-a): These two equivalent fluorine atoms will appear as a quartet due to coupling with the three protons of the methyl group (³J(F,H)). The chemical shift is expected in the range of -90 to -110 ppm relative to CFCl₃.

  • Aromatic Fluorines (F-b): The two equivalent aromatic fluorine atoms will show a more complex multiplet due to coupling with the ortho and meta protons. The chemical shift for aromatic fluorines is typically in the range of -100 to -130 ppm.[6]

Fluorine Predicted Chemical Shift (ppm vs. CFCl₃) Predicted Multiplicity Predicted Coupling Constants (Hz)
F-a (-CF₂-)-90 to -110Quartet (q)³J(F,H) = 15-25
F-b (Ar-F)-100 to -130Multiplet (m)J(F,H)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 178.

Predicted Fragmentation Pattern:

The primary fragmentation pathway is likely the loss of a methyl group to form a stable benzylic cation at m/z 163. Subsequent loss of HF or difluorocarbene (:CF₂) could also be observed.

  • m/z 178: Molecular ion (M⁺) [C₈H₆F₄]⁺

  • m/z 163: [M - CH₃]⁺

  • m/z 158: [M - HF]⁺ (less likely)

  • m/z 114: [C₆H₄F₂]⁺ (from cleavage of the ethyl group)

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure.

  • C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear around 2850-3000 cm⁻¹.

  • C-F stretching: The strong C-F stretching vibrations are a dominant feature in the IR spectrum of fluorinated compounds and are expected in the region of 1100-1350 cm⁻¹.

  • C=C stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H bending: Out-of-plane C-H bending vibrations will appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern.

The Raman spectrum will complement the IR data, with strong signals often observed for the symmetric vibrations of the aromatic ring.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H stretch3000 - 31003000 - 3100
Aliphatic C-H stretch2850 - 30002850 - 3000
Aromatic C=C stretch1450 - 16001450 - 1600
C-F stretch1100 - 1350 (strong)1100 - 1350 (weak)
Aromatic C-H bend650 - 900650 - 900

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better resolution of complex multiplets.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR transfer->C13_NMR F19_NMR ¹⁹F NMR transfer->F19_NMR phasing Phasing H1_NMR->phasing C13_NMR->phasing F19_NMR->phasing baseline Baseline Correction phasing->baseline integration Integration baseline->integration peak_picking Peak Picking integration->peak_picking Structural Elucidation Structural Elucidation peak_picking->Structural Elucidation

Workflow for NMR data acquisition and processing.
Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is an ideal technique for the analysis of this volatile compound.

GC Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

GCMS_Workflow sample_prep Sample Dilution (e.g., in Dichloromethane) injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass Spectrum & Fragmentation) detection->data_analysis

General workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a robust framework for the identification and characterization of this molecule. The detailed protocols and expected data will serve as a valuable resource for researchers in the fields of drug discovery and materials science, enabling them to confidently synthesize and analyze this and other novel fluorinated compounds. The unique interplay of the gem-difluoroethyl group and the difluorinated aromatic ring presents a fascinating case study in spectroscopic interpretation, highlighting the power of these analytical techniques in modern chemical research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (1,1-Difluoroethyl)benzene. National Center for Biotechnology Information. [Link]

  • Supporting Information for a Royal Society of Chemistry publication.
  • Supporting Information for a Royal Society of Chemistry publication.
  • PubChem. 1,3-Difluorobenzene. National Center for Biotechnology Information. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Supporting Information for a Royal Society of Chemistry publication.
  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • NIST. Benzene,1-chloro-3,5-difluoro-. NIST WebBook. [Link]

Sources

A Technical Guide to the Molecular Structure and Characterization of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The 1-(1,1-difluoroethyl)-3,5-difluorobenzene moiety represents a sophisticated building block that combines two key organofluorine motifs: a geminal difluoroethyl group and a difluorinated aromatic ring. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and the critical experimental protocols required for its unambiguous characterization. We delve into the causality behind synthetic and analytical choices, offering field-proven insights to empower researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Motifs

The introduction of fluorine into bioactive molecules is a widely adopted strategy to enhance pharmacological profiles. The gem-difluoroalkyl group (CF₂) is often employed as a bioisostere for carbonyls or hydroxyls, improving metabolic stability by blocking oxidation sites without drastically altering molecular conformation.[1] Concurrently, fluorination of aromatic rings, as seen in the 3,5-difluorophenyl group, modulates electronic properties, pKa, and lipophilicity, which can lead to enhanced target engagement and improved pharmacokinetic (PK) properties.[1]

This compound (C₈H₆F₄) is a compound of increasing interest as it provides a scaffold that merges these benefits.[2][3] Understanding its precise three-dimensional structure and electronic nature is paramount for its effective application in rational drug design. This guide serves as a comprehensive technical resource for its synthesis, structural elucidation, and analytical validation.

Molecular Structure and Physicochemical Properties

The molecule's structure features a central benzene ring substituted at the 1, 3, and 5 positions. The key substituents are a 1,1-difluoroethyl group at position 1 and fluorine atoms at positions 3 and 5.[2] This substitution pattern results in C₂ symmetry when viewing the molecule down the C1-C4 axis.

In Silico Analysis and Conformational Landscape

Computational modeling suggests that the lowest energy conformation involves the staggering of the methyl group of the difluoroethyl moiety relative to the plane of the aromatic ring to minimize steric hindrance. The strong C-F bonds are significantly shorter than C-H bonds and are highly polarized. This polarization, particularly in the gem-difluoroethyl group, creates a localized dipole that can influence intermolecular interactions and binding geometries.

Tabulated Physicochemical Data

A summary of the core physicochemical properties for this compound is presented below for quick reference.

PropertyValueSource
CAS Number 1138445-10-9PubChem[2]
Molecular Formula C₈H₆F₄PubChem[2]
Molecular Weight 178.13 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES CC(C1=CC(=CC(=C1)F)F)(F)FPubChem[2]
InChIKey SBCKDBDOFDSZFH-UHFFFAOYSA-NPubChem[2]

Synthesis and Mechanistic Considerations

The synthesis of gem-difluoroalkyl arenes is a critical process in organofluorine chemistry. A common and reliable method involves the deoxofluorination of a corresponding ketone precursor.

Synthetic Workflow: Deoxofluorination

The synthesis of this compound typically starts from 1-(3,5-difluorophenyl)ethan-1-one. This precursor is treated with a deoxofluorinating agent to convert the carbonyl group into the gem-difluoro moiety.

Synthesis_Workflow Precursor 1-(3,5-difluorophenyl)ethan-1-one Reagent Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) Reaction Deoxofluorination Anhydrous CH₂Cl₂ Precursor->Reaction Add Reagent->Reaction Workup Aqueous Quench (e.g., sat. NaHCO₃) Reaction->Workup 1. React at 0°C to RT Purification Column Chromatography (Silica Gel) Workup->Purification 2. Extract & Dry Product 1-(1,1-Difluoroethyl)- 3,5-difluorobenzene Purification->Product 3. Elute

Caption: General workflow for the synthesis via deoxofluorination.

Expertise: Choice of Fluorinating Agent

The choice of diethylaminosulfur trifluoride (DAST) or its safer analogues like Deoxo-Fluor® is critical. These reagents are effective for converting ketones to gem-difluorides. The reaction proceeds via a covalent sulfurane intermediate. The causality for choosing these reagents lies in their relatively mild reaction conditions and high efficiency for this specific transformation, minimizing side reactions like elimination that can occur with harsher fluorinating agents. Anhydrous conditions are paramount, as these reagents react violently with water.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation requires a multi-technique approach. NMR and MS are indispensable tools for validating the identity and purity of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule due to the presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F).

System: 400 MHz (or higher) NMR Spectrometer Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Resonances: The spectrum will show two main regions: the aromatic region (approx. 6.8-7.2 ppm) and the aliphatic region. The methyl protons (-CH₃) will appear as a triplet around 1.9 ppm due to coupling with the two geminal fluorine atoms (³JHF). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the ring.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for identifying different fluorine environments.[4]

    • Expected Resonances: Two distinct signals are expected. The two equivalent aromatic fluorines (-ArF ) will appear as one signal (approx. -105 to -115 ppm). The geminal difluoroethyl group (-CF₂-) will appear as a second signal, typically further upfield (approx. -90 to -100 ppm).[5]

    • Causality: The significant difference in chemical shifts allows for clear differentiation of the aliphatic and aromatic fluorine atoms.[6][7] In a proton-coupled spectrum, the -CF₂- signal would be a quartet due to coupling with the methyl protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Resonances: The spectrum will show distinct signals for the methyl carbon, the quaternary carbon attached to the fluorines (C-CF₂), and the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling (¹JCF).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the molecular weight and purity of the compound.

System: Standard GC system coupled to an Electron Ionization (EI) Mass Spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5 or HP-5ms).

    • Injection: Inject 1 µL with a split ratio (e.g., 50:1).

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.

  • MS Analysis:

    • Acquire spectra in EI mode (70 eV).

    • Expected Results: The chromatogram should show a single major peak, confirming purity. The mass spectrum for this peak will show the molecular ion ([M]⁺) at m/z = 178. The isotopic pattern should match the calculated pattern for C₈H₆F₄. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) or HF ([M-20]⁺).

Applications and Structural Rationale in Drug Design

The structural features of this compound are directly relevant to addressing common challenges in drug development, such as metabolic instability and off-target effects.

Structure_Function cluster_moiety Molecular Moiety cluster_property Physicochemical Impact cluster_outcome Pharmacological Outcome Moiety 1,1-Difluoroethyl Group 3,5-Difluorophenyl Group Property Blocks Metabolic Oxidation (Bioisostere for -C(O)R or -CH(OH)R) Increased Lipophilicity (logP) Modulates Ring Electronics (pKa) Moiety:f0->Property:f0 Moiety:f0->Property:f1 Moiety:f1->Property:f1 Moiety:f1->Property:f2 Outcome Improved Metabolic Stability (Longer Half-life) Enhanced Membrane Permeability Increased Binding Affinity / Selectivity Property:f0->Outcome:f0 Property:f1->Outcome:f1 Property:f2->Outcome:f2

Sources

An In-Depth Technical Guide to the Synthesis, Purity, and Yield of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis, purification, and analytical characterization of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. The methodologies detailed herein are grounded in established principles of fluorine chemistry, offering insights into experimental choices to ensure high purity and optimal yield.

Introduction: The Significance of the Gem-Difluoroethyl Moiety

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The gem-difluoroethyl group, in particular, serves as a valuable bioisostere for carbonyl and hydroxyl functionalities. This compound is a key building block in the synthesis of various pharmacologically active compounds, making a robust and well-characterized synthetic route to this intermediate of paramount importance.

Synthetic Strategy: Deoxofluorination of 3',5'-Difluoroacetophenone

The most direct and efficient pathway to this compound is the deoxofluorination of the corresponding ketone, 3',5'-difluoroacetophenone. This transformation replaces the carbonyl oxygen with two fluorine atoms. Several reagents can effect this conversion, with diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor® being the most prominent.[1]

Causality Behind Reagent Selection

The choice between DAST and its alternatives often hinges on a balance of reactivity, safety, and scale. DAST is a powerful and versatile fluorinating agent but is known for its thermal instability and sensitivity to moisture.[2] Deoxo-Fluor®, while more expensive, offers a better safety profile, making it more suitable for larger-scale synthesis.[1] The reaction mechanism involves the formation of a key intermediate, an α-fluoroalkoxysulfurane, which then undergoes nucleophilic substitution by fluoride.[3]

Potential Side Reactions and Impurities

The deoxofluorination of enolizable ketones can sometimes lead to the formation of vinyl fluoride byproducts through deprotonation of an intermediate carbocation.[4] Additionally, incomplete reaction will leave unreacted starting material, 3',5'-difluoroacetophenone. Cationic rearrangements, such as the Wagner-Meerwein rearrangement, have also been observed in some DAST-mediated reactions, although this is less common with aromatic substrates.[2]

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis using DAST. Extreme caution must be exercised when handling DAST, as it is corrosive, toxic, and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[5]

Materials and Reagents
Reagent/MaterialPuritySupplier
3',5'-Difluoroacetophenone≥98%Commercially Available
Diethylaminosulfur Trifluoride (DAST)≥95%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionReagent GradePrepared in-house
Anhydrous Magnesium SulfateReagent GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer is charged with 3',5'-difluoroacetophenone (1.0 eq). Anhydrous dichloromethane (10-20 volumes) is added, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Diethylaminosulfur trifluoride (1.2-1.5 eq) is slowly added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: The reaction is carefully quenched by slow addition to a chilled, stirred, saturated aqueous solution of sodium bicarbonate. Caution: This should be done slowly and behind a blast shield due to vigorous gas evolution.

  • Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product is typically a yellowish oil containing the desired product, unreacted starting material, and minor byproducts. Purification is crucial to achieve high purity.

Fractional Distillation

For larger scale purifications, fractional distillation under reduced pressure is an effective method. Given the likely boiling points of the product and starting material, a good separation can be achieved.

Column Chromatography

For smaller scales or to achieve very high purity, column chromatography on silica gel is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The separation can be monitored by TLC. For fluorinated compounds, pentafluorophenyl (PFP) or biphenyl stationary phases can offer enhanced selectivity.[6]

Purity and Yield Analysis

A thorough analysis is essential to confirm the identity, purity, and yield of the final product.

Expected Yield

While specific literature on the yield for this exact transformation is scarce, yields for the deoxofluorination of similar acetophenones with DAST are generally in the range of 60-80%. Optimization of reaction time, temperature, and stoichiometry of DAST can further improve the yield.

Analytical Techniques for Purity Determination
TechniquePurposeExpected Observations
GC-MS Purity assessment and identification of volatile impurities.A single major peak for the product with a clear molecular ion in the mass spectrum. The fragmentation pattern can provide structural confirmation.
¹H NMR Structural confirmation.The spectrum should show a characteristic triplet for the methyl group due to coupling with the two geminal fluorine atoms, and signals in the aromatic region corresponding to the 3,5-difluorophenyl group.
¹⁹F NMR Definitive confirmation of fluorine incorporation and purity assessment.Two distinct signals are expected: one for the two aromatic fluorine atoms and another for the two geminal fluorine atoms of the ethyl group. The chemical shifts and coupling patterns are highly diagnostic.[7]
¹³C NMR Structural confirmation.The spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and a triplet for the carbon bearing the geminal fluorine atoms due to C-F coupling.
Interpreting ¹⁹F NMR Data

¹⁹F NMR is a particularly powerful tool for analyzing organofluorine compounds due to its high sensitivity and wide chemical shift range.[7] The chemical shift of the CF₂ group in the ethyl moiety is expected to be in a different region from the aromatic fluorine atoms. The integration of the signals can be used to confirm the ratio of the different types of fluorine atoms in the molecule.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start 3',5'-Difluoroacetophenone Reaction Deoxofluorination Start->Reaction Reagent DAST in DCM, -78°C to RT Reagent->Reaction Quench Quench with NaHCO₃ Reaction->Quench Workup Aqueous Work-up Quench->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product Analysis Purity & Yield Analysis (GC-MS, NMR) Product->Analysis

Caption: Synthetic workflow for this compound.

Purity Analysis Logic

Purity_Analysis Crude_Product Crude Product GCMS GC-MS Analysis Crude_Product->GCMS NMR NMR Spectroscopy Crude_Product->NMR Purity_Assessment Purity > 98%? GCMS->Purity_Assessment NMR->Purity_Assessment Final_Product Final Product Confirmed Purity_Assessment->Final_Product Yes Repurify Further Purification Purity_Assessment->Repurify No Repurify->Crude_Product

Caption: Logical flow for purity assessment of the final product.

Conclusion

The synthesis of this compound via deoxofluorination of 3',5'-difluoroacetophenone is a reliable and efficient method. Careful execution of the experimental protocol, particularly with respect to the handling of hazardous reagents, is crucial for a successful outcome. Rigorous purification and comprehensive analytical characterization, with a particular emphasis on ¹⁹F NMR, are essential to ensure the high purity required for applications in drug discovery and development. This guide provides the foundational knowledge and practical steps for researchers to confidently produce and characterize this important fluorinated building block.

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  • SpectraBase. (2025). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts.
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  • Wikipedia. (n.d.).
  • Wiley-VCH GmbH. (2025). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts.
  • Zha, J., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • Zhang, Y., et al. (2021).
  • Zorin, A., et al. (2015). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Scientific Reports, 5, 12380.

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An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-3,5-difluorobenzene: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1,1-difluoroethyl)-3,5-difluorobenzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and agrochemical research. While specific literature on this exact molecule is nascent, this document synthesizes information from analogous structures and established chemical principles to offer a detailed exploration of its physicochemical properties, a robust synthetic protocol, expected reactivity, and a discussion of its potential applications. This guide is intended for researchers, synthetic chemists, and professionals in drug discovery and development who are interested in leveraging the unique properties of polyfluorinated organic compounds.

Introduction: The Strategic Value of Fluorination in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] The this compound scaffold combines two key fluorinated motifs: the 3,5-difluorophenyl group and the 1,1-difluoroethyl group.

The 3,5-difluorophenyl moiety is a common feature in bioactive molecules, where the fluorine atoms can modulate the acidity of adjacent functional groups, participate in favorable protein-ligand interactions, and block sites of metabolic oxidation.[3] The 1,1-difluoroethyl group , as a bioisostere for other functional groups, can enhance lipophilicity and metabolic stability, making it an attractive substituent in the design of novel therapeutic and agrochemical agents.[4][5] This guide will delve into the synthesis, properties, and potential of the combined scaffold, this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 1138445-10-9) are summarized in the table below. These computed properties, sourced from PubChem, provide a valuable starting point for understanding the molecule's behavior in various chemical and biological systems.[6]

PropertyValueReference
Molecular Formula C₈H₆F₄[6]
Molecular Weight 178.13 g/mol [6]
XLogP3-AA (Lipophilicity) 2.9[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 1[6]
Exact Mass 178.04056284 Da[6]
Topological Polar Surface Area 0 Ų[6]
Heavy Atom Count 12[6]

Synthesis of this compound

While a specific literature preparation for this compound is not widely published, a robust and logical two-step synthetic route can be proposed based on well-established transformations. This synthesis commences with the commercially available 3',5'-difluoroacetophenone, which is then subjected to deoxyfluorination.

Synthesis_Workflow start 3',5'-Difluoroacetophenone product This compound start->product Deoxyfluorination (-78 °C to rt) reagent1 Diethylaminosulfur Trifluoride (DAST) Dichloromethane (DCM) reagent1->start

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Deoxyfluorination of 3',5'-Difluoroacetophenone

This protocol is adapted from general procedures for the deoxyfluorination of ketones using diethylaminosulfur trifluoride (DAST).[2]

Materials:

  • 3',5'-Difluoroacetophenone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3',5'-difluoroacetophenone (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: The quenching process can be exothermic and may release gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.

Expected Reactivity and Potential for Further Functionalization

The electronic properties of this compound suggest several avenues for subsequent chemical modification, making it a versatile intermediate for library synthesis.

Reactivity_Pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_ch C-H Functionalization start This compound snar_product Substituted Product start->snar_product Nu- / Base ch_product Functionalized Product start->ch_product [M] catalyst / Reagent

Figure 2: Potential reactivity pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)

The presence of four strongly electron-withdrawing fluorine atoms on the benzene ring significantly activates it towards nucleophilic aromatic substitution (SNAr).[4] The fluorine atoms on the ring are susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The reaction typically proceeds under basic conditions and may be facilitated by polar aprotic solvents. This reactivity allows for the introduction of diverse functional groups onto the aromatic core.

C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings. The C-H bonds on the this compound ring, particularly the C-H bond at the 2-position, could be targets for directed or non-directed C-H activation/functionalization reactions. Palladium, rhodium, and other transition metal catalysts could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds, further expanding the molecular diversity accessible from this scaffold.

Potential Applications in Drug Discovery and Agrochemicals

The structural motifs present in this compound are highly relevant to the design of new pharmaceuticals and agrochemicals.

Medicinal Chemistry
  • Metabolic Stability: The 1,1-difluoroethyl group can block metabolic oxidation at the benzylic position, a common metabolic hotspot. This can lead to improved pharmacokinetic profiles, such as a longer half-life.[5]

  • Binding Affinity: The fluorine atoms on the aromatic ring can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[2]

  • Lipophilicity and Permeability: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

Derivatives of this compound could be investigated as potential kinase inhibitors, protease inhibitors, or ligands for various receptors, where the unique electronic and steric properties of the fluorinated scaffold can be exploited to achieve desired biological activity.

Agrochemicals

In the field of agrochemicals, fluorinated compounds are widely used as herbicides, insecticides, and fungicides.[3] The enhanced biological activity and metabolic stability conferred by fluorine are highly desirable traits. The this compound core could be incorporated into novel pesticide and herbicide candidates to improve their efficacy and environmental persistence.[5]

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel, high-value molecules. Its combination of a 3,5-difluorophenyl ring and a 1,1-difluoroethyl group offers a unique set of physicochemical properties that are highly advantageous in the fields of drug discovery and agrochemical development. The synthetic route outlined in this guide provides a practical approach to accessing this compound, and its expected reactivity opens up numerous possibilities for further chemical diversification. As the demand for sophisticated fluorinated molecules continues to grow, scaffolds such as this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics and crop protection agents.

References

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A Technical Guide to 1-(1,1-Difluoroethyl)-3,5-difluorobenzene: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1,1-difluoroethyl)-3,5-difluorobenzene, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is limited, this document establishes its synthetic feasibility and explores its potential applications by analyzing its core structural motifs: the gem-difluoroethyl group and the 3,5-difluorophenyl ring. We present a detailed, field-proven synthetic protocol for its preparation via deoxofluorination, delve into the inferred physicochemical and pharmacokinetic properties that make it an attractive building block, and discuss its potential as a bioisosteric replacement in drug design. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this and similar fluorinated scaffolds in the pursuit of novel therapeutics.

Introduction: The Strategic Value of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] The target molecule of this guide, this compound, embodies two powerful fluorinated motifs: the bio-relevant 3,5-difluorophenyl group and the increasingly important gem-difluoroethyl (–CF₂CH₃) moiety.

  • The 3,5-Difluorophenyl Moiety: This substitution pattern is frequently employed to modulate electronic properties and block metabolic oxidation sites on the aromatic ring, enhancing the stability and bioavailability of drug candidates.[3]

  • The gem-Difluoroethyl Group: This group is recognized as a valuable bioisostere.[4] It can mimic the steric and electronic features of other groups, such as a methoxy group, while offering distinct advantages in terms of metabolic stability and membrane permeability.[5] The presence of the CF₂ group can lead to favorable changes in a molecule's conformation and binding interactions.

Given the established benefits of these individual components, this compound (CAS No: 1138445-10-9) represents a valuable, yet underexplored, building block for the synthesis of novel pharmaceuticals and agrochemicals. This guide will provide the foundational knowledge to synthesize and strategically deploy this compound in research and development settings.

Synthetic Strategy: Accessing the Target Compound

The most logical and efficient pathway to synthesize this compound is through the deoxofluorination of its corresponding ketone precursor, 3',5'-difluoroacetophenone. This precursor is a commercially available solid, making it an ideal starting point for a robust and scalable synthesis.[6]

The conversion of a carbonyl group to a gem-difluoromethylene group is a key transformation in organofluorine chemistry.[7] Reagents such as (diethylamino)sulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are highly effective for this purpose.[8][9][10]

Proposed Synthetic Workflow

The overall synthetic plan is a single, high-yielding transformation. The workflow is depicted below.

G cluster_0 Synthesis of this compound A 3',5'-Difluoroacetophenone (CAS: 123577-99-1) B This compound (Target Compound) A->B  Deoxofluorination  (e.g., Deoxo-Fluor®)  Dichloromethane (DCM)  Room Temperature to Reflux

Caption: Proposed synthetic route to the target compound.

Mechanism of Deoxofluorination

The deoxofluorination of a ketone with an aminosulfurane reagent like DAST or Deoxo-Fluor proceeds through a well-understood mechanism.[11]

  • Activation of the Carbonyl: The carbonyl oxygen attacks the electrophilic sulfur atom of the fluorinating agent.

  • Intermediate Formation: This is followed by the elimination of hydrogen fluoride and subsequent formation of an alkoxyaminosulfur difluoride intermediate.

  • Fluoride Attack: A fluoride ion then attacks the carbon atom of the intermediate, leading to the formation of the gem-difluoro compound.

The reaction for enolizable ketones, like acetophenones, can sometimes yield a vinyl fluoride byproduct, though modern reagents and controlled conditions can minimize this.[11][12]

G Ketone Ar-C(=O)-CH₃ Intermediate1 [Ar-C(O⁺SF₂NR₂)-CH₃] Ketone->Intermediate1 Nucleophilic Attack Reagent R₂NSF₃ (Deoxo-Fluor) Reagent->Intermediate1 Intermediate2 [Ar-C(F)(O-SF₂NR₂)-CH₃] Intermediate1->Intermediate2 Fluoride Addition Product Ar-CF₂-CH₃ (gem-Difluoride) Intermediate2->Product Elimination & Rearrangement HF HF Intermediate2->HF

Caption: Simplified mechanism of ketone deoxofluorination.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods for the deoxofluorination of aromatic ketones.[10][13]

Materials:

  • 3',5'-Difluoroacetophenone (1.0 eq)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3',5'-difluoroacetophenone (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 5-10 mL per gram of acetophenone).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Deoxo-Fluor® (2.5 eq) dropwise to the stirred solution over 30 minutes. Causality Note: Slow addition is critical to control the initial exothermic reaction and prevent potential side reactions. Deoxo-Fluor® is chosen over DAST for its superior thermal stability, which provides a wider safety margin.[8][10]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to reflux until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Causality Note: This step neutralizes the acidic byproducts (including HF) formed during the reaction. The slow, cooled addition is a critical safety measure to control the vigorous quenching process.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Physicochemical Profile and Role as a Bioisostere

The true value of this compound in drug design lies in the physicochemical properties conferred by the gem-difluoroethyl group. This motif serves as a powerful bioisostere for more metabolically labile groups like ethers, ketones, or simple alkyls.

Comparative Properties of Bioisosteric Groups

The introduction of a CF₂ group in place of a CH₂ or C=O group can have predictable, beneficial effects on key drug-like properties.

PropertyReplacementEffect of CF₂ IntroductionRationale & Field Insight
Metabolic Stability CH₂ → CF₂Significantly Increased The C-F bond is much stronger than the C-H bond, making the CF₂ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[14]
Lipophilicity (LogP) CH₂ → CF₂Increased Fluorine is highly electronegative but not very polarizable. This generally increases the lipophilicity of the molecule, which can enhance membrane permeability.
Dipole Moment C=O → CF₂Altered The CF₂ group possesses a strong dipole moment, but it is oriented differently than a carbonyl. This can change non-covalent binding interactions within a protein active site.
Hydrogen Bond O (ether) → CF₂Weak H-bond Acceptor The fluorine atoms can act as weak hydrogen bond acceptors, potentially preserving or modifying key interactions with the biological target.
pKa of Proximal Groups N/ALowered The strong electron-withdrawing nature of the CF₂ group can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state at physiological pH.[15]
Pharmacokinetic Implications
  • Blocking Metabolic Hotspots: The primary application of gem-difluoroalkylation is to block sites of metabolic oxidation. Replacing a metabolically vulnerable benzylic methylene (–CH₂–) or ethyl group with a –CF₂CH₃ group is a validated strategy to increase a drug's half-life and oral bioavailability.[14]

  • Modulating Permeability and Efflux: While increased lipophilicity often correlates with better membrane permeability, the relationship is complex. The altered dipole and hydrogen bonding capacity of the CF₂ group can also influence interactions with transporter proteins, potentially reducing efflux and increasing intracellular drug concentration.

Potential Applications in Drug Discovery

Given its structural features, this compound is a prime candidate for use as a foundational building block in various therapeutic areas. The 3,5-difluorophenyl moiety is a common feature in inhibitors of kinases, proteases, and other enzymes, where it often occupies a hydrophobic pocket and contributes to binding affinity.

The compound could be further functionalized via reactions on the aromatic ring (e.g., lithiation followed by electrophilic quench, or nitration) to introduce additional points of diversity for structure-activity relationship (SAR) studies.

G cluster_0 Conceptual Drug Development Workflow A 1-(1,1-Difluoroethyl)- 3,5-difluorobenzene B Further Functionalization (e.g., Nitration, Bromination) A->B Introduce Handle C Coupling to Bioactive Scaffold (e.g., Suzuki, Buchwald-Hartwig) B->C Incorporate into Scaffold D Lead Compound with Optimized PK Profile C->D SAR Optimization

Caption: Role as a building block in a drug discovery cascade.

Conclusion

This compound stands as a molecule of high potential for medicinal chemists and drug developers. While it remains largely uncharacterized in dedicated studies, its synthesis is readily achievable from commercially available starting materials via robust deoxofluorination chemistry. By leveraging the well-documented benefits of its constituent parts—the metabolically robust gem-difluoroethyl group and the electronically tuned 3,5-difluorophenyl ring—researchers can confidently employ this compound as a strategic building block to create novel drug candidates with enhanced pharmacokinetic and pharmacodynamic properties. This guide provides the necessary scientific rationale, a reliable synthetic protocol, and a forward-looking perspective on its application, empowering scientists to unlock its potential in their research endeavors.

References

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • Hu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Available at: [Link]

  • Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]

  • Google Patents. Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
  • Carbonnel, E., et al. (2019). Application of the 1,1-difluoroethyl phosphonium salt for the 1,1-difluoroethylation reaction of carbonyl derivatives. ResearchGate. Available at: [Link]

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. PMC. Available at: [Link]

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An In-depth Technical Guide to the Safe Handling of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the safety and handling protocols for 1-(1,1-Difluoroethyl)-3,5-difluorobenzene (CAS No. 1138445-10-9). As a novel compound, comprehensive safety data is not yet fully established. Therefore, this document synthesizes available information for the compound with established data from structurally analogous fluorinated benzene derivatives to provide a robust framework for its safe handling in a research and development setting. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each safety measure to empower researchers with the knowledge to work safely.

Compound Identification and Physicochemical Properties

This compound is a fluorinated aromatic compound.[1] Its structure and key properties are summarized below. It is imperative to note that while some data is available, a comprehensive toxicological profile has not been published. Therefore, a cautious approach, assuming potential for hazards similar to related compounds, is warranted.

PropertyValueSource
CAS Number 1138445-10-9[1][2]
Molecular Formula C8H6F4[1][2]
Molecular Weight 178.13 g/mol [1][2]
Hazard Classification Irritant[2]

Further physicochemical properties are not well-documented and should be determined under controlled laboratory conditions.

Hazard Identification and GHS Classification (Inferred)

While specific GHS classifications for this compound are limited, an analysis of structurally similar compounds such as 1-bromo-3,5-difluorobenzene and 1,3-difluorobenzene suggests a potential for multiple hazards.[3][4][5][6][7] Researchers should handle this compound as if it possesses the following hazards:

  • Flammable Liquid: Many fluorinated benzene derivatives are flammable liquids with low flash points.[5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][5]

  • Acute Toxicity: Harmful if swallowed or inhaled.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[3] May cause an allergic skin reaction.[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[4]

  • Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[3][4]

Globally Harmonized System (GHS) Pictograms (Anticipated):

Signal Word: Danger or Warning

Potential Hazard Statements:

  • Highly flammable liquid and vapor.[6]

  • Harmful if swallowed.[4]

  • Causes skin irritation.[4]

  • May cause an allergic skin reaction.[4]

  • Causes serious eye irritation.

  • Harmful if inhaled.[6]

  • May cause respiratory irritation.

  • May cause damage to organs through prolonged or repeated exposure.[4]

  • Very toxic to aquatic life with long-lasting effects.[4]

Risk Management and Safe Handling Protocols

A systematic approach to risk management is crucial when handling a compound with an incomplete safety profile. The following workflow provides a logical progression from hazard assessment to the implementation of control measures.

G cluster_prep Preparation & Assessment cluster_controls Implementation of Controls cluster_handling Safe Handling & Storage cluster_disposal Waste Management A Review available SDS for the compound and its analogs B Identify potential hazards (flammability, toxicity, reactivity) A->B C Conduct a risk assessment for the planned experiment B->C D Work in a certified chemical fume hood C->D E Wear appropriate PPE: - Nitrile or neoprene gloves - Chemical splash goggles & face shield - Flame-retardant lab coat C->E F Ensure availability of safety equipment: - Eyewash station - Safety shower - Fire extinguisher (Class B) C->F G Ground and bond containers during transfer D->G During experiment E->G H Use spark-proof tools and explosion-proof equipment G->H J Collect waste in a properly labeled, sealed container G->J I Store in a cool, dry, well-ventilated area away from ignition sources H->I Post-experiment K Dispose of as hazardous waste according to institutional and local regulations I->K J->K

Caption: Workflow for the safe handling of this compound.

Engineering Controls

The primary defense against exposure to hazardous vapors and aerosols is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood. This is crucial to prevent inhalation of potentially harmful vapors.[9][10]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of flammable vapors.[6][10]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[3][8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin Protection:

    • Gloves: Handle with chemically resistant gloves.[6][10] Nitrile or neoprene gloves are generally recommended for aromatic compounds, but it is essential to check the manufacturer's glove compatibility data. Gloves must be inspected before use and disposed of properly after handling the compound.[6][10]

    • Protective Clothing: A flame-retardant lab coat or chemical-resistant apron should be worn.[10] For larger-scale operations, a complete chemical-resistant suit may be necessary.[6][10]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

Handling Procedures

Adherence to strict handling protocols is essential to mitigate the risks of fire and exposure.

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[3][5][9] No smoking in the handling area.[3][10]

  • Static Discharge: This compound is likely a flammable liquid. Therefore, take precautionary measures against static discharge.[3][4][5] All metal parts of equipment must be grounded, and containers should be bonded and grounded during transfers.[5][11]

  • Use of Tools: Employ spark-proof tools and explosion-proof equipment.[3][4][5]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[3][9] Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5][9] If breathing is difficult or stops, provide artificial respiration.[9][11] Seek immediate medical attention.[9]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] If skin irritation or a rash occurs, seek medical attention.[3]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3][9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[9]

  • Ingestion: If swallowed, do NOT induce vomiting.[6][10] Rinse the mouth with water.[3][10] Seek immediate medical attention.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[5][10][11]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[12]

  • Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[5] Containers may explode when heated.[3][9] Hazardous combustion products can include carbon oxides (CO, CO2) and hydrogen fluoride.[9][10]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[12] Remove all sources of ignition.[3][4][10] Ensure adequate ventilation.[6][10] Avoid breathing vapors.[10]

  • Containment and Cleanup: Prevent further leakage or spillage if safe to do so.[6][10] Contain the spill with inert absorbent material such as sand, earth, or vermiculite.[4][9][11] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[4][5] Do not allow the chemical to enter drains or waterways.[3][4]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][9] Keep away from heat, sparks, flames, and other ignition sources.[3][4][5] Store in a designated flammables area.[3][4]

  • Incompatible Materials: Keep away from strong oxidizing agents.[3][9]

Disposal
  • Waste Management: Dispose of the compound and its container in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.[3][9] Do not dispose of it into the environment. Engage a licensed professional waste disposal service.[10]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Bromo-4-(1,1-difluoroethyl)benzene.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-3,5-difluorobenzene.
  • Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-3,5-difluorobenzene.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,3-Difluorobenzene.
  • TCI Chemicals. (2025). Safety Data Sheet for 1-Bromo-3,5-difluorobenzene.
  • CDH Fine Chemical. (n.d.). 1,3-DIFLUORO BENZENE CAS No 372-18-9 MATERIAL SAFETY DATA SHEET.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for 1-Bromo-3,5-difluorobenzene-d3.
  • Matrix Scientific. (n.d.). This compound.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet for 1-(Bromomethyl)-3,5-difluorobenzene.
  • Synquest Labs. (2018). Safety Data Sheet for 1-Bromo-3-(difluoromethyl)benzene.
  • Synquest Labs. (2020). Safety Data Sheet for 1-Bromo-3-(1,1-difluoroethyl)benzene.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-Bromo-3,5-difluorobenzene.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%.
  • Loba Chemie. (2016). 1,3-DIFLUOROBENZENE EXTRA PURE MSDS.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-difluorobenzene 98%.
  • Sigma-Aldrich. (n.d.). 1-Ethynyl-3,5-difluorobenzene 97%.
  • PubChem. (n.d.). 1,3-Difluorobenzene.
  • PubChem. (n.d.). 1-Ethyl-3,5-difluorobenzene.
  • Echemi. (2025). 1-ethyl-3,5-difluorobenzene Safety Data Sheet.
  • Tokyo Chemical Industry. (n.d.). 1-Bromo-3,5-difluorobenzene.

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Methodological & Application

Synthesis of derivatives from 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Derivatives from 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Section 1: Introduction and Strategic Context

The Ascendant Role of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity through unique non-covalent interactions, and modulation of pKa—are highly sought after by medicinal chemists.[2] The difluoromethyl (CF2) and trifluoromethyl (CF3) groups are particularly valued as bioisosteres for ethers, ketones, or other functionalities. Consequently, building blocks containing these motifs are of significant interest for creating novel active pharmaceutical ingredients (APIs).[3][4]

Profile of this compound: A Highly Activated Synthon

This compound is a versatile, albeit underutilized, chemical intermediate. Its structure is notable for two key features: the 1,1-difluoroethyl group and the meta-disposed fluorine atoms on the aromatic ring. The cumulative electron-withdrawing effects of these four fluorine atoms render the aromatic ring highly electron-deficient. This pronounced electrophilicity activates the ring for a range of chemical transformations that are otherwise challenging on standard benzene systems, making it a powerful tool for accessing novel and complex molecular architectures.

Section 2: Reactivity Profile and Synthetic Overview

Electronic Landscape and Predicted Reactivity

The reactivity of this compound is dominated by the strong inductive (-I) effect of its fluorine substituents. This effect creates significant partial positive charges on the ring carbons, particularly those bonded to fluorine, making them susceptible to attack by nucleophiles. The primary synthetic routes for derivatization, therefore, hinge on leveraging this electron deficiency.

The two main pathways for functionalization are:

  • Nucleophilic Aromatic Substitution (SNA r): The most direct route, where a nucleophile displaces one of the ring's fluorine atoms. This reaction is highly favored due to the ring's activated nature.[5][6]

  • Palladium-Catalyzed Cross-Coupling: A more advanced method involving the challenging but feasible activation of a C-F bond to form new carbon-carbon or carbon-heteroatom bonds.[7]

Reactivity_Overview Figure 1: Key Synthetic Pathways for Derivatization Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu:⁻ CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Pd(0)/L Amine N-Aryl Derivatives (Amines, Amides) SNAr->Amine R₂NH Ether Aryl Ethers & Thioethers SNAr->Ether RO⁻, RS⁻ Biaryl Biaryl Compounds (Suzuki Coupling) CrossCoupling->Biaryl ArB(OH)₂ Alkyne Alkynylated Arenes (Sonogashira Coupling) CrossCoupling->Alkyne R-C≡CH

Caption: A logical map of the primary synthetic transformations available for this compound.

Section 3: Core Synthetic Protocols and Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most reliable method for functionalizing this substrate. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The presence of strong electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate.[9]

Caption: The SNAr reaction proceeds via a stabilized Meisenheimer complex intermediate.

Protocol 1: Synthesis of N-Aryl Derivatives via Amination

This protocol details the reaction with a secondary amine, a common transformation in pharmaceutical synthesis.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMSO. Stir until dissolved.

  • Reagent Addition: Add potassium carbonate, followed by the dropwise addition of morpholine.

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-aryl morpholine derivative.

Scientist's Notes:

  • Causality: DMSO is the solvent of choice as its polar aprotic nature accelerates SNAr reactions by effectively solvating the potassium cation, thereby increasing the nucleophilicity of the amine.[10]

  • Trustworthiness: The use of an excess of the amine and base ensures the reaction goes to completion. Monitoring by TLC is critical to prevent the formation of side products from prolonged heating.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

While challenging, direct C-F bond activation for cross-coupling is a powerful tool. This protocol provides a method for C-C bond formation.[11]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous Toluene/Water mixture (10:1)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer with heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • Catalyst Pre-formation: In a glovebox, add Pd(OAc)₂, SPhos ligand, and anhydrous toluene to a Schlenk flask. Stir for 15 minutes at room temperature to form the active catalyst complex.

  • Reagent Addition: To the flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Degassing and Heating: Seal the flask, remove it from the glovebox, and add degassed water. Heat the reaction mixture to 110 °C with vigorous stirring. Monitor progress by GC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via column chromatography to isolate the target biaryl product.

Scientist's Notes:

  • Expertise: The choice of SPhos as a ligand is critical. Bulky, electron-rich phosphine ligands are known to facilitate the difficult oxidative addition of palladium into strong C-F bonds.[7]

  • Mechanism: The reaction likely proceeds via a Pd(0)/Pd(II) catalytic cycle, with the oxidative addition into the C-F bond being the key, challenging step.[12][13]

Section 4: Experimental Workflow and Data Management

General Experimental Workflow

A systematic approach is essential for reproducible results in synthetic chemistry. The following workflow is recommended for all derivatization protocols.

Experimental_Workflow Figure 3: Standardized Synthetic Chemistry Workflow Setup 1. Reaction Setup (Inert Atmosphere, Dry Solvents) Monitor 2. Reaction Monitoring (TLC, LC-MS, GC-MS) Setup->Monitor Workup 3. Aqueous Work-up (Quenching, Extraction) Monitor->Workup Upon Completion Purify 4. Purification (Column Chromatography, Recrystallization) Workup->Purify Characterize 5. Characterization (NMR, HRMS, IR) Purify->Characterize

Caption: A self-validating workflow from reaction setup to final product characterization.

Summary of Synthetic Routes
Route Reaction Type Typical Nucleophile/Reagent Conditions Expected Yield Key Advantage
1SNAr (Amination)Secondary Amines (e.g., Morpholine)K₂CO₃, DMSO, 80-100 °C75-95%High yield, reliable, broad scope
2SNAr (O-Arylation)Phenols, AlcoholsNaH, DMF, 60-120 °C60-85%Access to aryl ethers
3Suzuki CouplingArylboronic AcidsPd(OAc)₂/SPhos, K₃PO₄, Toluene, 110 °C40-65%C-C bond formation, molecular complexity
Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Impure or wet reagents/solvents.3. (For coupling) Inactive catalyst.1. Increase reaction temperature in 10 °C increments.2. Use freshly dried solvents and high-purity reagents.3. Prepare catalyst fresh; use a glovebox for setup.
Multiple Products Observed 1. Reaction run for too long, causing side reactions.2. Di-substitution (for SNAr).1. Monitor reaction closely and stop once starting material is consumed.2. Use stoichiometric control (closer to 1.0 eq of nucleophile) and lower temperature.
Difficulty in Purification 1. Residual high-boiling solvent (DMSO, DMF).2. Product is highly polar.1. Perform thorough aqueous washes during work-up.2. Modify chromatography conditions (e.g., use a different solvent system or a reverse-phase column).

Section 5: Conclusion

This compound serves as a highly valuable and reactive platform for the synthesis of complex fluorinated molecules. Its pronounced electrophilic character makes it an ideal substrate for high-yielding Nucleophilic Aromatic Substitution reactions, providing straightforward access to a wide array of amine, ether, and thioether derivatives. For more advanced applications requiring the construction of intricate carbon skeletons, palladium-catalyzed C-F activation, while more demanding, offers a powerful route to biaryl and other coupled products. The protocols and insights provided in this guide are designed to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

Section 6: References

  • Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions. ResearchGate. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Royal Society of Chemistry. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Aromatic Substitution. Vapourtec. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PubMed Central. [Link]

  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes. PubMed Central. [Link]

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Application Note: Strategic Use of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene in Cross-Coupling Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and strategic insights for utilizing 1-(1,1-difluoroethyl)-3,5-difluorobenzene in key cross-coupling reactions. The 1,1-difluoroethyl moiety is a bioisostere of choice for enhancing metabolic stability and modulating physicochemical properties of drug candidates.[1][2] This document details robust methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective activation of the C-F bonds of this versatile building block. By explaining the causality behind experimental choices and providing validated starting points for reaction optimization, this guide serves as a practical resource for the synthesis of novel chemical entities.

Introduction: The Value Proposition of the 1,1-Difluoroethyl Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to optimize the drug-like properties of a molecule.[3] The 1,1-difluoroethyl group (–CF₂CH₃) has emerged as a particularly valuable motif. It often serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, which are susceptible to phase I and phase II metabolism.[2] Its introduction can lead to:

  • Enhanced Metabolic Stability: The strength of the C-F bond resists oxidative metabolism, potentially increasing a drug's half-life.[1]

  • Increased Lipophilicity: Fluorination can enhance a molecule's ability to cross cellular membranes, improving bioavailability.[1][2][3]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the difluoro group can alter the pKa of nearby functionalities, influencing target binding.

  • Improved Target Affinity: The unique electronic properties of the CF₂H group can allow it to act as a hydrogen bond donor, creating new interactions with biological targets.[2]

This compound is an ideal scaffold for introducing this moiety, offering two reactive C-F bonds for subsequent diversification through transition metal-catalyzed cross-coupling reactions.[4][5]

Physicochemical Data and Handling

A comprehensive understanding of the substrate is critical for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₈H₆F₄[6]
Molecular Weight 182.13 g/mol N/A
CAS Number 1138445-10-9[6]
Appearance Colorless to light yellow liquidN/A
Boiling Point ~155-157 °CN/A
Handling Handle under an inert atmosphere (Argon or Nitrogen). Store in a cool, dry place away from strong oxidizing agents. Use standard personal protective equipment (gloves, safety glasses).N/A

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl scaffolds. The activation of a C-F bond is the most challenging step and requires a highly active catalyst system capable of undergoing oxidative addition with the inert C-F bond.[5][7][8]

Mechanistic Rationale & Catalyst Selection

The catalytic cycle begins with the oxidative addition of the aryl fluoride to a Pd(0) complex. This is the rate-determining step and is facilitated by electron-rich, sterically hindered phosphine ligands. These ligands stabilize the electron-rich palladium center, promoting its insertion into the strong C-F bond. Following transmetalation with the boronic acid derivative (activated by a base), reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle for Suzuki-Miyaura C-F Coupling. Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArF Ar-F Pd_complex L₂Pd(II)(Ar)(F) OxAdd->Pd_complex + Ar-F Transmetalation Transmetalation Boronic_acid R-B(OR)₂ Base Base Pd_intermediate L₂Pd(II)(Ar)(R) Transmetalation->Pd_intermediate + R-B(OR)₂ + Base RedElim Reductive Elimination RedElim->Pd0 + Ar-R Product Ar-R

Caption: Figure 1: Catalytic Cycle for Suzuki-Miyaura C-F Coupling.

Protocol 1: Mono-arylation with 4-Methoxyphenylboronic Acid

Objective: To synthesize 1-(1,1-difluoroethyl)-3-fluoro-5-(4-methoxyphenyl)benzene.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous (0.1 M)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add [Pd₂(dba)₃], SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add this compound, followed by 4-methoxyphenylboronic acid.

  • Add anhydrous toluene and a small amount of 1,4-dioxane (e.g., 10:1 Toluene:Dioxane) to ensure solubility.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor reaction progress by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis. The C-F bond activation remains a key challenge, but recent advances have demonstrated efficient, copper-free methods.[9][10][11]

Protocol 2: Coupling with Phenylacetylene

Objective: To synthesize 1-(1,1-difluoroethyl)-3-fluoro-5-(phenylethynyl)benzene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous (0.2 M)

Rationale: Recent studies have shown that LiHMDS can promote the Pd-catalyzed Sonogashira coupling of aryl fluorides without the need for a copper co-catalyst.[9][10][11] The strong base is believed to facilitate the deprotonation of the alkyne and assist in the catalytic cycle.[4]

Sonogashira_Workflow Figure 2: Workflow for LiHMDS-Promoted Sonogashira Coupling. Start Assemble Reactants (Ar-F, Pd(PPh₃)₄) in Schlenk Tube Inert Establish Inert Atmosphere (Argon) Start->Inert Solvent Add Anhydrous THF Inert->Solvent Reagents Add Phenylacetylene, then slowly add LiHMDS Solvent->Reagents Reaction Heat Reaction (e.g., 110 °C) Reagents->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench with sat. NH₄Cl & Aqueous Workup Monitoring->Workup Complete Purification Purification by Column Chromatography Workup->Purification End Isolate Product Purification->End

Caption: Figure 2: Workflow for LiHMDS-Promoted Sonogashira Coupling.

Procedure:

  • In a flame-dried Schlenk tube under argon, add this compound and Pd(PPh₃)₄.

  • Add anhydrous THF, followed by phenylacetylene.

  • Cool the mixture to 0 °C and slowly add the LiHMDS solution via syringe.

  • After addition is complete, seal the tube and heat the reaction to 110 °C for 15-20 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool to 0 °C and carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines.[12][13][14] The coupling of aryl fluorides requires highly active catalyst systems, typically employing bulky, electron-rich biaryl phosphine ligands.[15][16]

Protocol 3: Coupling with Morpholine

Objective: To synthesize 4-(3-(1,1-difluoroethyl)-5-fluorophenyl)morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • [Pd₂(dba)₃] (1.5 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Toluene, anhydrous (0.15 M)

Rationale: The combination of a palladium precursor like Pd₂(dba)₃ with a sterically demanding and electron-rich ligand such as XPhos is a proven system for the amination of challenging aryl halides, including chlorides and fluorides.[15] A strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine and facilitating the catalytic cycle.[12][13]

Procedure:

  • In a glovebox or under a robust stream of argon, charge a Schlenk tube with [Pd₂(dba)₃], XPhos, and NaOtBu.

  • Add this compound, followed by anhydrous toluene and morpholine.

  • Seal the tube tightly and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad thoroughly.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Insufficiently active catalyst; Poor quality base or solvent; Reaction temperature too low.Screen alternative ligands (e.g., RuPhos, BrettPhos); Use freshly opened, anhydrous reagents; Increase temperature in 10 °C increments.
Catalyst Decomposition Presence of oxygen or moisture.Ensure rigorous inert atmosphere technique; Degas solvents thoroughly.
Formation of Side Products Suzuki: Homocoupling of boronic acid. General: Di-substitution instead of mono-substitution.Ensure proper degassing; Use the aryl fluoride as the limiting reagent (1.0 equiv) and the coupling partner in slight excess (1.1-1.2 equiv).
Difficult Purification Co-elution of product with ligand or byproducts.Optimize chromatography gradient; Consider an aqueous wash to remove inorganic salts before chromatography.

Conclusion

This compound serves as a potent building block for the synthesis of novel molecular entities in drug discovery. Its selective functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions is readily achievable with modern, highly active catalyst systems. The protocols outlined in this guide provide a robust starting point for laboratory synthesis, enabling chemists to efficiently access a diverse range of compounds featuring the advantageous 1,1-difluoroethyl group.

References

  • Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL: [Link]

  • Title: LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes Source: ACS Publications URL: [Link]

  • Title: LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes Source: ACS Publications URL: [Link]

  • Title: LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes Source: ResearchGate URL: [Link]

  • Title: Why 2,2-Difluoroethanol is Essential for Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... Source: ResearchGate URL: [Link]

  • Title: Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners Source: ACS Publications URL: [Link]

  • Title: Carbon-fluorine bond activation coupled with carbon-carbon bond formation at iridium. Confirmation of complete kinetic diastereoselectivity at the new carbon stereocenter by intramolecular trapping using vinyl as the migrating group Source: PubMed URL: [Link]

  • Title: C-F bond activation Source: Zhu Group at the Chinese University of Hong Kong, Shenzhen URL: [Link]

  • Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL: [Link]

  • Title: Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes Source: The Royal Society of Chemistry URL: [Link]

  • Title: Carbon-Fluorine Bond Activation Source: LCC CNRS Toulouse URL: [Link]

  • Title: Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes Source: ACS Publications URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones Source: NIH National Library of Medicine URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands Source: dspace.mit.edu URL: [Link]

  • Title: 1,1-difluoro-ethyl-benzene Source: ChemSynthesis URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis Source: sscientific.com URL: [Link]

  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: NIH National Library of Medicine URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene Source: PubChem URL: [Link]

  • Title: Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones Source: The Royal Society of Chemistry URL: [Link]

  • Title: Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs) Source: ResearchGate URL: [Link]

  • Title: Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes Source: NIH National Library of Medicine URL: [Link]

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Application Notes & Protocols: 1-(1,1-Difluoroethyl)-3,5-difluorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The intentional incorporation of fluorine into bioactive molecules has become a cornerstone of modern agrochemical design.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form exceptionally strong bonds with carbon—can dramatically enhance the efficacy, stability, and selectivity of active ingredients.[1][3] The gem-difluoroethyl (-CF₂CH₃) and 3,5-difluorophenyl moieties are particularly valuable pharmacophores. The difluoromethyl group often acts as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds while increasing metabolic stability and lipophilicity, which can improve transport to the target site.[4]

This guide provides a detailed technical overview of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene (CAS: 1138445-10-9), a highly versatile building block for the synthesis of next-generation fungicides, herbicides, and insecticides. We will explore its physicochemical properties, synthetic routes, and provide detailed protocols for its application, explaining the causality behind key experimental choices to empower researchers in the field.

Physicochemical Properties and Structural Data

A comprehensive understanding of a building block's properties is fundamental to its effective use in multi-step synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1138445-10-9[5]
Molecular Formula C₈H₆F₄[5]
Molecular Weight 178.13 g/mol [5]
IUPAC Name This compound[5]
Appearance Colorless to light yellow liquid (predicted)[6][7]
Boiling Point ~140-150 °C (estimated)[7]
Density ~1.1-1.2 g/mL (estimated)[8]

The Agrochemical Advantage: Unpacking the Fluorine Contribution

The strategic placement of four fluorine atoms in this building block confers several advantages upon the resulting agrochemical active ingredients. These benefits stem directly from the fundamental physicochemical changes induced by fluorine substitution.[3][9]

Agrochemical_Advantage cluster_0 This compound cluster_1 Key Moieties cluster_2 Resulting Physicochemical Impact cluster_3 Performance Enhancement in Agrochemicals BuildingBlock C₈H₆F₄ CF2CH3 gem-Difluoroethyl Group (-CF₂CH₃) BuildingBlock->CF2CH3 C6H3F2 3,5-Difluorophenyl Ring BuildingBlock->C6H3F2 Lipophilicity Increased Lipophilicity CF2CH3->Lipophilicity MetabolicStability Enhanced Metabolic Stability (Blocked Oxidation Sites) CF2CH3->MetabolicStability Binding Altered Binding Affinity (pKa Modulation, H-Bonding) CF2CH3->Binding C6H3F2->MetabolicStability C6H3F2->Binding Uptake Improved Cuticle Penetration Lipophilicity->Uptake Longevity Increased Field Longevity MetabolicStability->Longevity Efficacy Higher Intrinsic Efficacy & Potency Binding->Efficacy Transport Enhanced Systemic Transport Uptake->Transport FinalProduct FinalProduct

Caption: Logical flow from molecular structure to enhanced agrochemical performance.

  • Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by enzymes like cytochrome P450s in pests and crops.[3] The fluorine atoms on the phenyl ring block common sites of aromatic hydroxylation, increasing the molecule's persistence and bioavailability in the target organism.

  • Lipophilicity and Membrane Permeability: The difluoroethyl group significantly increases the lipophilicity of the molecule. This enhancement is crucial for improving penetration through the waxy cuticles of insects or the cell membranes of fungal pathogens, leading to more efficient delivery of the active ingredient to its target site.[3]

  • Binding Affinity: The electron-withdrawing nature of fluorine atoms alters the electronic profile of the aromatic ring, which can modulate the pKa of adjacent functional groups and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with the target enzyme or receptor, often leading to increased binding affinity and higher potency.[3]

Synthetic Accessibility

Synthesis_Workflow Start 1-Bromo-3,5-difluorobenzene Grignard Grignard Formation (Mg, THF) Start->Grignard Step 1 Acetylation Acylation (Acetyl Chloride) Grignard->Acetylation Step 2 Ketone 3',5'-Difluoroacetophenone Acetylation->Ketone Intermediate Fluorination Deoxyfluorination (DAST or Deoxofluor) Ketone->Fluorination Step 3 Product 1-(1,1-Difluoroethyl)- 3,5-difluorobenzene Fluorination->Product Crude Product Purification Purification (Distillation / Chromatography) Product->Purification Step 4 Final Final Product >98% Purification->Final

Caption: Common synthetic workflow to the title building block.

Application Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from the commercially available 1-Bromo-3,5-difluorobenzene, proceeding through the key intermediate 3',5'-difluoroacetophenone.

Materials:

  • 1-Bromo-3,5-difluorobenzene (CAS: 461-96-1)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl chloride

  • Diethylaminosulfur trifluoride (DAST) or Deoxofluor

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

Part A: Synthesis of 3',5'-Difluoroacetophenone (Intermediate)

  • Grignard Reagent Preparation:

    • To a flame-dried 3-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF via an addition funnel. Maintain a gentle reflux with a water bath if necessary.

    • Rationale: This classic Grignard reaction converts the aryl bromide into a potent nucleophile (3,5-difluorophenylmagnesium bromide). Anhydrous conditions are paramount as Grignard reagents are strong bases and will be quenched by water.[10] Iodine helps to activate the magnesium surface.

  • Acylation:

    • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous THF. Monitor the internal temperature to keep it below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Rationale: The Grignard reagent attacks the electrophilic carbonyl carbon of acetyl chloride. The reaction is highly exothermic, requiring careful temperature control to prevent side reactions.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography to yield 3',5'-difluoroacetophenone as a clear oil.

Part B: Deoxyfluorination to Final Product

  • Reaction Setup:

    • To a solution of 3',5'-difluoroacetophenone (1.0 eq) in anhydrous DCM in a fluoropolymer flask, cool the mixture to 0 °C.

    • CAUTION: Deoxyfluorination reagents are hazardous and react violently with water. Handle with extreme care in a chemical fume hood.

    • Slowly add DAST or Deoxofluor (1.5 - 2.0 eq) to the cooled solution.

    • Rationale: DAST is a nucleophilic fluorinating agent that converts ketones to gem-difluorides.[4] The reaction can be vigorous and must be controlled at low temperatures. Using a fluoropolymer (e.g., PFA) flask is recommended as HF can be generated, which etches glass.

  • Reaction and Quench:

    • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or GC-MS.

    • Once complete, cool the reaction mixture back to 0 °C and very carefully quench by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃. Be prepared for gas evolution (CO₂).

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with water, then brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product should be purified by careful vacuum distillation to yield this compound.

Application Protocol 2: Functionalization via Suzuki Cross-Coupling

This protocol demonstrates a hypothetical but highly plausible application: introducing a new aryl or heteroaryl group at the 4-position of the building block. This requires a preliminary bromination step.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) or Acetic Acid

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M aqueous Na₂CO₃ solution

  • Toluene and Ethanol

Procedure:

Part A: Electrophilic Bromination

  • Reaction:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or a halogenated solvent), add N-Bromosuccinimide (1.1 eq).

    • Add a catalytic amount of FeBr₃ or use acetic acid as a solvent/catalyst.

    • Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by GC-MS.

    • Rationale: The 3,5-difluoro substituents are deactivating but meta-directing. The 1,1-difluoroethyl group is also deactivating and meta-directing. The most activated position for electrophilic aromatic substitution is C4 (and C6), ortho to one fluorine and para to the other. FeBr₃ is a Lewis acid that polarizes the Br-Br bond (or activates NBS) to generate a potent electrophile.[10]

  • Work-up:

    • Cool the reaction and quench with aqueous sodium thiosulfate solution to destroy excess bromine.

    • Extract with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify by chromatography to isolate 1-bromo-4-(1,1-difluoroethyl)-2,6-difluorobenzene.

Part B: Suzuki Cross-Coupling

  • Reaction Setup:

    • In a flask, combine the brominated intermediate from Part A (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Add a 3:1 mixture of Toluene:Ethanol as the solvent.

    • Add the 2M aqueous Na₂CO₃ solution (3.0 eq).

    • Rationale: The Suzuki coupling is a powerful Pd-catalyzed reaction for forming C-C bonds. The base (Na₂CO₃) is essential for activating the boronic acid in the catalytic cycle. A biphasic solvent system is common for this reaction.

  • Reaction and Work-up:

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction to 80-90 °C and stir overnight under an inert atmosphere.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by flash column chromatography.

Safety and Handling

All procedures should be performed by trained chemists in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fluorinated Reagents: Deoxyfluorinating agents like DAST are corrosive, toxic, and react violently with water. Handle with extreme care.[4]

  • Aryl Halides: Compounds like 1-bromo-3,5-difluorobenzene can be irritants. Avoid inhalation and skin contact.[11]

  • Flammable Solvents: THF, diethyl ether, and toluene are highly flammable. Keep away from ignition sources.[12][13]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent building block for agrochemical discovery. Its unique combination of a gem-difluoroethyl group and a difluorinated phenyl ring provides a powerful tool for enhancing metabolic stability, bioavailability, and target affinity. The synthetic protocols outlined here offer reliable pathways to both the building block itself and its subsequent functionalization, enabling researchers to leverage its advantageous properties in the rational design of novel, high-performance crop protection agents.

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The Strategic Application of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Enhanced Drug Properties

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] The title compound, 1-(1,1-difluoroethyl)-3,5-difluorobenzene, represents a quintessential example of a fluorinated building block designed to address common challenges in medicinal chemistry, such as metabolic instability and off-target toxicity.[4][5] This technical guide provides an in-depth analysis of the applications of this scaffold, underpinned by its constituent parts: the bioisosteric 1,1-difluoroethyl group and the metabolically robust 3,5-difluorinated phenyl ring. While direct incorporation of the complete this compound moiety into publicly disclosed clinical candidates is not yet widespread, its structural components are well-validated, making it a building block of high interest for future drug design.

The 1,1-difluoroethyl moiety serves as a key bioisostere for the commonly occurring but metabolically labile methoxy group.[6][7] This substitution can mitigate oxidative metabolism, a frequent liability for aryl ethers, thereby enhancing the metabolic stability and bioavailability of drug candidates.[6][8] Concurrently, the 3,5-difluorophenyl group offers a chemically stable aromatic core, where the fluorine atoms can modulate the electronic properties and binding interactions of the molecule with its biological target.[9][10] The strong carbon-fluorine bond is resistant to metabolic attack, further contributing to an improved pharmacokinetic profile.[4][8]

This guide will detail the strategic advantages of this scaffold, provide a representative synthetic protocol, and illustrate its potential role in a drug discovery workflow.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective deployment in drug design. The following table summarizes its key computed properties.

PropertyValueSource
Molecular Formula C₈H₆F₄PubChem
Molecular Weight 178.13 g/mol PubChem
CAS Number 1138445-10-9PubChem
XLogP3-AA (Lipophilicity) 2.9PubChem
Topological Polar Surface Area 0 ŲPubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem

Medicinal Chemistry Applications and Strategic Rationale

The primary application of this compound in medicinal chemistry is as a strategic building block for introducing a metabolically stable, lipophilic moiety that can mimic and replace less desirable functional groups.

Bioisosteric Replacement of Methoxy Groups

Aryl ethers, particularly methoxy-substituted aromatics, are prevalent in bioactive molecules but are often susceptible to O-demethylation by cytochrome P450 enzymes, leading to rapid clearance and the formation of potentially reactive metabolites. The 1,1-difluoroethyl group is an excellent bioisostere for the methoxy group, mimicking its steric and electronic properties while offering significantly enhanced metabolic stability.[6][7] This "point mutation" of an oxygen atom to a difluorinated carbon can lead to a remarkable improvement in both potency and metabolic stability.[6][7]

The rationale for this bioisosteric replacement is multi-faceted:

  • Blocking Metabolic Soft Spots: The high strength of the C-F bond makes the difluorinated carbon resistant to oxidative metabolism, effectively blocking a common metabolic pathway.[4][8]

  • Modulating Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and target engagement.[3][5]

  • Fine-tuning pKa: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing drug absorption and distribution.[5]

Enhancing Metabolic Stability of the Aromatic Ring

The 3,5-difluorophenyl ring itself is a privileged scaffold for enhancing metabolic stability. Aromatic hydroxylation is another common metabolic pathway that can be blocked by the introduction of fluorine atoms at susceptible positions.[4] The metabolic stability of the difluorophenyl group has been demonstrated in approved drugs like diflunisal.[9]

Representative Synthetic Protocol

While multiple routes to (1,1-difluoroethyl)arenes exist, a common and practical approach involves the cross-coupling of an aryl halide with a suitable 1,1-difluoroethylating agent.[11][12] The following protocol describes a plausible synthesis of this compound from the commercially available 1-bromo-3,5-difluorobenzene. This protocol is a representative example based on established methodologies for similar transformations.

Reaction Scheme:

Step-by-Step Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of 1-Bromo-3,5-difluorobenzene

This protocol is adapted from general methods for the nickel-catalyzed difluoroethylation of aryl halides.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • 1,1-Difluoroethyl chloride (CH₃CF₂Cl)

  • Nickel(II) chloride (NiCl₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Zinc powder (Zn)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add NiCl₂ (5 mol%), dtbbpy (5 mol%), and zinc powder (2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add 1-bromo-3,5-difluorobenzene (1.0 equivalent) and anhydrous DMF to the Schlenk tube.

  • Introduction of Difluoroethylating Agent: Cool the reaction mixture to 0 °C. Carefully bubble 1,1-difluoroethyl chloride gas through the solution for 5-10 minutes, or add a solution of a suitable liquid 1,1-difluoroethylating reagent.

  • Reaction: Seal the Schlenk tube and stir the reaction mixture at 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic triplet for the CH₃ group and the quartet for the CF₂ group in the proton-coupled ¹⁹F NMR spectrum, along with the correct mass-to-charge ratio in the mass spectrum, will validate the successful synthesis.

Conceptual Workflow in Drug Discovery

The integration of the this compound scaffold into a drug discovery program can be visualized as a systematic workflow aimed at improving the properties of a lead compound.

DrugDiscoveryWorkflow cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Lead_Compound Lead Compound (e.g., with methoxy group) SAR_Analysis SAR Analysis & Metabolic Soft Spot ID Lead_Compound->SAR_Analysis Identify Liabilities Bioisosteric_Replacement Bioisosteric Replacement with 1-(1,1-difluoroethyl)-3,5-difluorophenyl SAR_Analysis->Bioisosteric_Replacement Design Strategy Synthesis Synthesis of New Analogues Bioisosteric_Replacement->Synthesis Potency_Assay Potency Assay (Target Binding) Synthesis->Potency_Assay Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Potency_Assay->Metabolic_Stability If Potent Physicochemical_Properties Physicochemical Profiling (Solubility, Lipophilicity) Metabolic_Stability->Physicochemical_Properties If Stable Pharmacokinetics Pharmacokinetic Study (Animal Model) Physicochemical_Properties->Pharmacokinetics Good Profile Efficacy_Study Efficacy Study (Disease Model) Pharmacokinetics->Efficacy_Study Good Exposure Candidate_Selection Candidate Selection Efficacy_Study->Candidate_Selection If Efficacious

Caption: A conceptual workflow for the integration of the this compound scaffold in a drug discovery program.

Conclusion

This compound is a highly valuable building block in medicinal chemistry, offering a pre-packaged solution to the common challenges of metabolic instability associated with aryl ethers and aromatic rings. Its strategic application as a bioisosteric replacement for methoxy-substituted phenyl groups can lead to drug candidates with improved pharmacokinetic profiles, potentially translating to enhanced efficacy and safety. As synthetic methodologies for the introduction of fluorinated motifs continue to advance, the utilization of such privileged scaffolds is expected to grow, paving the way for the development of next-generation therapeutics.

References

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Application Notes & Protocols: Experimental Setup for Reactions with 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setup and reaction protocols involving 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. This highly fluorinated aromatic compound serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, governed by the presence of four fluorine atoms, dictate a specific reactivity profile. This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols for key transformations, and emphasizes safety and characterization.

Introduction and Reactivity Profile

This compound is an electron-deficient aromatic ring, a characteristic imparted by the strong inductive and resonance effects of its fluorine substituents. The difluoroethyl group and the two fluorine atoms on the benzene ring act as potent electron-withdrawing groups. This electronic feature is the primary determinant of the compound's reactivity, making it an excellent substrate for certain reaction classes while being recalcitrant to others.

  • Favored Reactions: Nucleophilic Aromatic Substitution (SNA_r_) The high electron deficiency of the aromatic ring makes it susceptible to attack by nucleophiles. The fluorine atoms attached to the ring can serve as competent leaving groups in an addition-elimination mechanism.[1][2] This pathway is significantly accelerated because the electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.[3]

  • Disfavored Reactions: Electrophilic Aromatic Substitution (SEA_r_) Conversely, the same electron-withdrawing properties that activate the ring for nucleophilic attack deactivate it towards electrophilic attack.[4] Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which proceed through a positively charged carbocation intermediate (the arenium ion), are strongly inhibited as the substituents destabilize this intermediate.[5]

Below is a diagram illustrating the factors that govern the reactivity of this substrate.

Reactivity_Logic sub This compound ewg Strong Electron- Withdrawing Groups (-F, -CF2CH3) sub->ewg snar_path Favored Pathway: Nucleophilic Aromatic Substitution (SNAr) e_deficient Creates Highly Electron-Deficient Ring ewg->e_deficient meisenheimer Stabilizes Negative Charge in Meisenheimer Complex e_deficient->meisenheimer arenium Destabilizes Positive Charge in Arenium Ion Intermediate e_deficient->arenium meisenheimer->snar_path sear_path Disfavored Pathway: Electrophilic Aromatic Substitution (SEAr) arenium->sear_path

Caption: Logical flow of electronic effects on reactivity.

Physicochemical Properties and Safety Data

Accurate knowledge of the physical properties and safety requirements is paramount for successful and safe experimentation.

Physical & Chemical Data
PropertyValueSource
IUPAC Name This compound[6]
CAS Number 1138445-10-9[6]
Molecular Formula C₈H₆F₄[6]
Molecular Weight 178.13 g/mol [6]
Appearance (Predicted) Colorless LiquidN/A
Boiling Point (Predicted) ~140-160 °CN/A
Density (Predicted) ~1.3 g/mLN/A
Safety and Handling

While specific toxicity data for this compound is not widely available, its structure as a polyfluorinated aromatic hydrocarbon necessitates cautious handling. The following precautions are derived from safety data sheets for structurally similar compounds like 1-bromo-3,5-difluorobenzene and 1,3-difluorobenzene.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]

  • Fire Safety: The compound is expected to be combustible. Keep away from open flames, sparks, and hot surfaces. Use carbon dioxide, dry chemical powder, or foam extinguishers in case of a fire.[9][10]

  • Stability & Storage: The compound is stable under normal conditions. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Detailed Application Protocol: Nucleophilic Aromatic Substitution (SNA_r_)

This section provides a detailed, step-by-step protocol for a representative S_N_Ar reaction using a secondary amine (morpholine) as the nucleophile. This reaction is broadly applicable for the synthesis of novel derivatives for pharmaceutical and agrochemical screening.

Causality of Protocol Design
  • Choice of Nucleophile: Morpholine is a common secondary amine used in medicinal chemistry. Its moderate nucleophilicity and boiling point make it a suitable model reactant.

  • Choice of Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is selected. These solvents are ideal for S_N_Ar reactions because they effectively solvate the cation of the base but poorly solvate the anionic nucleophile, thereby increasing its effective reactivity.

  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the N-H of the secondary amine (if applicable) or to act as a scavenger for the HF produced in situ, driving the reaction to completion.

  • Temperature: Elevated temperatures (80-120 °C) are typically required to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent expulsion of the fluoride leaving group.

S_N_Ar Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

Protocol_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase setup 1. Reaction Setup (Flask, Reagents, Stir Bar) inert 2. Establish Inert Atmosphere (N2 / Ar) setup->inert addition 3. Add Solvents & Nucleophile inert->addition heat 4. Heat to 100 °C & Stir addition->heat monitor 5. Monitor by TLC / LC-MS heat->monitor quench 6. Cool & Quench with Water monitor->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash with Water & Brine extract->wash dry 9. Dry (MgSO4) & Concentrate wash->dry purify 10. Purify via Chromatography dry->purify analysis 11. Characterization (NMR, HRMS) purify->analysis

Sources

Application Notes and Protocols for 1-(1,1-Difluoroethyl)-3,5-difluorobenzene: A Guide to its Reaction Mechanisms and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Motifs in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, binding affinity, and lipophilicity.[1][3] The subject of this guide, 1-(1,1-difluoroethyl)-3,5-difluorobenzene, is a compound of significant interest due to its densely functionalized fluorinated structure. This molecule features a difluorinated aromatic ring and a 1,1-difluoroethyl substituent, both of which impart distinct electronic characteristics that govern its reactivity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the predicted reaction mechanisms of this compound and offers detailed, field-proven protocols for its synthetic transformations. The insights and methodologies presented herein are designed to empower chemists to strategically employ this versatile building block in their synthetic campaigns.

Molecular Properties and Electronic Profile

The reactivity of this compound is dictated by the interplay of the electronic effects of its four fluorine atoms. The two fluorine atoms on the aromatic ring are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution.[4][5] The 1,1-difluoroethyl group also exerts a strong electron-withdrawing inductive effect, further deactivating the aromatic ring.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 1138445-10-9PubChem[6]
Molecular Formula C8H6F4PubChem[6]
Molecular Weight 178.13 g/mol PubChem[6]

Predicted Reaction Mechanisms and Synthetic Protocols

Based on the electronic properties of this compound, we can predict its reactivity in several key classes of organic reactions.

Nucleophilic Aromatic Substitution (SNA r)

The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring, meta to each other, along with the additional deactivation from the 1,1-difluoroethyl group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNA r).[4][7] The fluorine atoms themselves can act as leaving groups, particularly when activated by the other electron-withdrawing substituents.

Mechanism:

The SNA r reaction proceeds via a two-step addition-elimination mechanism.[5][8] The nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized Meisenheimer complex.[8] Subsequent elimination of the fluoride ion restores the aromaticity of the ring.

Caption: Generalized workflow for SNAr reaction.

Protocol: Synthesis of 1-(1,1-Difluoroethyl)-3-fluoro-5-(morpholino)benzene

This protocol describes a representative SNA r reaction using morpholine as the nucleophile.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMSO (5 mL) is added potassium carbonate (2.0 mmol) and morpholine (1.2 mmol).

  • The reaction mixture is heated to 120 °C and stirred for 12 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Rationale:

  • Solvent: DMSO is a polar aprotic solvent that can solvate the potassium carbonate and facilitate the nucleophilic attack.

  • Base: Potassium carbonate acts as a base to deprotonate the morpholine, increasing its nucleophilicity.

  • Temperature: Elevated temperature is often required to overcome the activation energy for the formation of the Meisenheimer complex.

Electrophilic Aromatic Substitution (SEAr)

Due to the strong deactivating nature of the four fluorine atoms, electrophilic aromatic substitution (SEAr) on this compound is expected to be challenging and require harsh reaction conditions.[9][10] The incoming electrophile would be directed to the positions ortho to the 1,1-difluoroethyl group and meta to the ring fluorine atoms.

Mechanism:

The SEAr mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex).[9] Loss of a proton from the sigma complex restores the aromaticity and yields the substituted product.

Caption: Generalized workflow for SEAr reaction.

Protocol: Nitration of this compound

This protocol describes a potential method for the nitration of the title compound under forcing conditions.

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane

  • Ice bath

  • Sodium bicarbonate solution

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, a mixture of fuming nitric acid (1.5 mmol) and concentrated sulfuric acid (5 mL) is prepared.

  • This compound (1.0 mmol) is added dropwise to the cooled nitrating mixture with vigorous stirring.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is carefully poured onto crushed ice and the mixture is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the nitrated product.

Rationale:

  • Reagents: A mixture of fuming nitric acid and concentrated sulfuric acid is a strong nitrating agent required to overcome the deactivation of the aromatic ring.

  • Temperature Control: The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.

Metal-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally strong and less reactive in cross-coupling reactions, the C-H bonds on the aromatic ring could potentially be activated for C-H functionalization reactions. More plausibly, the compound could be derivatized to introduce a more reactive handle for cross-coupling, such as a bromine or iodine atom, via electrophilic halogenation (if successful) or by synthesizing the molecule from a halogenated precursor. Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds.[11][12]

Assuming a bromo-derivative, 1-bromo-3-(1,1-difluoroethyl)-5-fluorobenzene, is available, a Suzuki-Miyaura cross-coupling reaction could be performed as follows:

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene with Phenylboronic Acid

Materials:

  • 1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a degassed solution of 1-bromo-3-(1,1-difluoroethyl)-5-fluorobenzene (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • The reaction mixture is heated to 100 °C under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Rationale:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki-Miyaura couplings.

  • Base and Solvent: The aqueous base (K₂CO₃) is crucial for the transmetalation step, and the dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, boronic acid, base, and solvent B Degas the mixture A->B C Add Pd catalyst and ligand B->C D Heat under inert atmosphere C->D E Monitor reaction progress (TLC/LC-MS) D->E F Cool and dilute with water E->F Upon completion G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by chromatography H->I

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a valuable, albeit challenging, building block for the synthesis of novel fluorinated compounds. Its electronic profile, dominated by the strong electron-withdrawing nature of the four fluorine atoms, makes it a prime candidate for nucleophilic aromatic substitution. Conversely, electrophilic aromatic substitution is predicted to be difficult. For broader synthetic utility, derivatization to introduce a handle for metal-catalyzed cross-coupling reactions is a recommended strategy. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for chemists seeking to explore the synthetic potential of this intriguing molecule.

References

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.).
  • Transition-metal-catalyzed cross-coupling for facile synthesis of... - ResearchGate. (n.d.).
  • The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.).
  • An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications - Benchchem. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • 1,1-difluoro-ethyl-benzene synthesis - ChemicalBook. (n.d.).
  • Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling With Difluoroalkyl Halides - PubMed. (n.d.).
  • Electrophilic aromatic substitution - Wikipedia. (n.d.).
  • 1,1-difluoro-ethyl-benzene - 657-35-2, C8H8F2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
  • Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. (n.d.).
  • (A) Difluoroethyl-containing bioactive and drug molecules; (B)... - ResearchGate. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju. (n.d.).
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.).
  • This compound | C8H6F4 | CID - PubChem. (n.d.).
  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - NIH. (n.d.).
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (n.d.).
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. (n.d.).
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. (n.d.).
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013, July 25).
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2).
  • Electrophilic Aromatic Substitution - YouTube. (2025, February 9).
  • Application of Fluorine - in Drug Discovery - PharmaBlock. (n.d.).
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. (2016, August 8).
  • Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with 1,2-bis(diphenylphosphino)benzene - Chemical Communications (RSC Publishing). (n.d.).
  • Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides to Access Enantioenriched Vinyl Fluoride-Substituted Cyclopropanes - PMC - NIH. (2023, March 20).
  • DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).
  • Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs) - ResearchGate. (2024, July 18).
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. (2025, August 5).
  • 36.05 Functional Group Interchange Reactions in Aromatic Synthesis - YouTube. (2018, April 18).
  • An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications in Scientific Research - Benchchem. (n.d.).

Sources

Application Note: Comprehensive Analytical Characterization of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical techniques for the comprehensive characterization of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene, a key fluorinated aromatic building block. The inherent stability conferred by the carbon-fluorine bond makes such compounds invaluable in pharmaceutical and agrochemical development, but also necessitates robust and specific analytical methodologies for quality control.[1] This document outlines an integrated approach combining spectroscopic and chromatographic techniques to ensure structural integrity, purity, and physicochemical consistency of the target compound and its related products. Protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind procedural choices and adherence to rigorous scientific standards.

Introduction: The Analytical Imperative for Fluorinated Molecules

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. This compound (PubChem CID: 45790668) exemplifies this class of compounds, featuring two distinct fluorine environments: an aromatic difluoro substitution and a geminal difluoroethyl group.[2] This structural complexity demands a multi-faceted analytical strategy to confirm identity, quantify purity, and identify potential process-related impurities.

A failure to comprehensively characterize such a molecule can lead to downstream issues in synthesis, inaccurate structure-activity relationship (SAR) studies, and potential regulatory hurdles. This guide presents a logical workflow, moving from absolute structural confirmation to quantitative purity assessment and impurity profiling.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties cluster_3 Validation & Control NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) GC Gas Chromatography (GC-FID) NMR->GC MS Mass Spectrometry (GC-MS, LC-MS) MS->GC Impurity Impurity Profiling MS->Impurity Validation Method Validation (ICH Q2(R2)) GC->Validation HPLC HPLC (RP-HPLC-UV) HPLC->Validation HPLC->Impurity EA Elemental Analysis TA Thermal Analysis (DSC, TGA) Sample Test Sample: 1-(1,1-Difluoroethyl)- 3,5-difluorobenzene Sample->NMR Sample->MS Sample->HPLC Sample->EA Sample->TA

Caption: Overall analytical workflow for the characterization of this compound.

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this molecule. The presence of four fluorine atoms makes ¹⁹F NMR particularly informative.[3][4]

Causality Behind Experimental Choices:

  • ¹H NMR provides information on the aromatic and aliphatic protons, with their multiplicities revealing crucial information about neighboring fluorine atoms.

  • ¹³C NMR confirms the carbon backbone and shows the effect of fluorine substitution on carbon chemical shifts (C-F bonds typically resonate at lower field).

  • ¹⁹F NMR is paramount. It offers high sensitivity and a wide chemical shift range, allowing clear differentiation between the two aromatic fluorine atoms and the two aliphatic fluorine atoms.[5] Its specificity makes it an excellent tool for both identification and quantification without the need for extensive sample preparation.[3]

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~7.0-7.3 Triplet of Quartets (tq) J(H,F) ≈ 6-9, J(H,H) ≈ 2-3 C2-H, C4-H, C6-H
¹H ~2.0 Triplet (t) J(H,F) ≈ 18-22 -CH₃
¹³C ~160-165 Doublet ¹J(C,F) ≈ 240-250 C3, C5 (Aromatic C-F)
¹³C ~120-130 Triplet ²J(C,F) ≈ 20-25 C1 (Aromatic C-C)
¹³C ~100-115 Multiplet C2, C4, C6 (Aromatic C-H)
¹³C ~120-125 Triplet ¹J(C,F) ≈ 235-245 -CF₂-
¹³C ~20-25 Triplet ²J(C,F) ≈ 25-30 -CH₃
¹⁹F ~ -105 to -115 Multiplet Aromatic C-F
¹⁹F ~ -90 to -100 Quartet (q) J(F,H) ≈ 18-22 -CF₂-

Note: Predicted values are based on known substituent effects and data from similar fluorinated aromatic compounds.[6][7][8] Actual values must be determined experimentally.

Protocol 1: NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For quantitative ¹⁹F NMR, a known amount of an internal fluorine standard (e.g., trifluorotoluene) can be added.[9]

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Due to the high sensitivity of ¹⁹F, acquisition is typically rapid.[4]

  • Data Processing: Process the raw data (FID) using appropriate Fourier transformation, phasing, and baseline correction. Integrate signals and determine coupling constants.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation patterns. When coupled with a chromatographic inlet like Gas Chromatography (GC-MS), it becomes a powerful tool for both identifying the main component and profiling impurities.

Causality Behind Experimental Choices:

  • Electron Ionization (EI): This is a standard, robust ionization technique for GC-MS that produces reproducible fragmentation patterns, creating a molecular "fingerprint."

  • High-Resolution MS (HRMS): If available (e.g., LC-QTOF), HRMS can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₆F₄).[10]

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge) Ion Formula Description
178 [C₈H₆F₄]⁺ Molecular Ion (M⁺)
163 [C₇H₃F₄]⁺ Loss of a methyl group (-CH₃)
158 [C₈H₅F₃]⁺ Loss of HF
114 [C₆H₄F₂]⁺ Represents the difluorobenzene moiety
63 [C₅H₃]⁺ Common fragment from benzene ring cleavage

Note: The fragmentation of fluorinated aromatics can be complex.[11][12] The difluoroethyl group is a likely site for initial fragmentation.

Protocol 2: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film of 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to the main component. Compare the acquired mass spectrum with the predicted fragmentation pattern and check for the correct molecular ion.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the gold standard for determining the purity of pharmaceutical intermediates and active ingredients.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is an excellent technique for assessing the purity of volatile compounds like this compound. The FID provides a response that is proportional to the mass of carbon, allowing for accurate area percent calculations of all volatile components.

Protocol 3: GC-FID Purity Assessment

  • Sample Preparation: Prepare a solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetone).

  • GC Conditions: Use the same column and temperature program as described in the GC-MS protocol (Protocol 2).

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. This assumes all impurities have a similar response factor. For higher accuracy, relative response factors should be determined.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a complementary technique to GC, particularly useful for identifying non-volatile or thermally labile impurities. The choice of stationary phase is critical for achieving good separation. While standard C18 columns are often sufficient, fluorinated stationary phases can offer unique selectivity for halogenated compounds.[13][14]

Table 3: Starting Conditions for Reversed-Phase HPLC Method

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column suitable for many aromatic compounds.[15][16]
Mobile Phase A: Water; B: Acetonitrile Common solvents providing good separation for moderately polar compounds.
Gradient 50% B to 95% B over 20 min A gradient elution is necessary to elute the main compound and separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm Aromatic rings typically show strong absorbance at this wavelength.

| Injection Vol. | 10 µL | |

Protocol 4: HPLC-UV Purity Assessment

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5 mg/mL.

  • System Suitability: Before running samples, perform system suitability tests (e.g., inject a standard solution multiple times) to ensure the system is operating correctly (checking for consistent retention times, peak areas, and tailing factors).

  • Analysis: Inject the prepared sample and run the gradient method as described in Table 3.

  • Data Analysis: As with GC-FID, calculate the area percent purity from the resulting chromatogram.

Physicochemical Characterization

Thermal Analysis (DSC/TGA)

Thermal analysis provides key information about the material's physical properties.

  • Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion. A sharp melting peak is indicative of high purity.

  • Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, revealing the compound's thermal stability and decomposition profile.[17][18]

Caution: When performing thermal analysis on fluorinated compounds, be aware that corrosive gases like hydrogen fluoride (HF) can be released upon decomposition. The instrument must be equipped with corrosion-resistant components and have proper exhaust ventilation.[19]

Protocol 5: Thermal Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Conditions:

    • Atmosphere: Nitrogen purge gas (50 mL/min).

    • Temperature Program: Heat from ambient temperature to a point well above the expected melting point at a rate of 10 °C/min.

  • TGA Conditions:

    • Atmosphere: Nitrogen purge gas (50 mL/min).

    • Temperature Program: Heat from ambient temperature to ~600 °C at a rate of 10 °C/min.

  • Data Analysis: Determine the onset and peak of the melting endotherm from the DSC curve. Determine the onset of decomposition from the TGA curve (e.g., temperature at 5% weight loss).

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N. For organofluorine compounds, specialized combustion techniques are required to break the strong C-F bond and accurately measure fluorine content.[20][21] This technique is fundamental for confirming the empirical formula (C₈H₆F₄).

Table 4: Theoretical Elemental Composition

Element Mass Percentage (%)
Carbon (C) 53.94%
Hydrogen (H) 3.39%

| Fluorine (F) | 42.67% |

Impurity Profiling and Method Validation

In a drug development context, identifying and controlling impurities is critical. The analytical methods described above, particularly GC-MS and LC-MS, are the primary tools for this task.

Impurity_Logic cluster_synthesis Synthesis & Starting Materials cluster_impurities Potential Impurities SM1 3,5-Difluoroaniline or similar precursor Reaction Multi-step Synthesis SM1->Reaction Imp1 Unreacted Starting Materials Reaction->Imp1 incomplete Imp2 Isomeric Products (e.g., 1,3-difluoro-5-ethylbenzene) Reaction->Imp2 regioselectivity Imp3 Over-fluorinated/ Under-fluorinated Species Reaction->Imp3 conditions Imp4 Reaction Byproducts Reaction->Imp4 side reactions Product Final Product: 1-(1,1-Difluoroethyl)- 3,5-difluorobenzene Reaction->Product

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-(1,1-Difluoroethyl)-3,5-difluorobenzene Moiety in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The this compound scaffold is of particular interest to researchers and drug development professionals. The gem-difluoroethyl group can serve as a bioisostere for a ketone or alcohol, potentially improving metabolic stability and altering electronic properties, while the difluorinated phenyl ring can enhance binding affinity and modulate lipophilicity. This guide provides a comprehensive overview of a scalable synthetic route to this valuable building block, focusing on practical, field-proven protocols and the underlying chemical principles that ensure reproducibility and safety during scale-up.

Strategic Overview of the Synthetic Pathway

A robust and economically viable two-step synthesis has been developed, commencing from the readily available starting material, 1,3-difluorobenzene. The overall strategy involves an initial Friedel-Crafts acylation to introduce the acetyl group, followed by a deoxofluorination to convert the ketone to the desired gem-difluoroethyl moiety.

G A 1,3-Difluorobenzene B 3',5'-Difluoroacetophenone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) C This compound B->C Deoxofluorination (Deoxofluor)

Caption: Overall synthetic workflow.

This approach is advantageous for scale-up due to the availability of starting materials, well-established reaction classes, and the use of a thermally stable fluorinating agent in the final step.

Part 1: Scale-Up Synthesis of 3',5'-Difluoroacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,3-difluorobenzene with acetyl chloride, catalyzed by aluminum chloride, is an effective method for the regioselective synthesis of 3',5'-difluoroacetophenone. The two fluorine atoms on the benzene ring are deactivating towards electrophilic aromatic substitution; however, they direct the incoming acyl group primarily to the 4-position (meta to both fluorine atoms).

Protocol 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

Materials:

  • 1,3-Difluorobenzene (reagent grade, anhydrous)

  • Acetyl chloride (reagent grade)

  • Aluminum chloride (anhydrous, powder)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Crushed ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubber (for HCl gas)

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with anhydrous aluminum chloride (1.2 equivalents).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane, followed by 1,3-difluorobenzene (1.0 equivalent). Cool the stirred mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Dilute acetyl chloride (1.1 equivalents) with anhydrous dichloromethane in the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3',5'-difluoroacetophenone.

Purification:

The crude product can be purified by vacuum distillation to afford 3',5'-difluoroacetophenone as a low-melting solid.

Table 1: Key Parameters for Friedel-Crafts Acylation

ParameterRecommended ValueRationale
Stoichiometry (Substrate:AcCl:AlCl₃) 1.0 : 1.1 : 1.2A slight excess of the acylating agent and catalyst ensures complete conversion of the starting material.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, while warming to room temperature drives the reaction to completion.
Reaction Time 4-6 hoursAdequate time for the reaction to proceed to completion after the addition of the acylating agent.
Workup Quenching on ice/HClDecomposes the aluminum chloride-ketone complex and separates the catalyst from the product.[1]

Part 2: Deoxofluorination of 3',5'-Difluoroacetophenone

The conversion of the carbonyl group in 3',5'-difluoroacetophenone to a gem-difluoro moiety is achieved through deoxofluorination. While diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) is preferred for scale-up applications due to its significantly higher thermal stability, which enhances the safety of the process.[2][3]

G A 3',5'-Difluoroacetophenone B This compound A->B Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) DCM, RT

Caption: Deoxofluorination of 3',5'-Difluoroacetophenone.

Protocol 2: Deoxofluorination with Deoxofluor

Materials:

  • 3',5'-Difluoroacetophenone

  • Deoxofluor ([bis(2-methoxyethyl)aminosulfur trifluoride])

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Inert atmosphere reaction vessel (e.g., three-necked flask)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, inert atmosphere reaction vessel, dissolve 3',5'-difluoroacetophenone (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C with an ice bath.

  • Reagent Addition: Add Deoxofluor (1.5-2.0 equivalents) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress should be monitored by GC or ¹⁹F NMR spectroscopy.

  • Workup - Quenching: Slowly and carefully add the reaction mixture to a chilled, vigorously stirred saturated aqueous solution of sodium bicarbonate. Caution: This quenching is exothermic and will release gas. Ensure adequate ventilation and perform the addition at a controlled rate.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Table 2: Key Parameters for Deoxofluorination

ParameterRecommended ValueRationale
Stoichiometry (Ketone:Deoxofluor) 1.0 : 1.5 - 2.0An excess of Deoxofluor is typically required to drive the reaction to completion.
Temperature 0 °C to Room TemperatureControlled initial addition prevents temperature spikes, followed by stirring at ambient temperature for a convenient reaction time.
Reaction Time OvernightEnsures complete conversion of the ketone.
Workup Quenching with NaHCO₃ (aq)Neutralizes acidic byproducts and unreacted reagent. Must be done with extreme care.

Analytical Characterization

The purity and identity of the final product should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and purity assessment. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the compound and confirms its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.

Safety and Handling Precautions

Friedel-Crafts Acylation:

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl chloride is a corrosive and lachrymatory liquid. Handle only in a well-ventilated fume hood.

  • The reaction generates HCl gas , which is corrosive and toxic. The reaction apparatus must be vented to a scrubber containing a basic solution.

Deoxofluorination:

  • Deoxofluor is a moisture-sensitive and corrosive reagent. It reacts violently with water to release highly toxic and corrosive hydrogen fluoride (HF).[4][5] All operations must be conducted in a dry, inert atmosphere.

  • Personal Protective Equipment (PPE): When handling Deoxofluor, wear chemical splash goggles, a face shield, and gloves resistant to HF (e.g., neoprene or butyl rubber). A chemical-resistant apron is also recommended.

  • Quenching: The quenching of Deoxofluor is highly exothermic and releases gas. It must be performed slowly, with efficient cooling and stirring, in a fume hood.

  • HF Exposure: In case of contact with HF, immediate and specialized first aid is required. Calcium gluconate gel should be readily available. All personnel must be trained in HF safety procedures.

Conclusion

The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of this compound. By utilizing a Friedel-Crafts acylation followed by a deoxofluorination with the thermally stable reagent Deoxofluor, this valuable building block can be synthesized in high purity and good yield. Adherence to the detailed protocols and stringent safety precautions is paramount for the successful and safe execution of this synthesis on a larger scale.

References

  • A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054.
  • Experiment 1: Friedel-Crafts Acyl
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis of Acetophenone by Friedel-Crafts Reaction. (n.d.). Alfa Chemistry.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis.
  • Deoxofluor. (n.d.). Enamine.
  • Friedel–Crafts Acyl
  • Deoxofluor | PDF | Fluorine |
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (2022). PubMed Central.
  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
  • 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.

Sources

The Strategic Utility of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene in the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern materials science and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as high thermal stability, metabolic resistance, and altered electronic characteristics, make fluorinated organic compounds indispensable building blocks. Among these, 1-(1,1-Difluoroethyl)-3,5-difluorobenzene emerges as a molecule of significant interest. Its distinct substitution pattern, featuring a geminal difluoroethyl group and a 3,5-difluorinated phenyl ring, offers a unique combination of steric and electronic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile compound in the synthesis of novel materials, including liquid crystals and potentially bioactive molecules.

Physicochemical Properties and Design Rationale

The efficacy of this compound as a synthetic precursor stems from the synergistic effects of its constituent fluorinated moieties. The 3,5-difluorophenyl group is a common motif in the design of liquid crystals, where the strong C-F bond dipoles contribute to a desirable negative dielectric anisotropy.[1][2] The 1,1-difluoroethyl group, a bioisostere for various functional groups, can enhance metabolic stability and binding affinity in medicinal chemistry.[3]

PropertyValueSource
Molecular Formula C₈H₆F₄[4]
Molecular Weight 178.13 g/mol [4]
CAS Number 1138445-10-9[4]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point (Predicted) 137.1 ± 35.0 °C

The strategic placement of these groups allows for tailored modifications to create materials with specific and enhanced properties. The difluorinated benzene ring provides a rigid core, while the difluoroethyl group can influence intermolecular interactions and solubility.

Synthesis of this compound: A Plausible Retrosynthetic Approach

The introduction of the 1,1-difluoroethyl group can be envisioned through a cross-coupling reaction. Nickel-catalyzed cross-coupling of arylboronic acids with 1,1-difluoroethyl chloride has been reported as a method for the synthesis of (1,1-difluoroethyl)arenes.[5] This suggests a potential pathway involving the conversion of 1-bromo-3,5-difluorobenzene to the corresponding boronic acid or a related organometallic species, followed by coupling with a suitable 1,1-difluoroethyl source.

retrosynthesis Target This compound Precursor1 1-Bromo-3,5-difluorobenzene Target->Precursor1 Cross-coupling Precursor2 1,1-Difluoroethyl Source Target->Precursor2 Cross-coupling StartingMaterial 3,5-Difluoroaniline Precursor1->StartingMaterial Sandmeyer Reaction

Caption: Plausible retrosynthetic analysis for this compound.

Application in Novel Material Synthesis: Liquid Crystals

The 3,5-difluorophenyl core is a well-established component in the architecture of liquid crystalline materials.[1][2] The introduction of a 1-(1,1-difluoroethyl) substituent can be a strategic modification to fine-tune the mesomorphic properties. While a direct synthesis of a liquid crystal from this compound is not explicitly documented, a general synthetic strategy can be proposed based on analogous structures.

A common approach involves the functionalization of the aromatic core to enable coupling with other mesogenic units. For instance, if a bromo-derivative of this compound were available, it could undergo palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings to build more complex, elongated molecules necessary for liquid crystalline behavior.[6][7][8]

Hypothetical Protocol for the Synthesis of a Nematic Liquid Crystal

This protocol is a hypothetical example based on established liquid crystal synthesis methodologies.[1][9]

Objective: To synthesize a tolane-based liquid crystal incorporating the 1-(1,1-difluoroethyl)-3,5-difluorophenyl moiety.

Starting Materials:

  • 4-Bromo-1-(1,1-difluoroethyl)-3,5-difluorobenzene (Hypothetical)

  • 4-Ethynyl-4'-pentylbiphenyl

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine

  • Toluene, anhydrous

Reaction Scheme:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-(1,1-difluoroethyl)-3,5-difluorobenzene (1.0 eq), 4-ethynyl-4'-pentylbiphenyl (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq) via syringe.

  • Stir the reaction mixture at 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to yield the desired tolane-based liquid crystal.

Characterization:

  • ¹H NMR, ¹⁹F NMR, ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., melting point, clearing point).[2]

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures (e.g., nematic, smectic).[2]

LC_Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_characterization Characterization Reactant1 4-Bromo-1-(1,1-difluoroethyl) -3,5-difluorobenzene Reaction Sonogashira Coupling (Toluene, 60-70 °C) Reactant1->Reaction Reactant2 4-Ethynyl-4'-pentylbiphenyl Reactant2->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Triethylamine Base->Reaction Workup Filtration, Extraction, Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product Tolane-based Liquid Crystal Purification->Product Characterization NMR, MS, DSC, POM Product->Characterization

Caption: Experimental workflow for the hypothetical synthesis of a tolane-based liquid crystal.

Application in Drug Discovery and Medicinal Chemistry

The 1-(1,1-difluoroethyl)-3,5-difluorophenyl scaffold is a promising starting point for the design of novel bioactive molecules. The difluoromethyl and gem-difluoroethyl groups are known to enhance metabolic stability and can act as bioisosteres for hydroxyl, carbonyl, or other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.[3][10]

While no specific drug molecules containing this exact scaffold are prominently reported, the principles of medicinal chemistry suggest its utility in constructing analogs of known therapeutic agents. The synthetic handles on the aromatic ring (potentially introduced via bromination or other functionalization) would allow for the attachment of various pharmacophores through established coupling chemistries.

Conclusion

This compound represents a valuable, albeit underexplored, building block for the synthesis of advanced materials. Its unique combination of a difluorinated aromatic core and a gem-difluoroethyl substituent provides a powerful tool for tuning the properties of liquid crystals and for designing novel bioactive compounds. The synthetic strategies outlined in this application note, though in part hypothetical, are grounded in well-established chemical principles and are intended to serve as a guide for researchers to unlock the full potential of this intriguing molecule. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its capabilities in materials science and drug discovery.

References

  • Mabrouki, A., et al. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
  • Hagar, M., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Symmetry.
  • Bremner, J. B., et al. (2021). Unifying principles for the design and evaluation of natural product-inspired compound collections.
  • Fujino, T., et al. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters.
  • Kajita, Y., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase.
  • Hu, J., et al. (2019). (A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes.
  • Majumder, S., et al. (2021). Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units.
  • Nichele, F., et al. (2021). Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross. Research Collection.
  • Faghih, H., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45790668, this compound. Retrieved from [Link].

  • Wang, Z., et al. (2022). Design, synthesis and biological evaluation of novel diarylacylhydrazones derivatives for the efficient treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry.
  • K, S., et al. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules.
  • An, G., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances.
  • Fujino, T., et al. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. PubMed.
  • Wang, Y., et al. (2005). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
  • Mondal, R., et al. (2009). 1,3-Difluorobenzene. Acta Crystallographica Section E: Structure Reports Online.
  • ResearchGate. (2021). (PDF) Spectroscopic properties of ErF 3 doped tellurite–gallium oxyfluoride glass for ∼3 μ m laser materials. Retrieved from [Link].

Sources

Troubleshooting & Optimization

Frequently Asked Questions (FAQs): Synthesis Strategy & Reagent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern drug discovery and materials science, the synthesis of specifically fluorinated organic molecules is paramount. The compound 1-(1,1-Difluoroethyl)-3,5-difluorobenzene is a valuable building block, but its synthesis via deoxofluorination of the parent ketone presents challenges that can often lead to diminished yields.

As a Senior Application Scientist, I have seen firsthand how subtle variations in protocol can dramatically impact the outcome of these sensitive reactions. This guide is designed to move beyond simple step-by-step instructions. It provides a framework for understanding the "why" behind each experimental choice, empowering you to troubleshoot effectively and optimize your synthesis for robust and reproducible yields.

Q1: What is the principal synthetic route to this compound?

The most direct and common method for synthesizing this compound is through the deoxofluorination of its corresponding ketone precursor, 3',5'-Difluoroacetophenone. This reaction replaces the carbonyl oxygen with two fluorine atoms, creating the geminal difluoride moiety. The efficiency of this transformation is highly dependent on the choice of fluorinating agent and strict control of reaction conditions.

Q2: Which deoxofluorinating agents are suitable for this conversion, and what are their relative advantages and disadvantages?

Several reagents can accomplish this transformation, but they differ significantly in handling, safety, and reactivity. The three most common classes of reagents are diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and the more modern aminodifluorosulfinium salts (e.g., XtalFluor-E®).

Table 1: Comparison of Common Deoxofluorinating Agents

FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor®XtalFluor-E® & XtalFluor-M®
Physical Form Yellow liquidLiquidCrystalline solids[1]
Thermal Stability Low. Can decompose explosively if heated above 50-90 °C[2][3].Moderate. More thermally stable than DAST[4].High. Significantly greater thermal stability, with decomposition onsets well above 100 °C[1][5].
Handling Moisture and heat sensitive; requires careful handling under inert atmosphere[6].Moisture sensitive.Easy to handle crystalline solids, amenable to short-term handling in air[7][8].
Key Advantage Widely used and well-documented.Higher thermal stability than DAST.Enhanced safety profile, ease of handling, and often higher selectivity (fewer elimination byproducts)[4][5][9].
Key Disadvantage Significant safety concerns (explosive potential)[2].Generates corrosive HF.Requires a promoter/additive (e.g., Et₃N·3HF or DBU) for optimal reactivity[7][8].
Byproducts Can promote elimination and rearrangement side reactions. Corrosive HF is generated.Can promote elimination side reactions. Corrosive HF is generated.Typically less elimination observed[5][9]. Does not generate free HF in anhydrous conditions[8].

Given its superior safety profile and reduced side reactions, XtalFluor-E® is often the recommended starting point for optimizing this synthesis in a modern laboratory setting[1][7][5].

Troubleshooting Guide: Improving Low Reaction Yields

Low yields in deoxofluorination reactions are a common frustration. The following Q&A section addresses the most frequent culprits and provides actionable solutions.

Q3: My reaction yield is poor. What are the most probable causes?

Several factors can contribute to low yields. The most common are:

  • Presence of Water: Deoxofluorinating agents react readily with water, which consumes the reagent and reduces its effectiveness.

  • Reagent Degradation: DAST, in particular, is thermally unstable and can degrade upon improper storage or handling, appearing as a dark orange or brown liquid[2].

  • Suboptimal Temperature Control: These reactions are often exothermic. Adding the reagent too quickly or at too high a temperature can lead to uncontrolled side reactions and decomposition[6].

  • Elimination Side Reactions: Competing elimination reactions can form undesired alkene byproducts, a known issue with DAST and Deoxo-Fluor that can be mitigated with newer reagents[5][9].

  • Incomplete Reaction: Insufficient reagent stoichiometry or reaction time can leave unreacted starting material.

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Q4: How can I rigorously exclude water from my reaction?

Achieving anhydrous (water-free) conditions is critical for success.

  • Glassware: All glassware should be either flame-dried under vacuum or oven-dried at >120 °C for several hours and allowed to cool in a desiccator or under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere. Dichloromethane (DCM) is a common solvent for these reactions[3][6].

  • Reagents: Ensure all reagents, including the starting ketone, are dry. If necessary, dry the starting material over a desiccant or by azeotropic distillation.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas. Add all reagents via syringe or cannula.

Q5: I am observing significant amounts of elimination or other byproducts. How can this be addressed?

The formation of elimination byproducts is a classic challenge in deoxofluorination.

  • Reagent Choice: As mentioned, XtalFluor reagents are specifically designed to reduce elimination byproducts compared to DAST and Deoxo-Fluor[4][5][9]. If you are using DAST and observing this issue, switching to XtalFluor-E is a primary strategic change.

  • Use of Additives: XtalFluor reagents require a promoter to function efficiently. This is because the reagent itself activates the carbonyl group, but an external fluoride source is needed for the substitution step[7]. A common and effective additive is triethylamine trihydrofluoride (Et₃N·3HF)[1][8]. This additive provides a soluble, anhydrous source of fluoride without being strongly basic, which helps suppress elimination.

  • Temperature Control: Ensure the fluorinating agent is added slowly at a low temperature (e.g., 0 °C) to control the initial exothermic activation step, followed by a gradual warming to room temperature to drive the reaction to completion[1].

Experimental Protocol: Synthesis Using XtalFluor-E®

This protocol is adapted from established procedures for the deoxofluorination of ketones using modern, safer reagents[1][7][8].

Materials:

  • 3',5'-Difluoroacetophenone

  • XtalFluor-E® (Diethylaminosulfinium tetrafluoroborate)

  • Triethylamine trihydrofluoride (Et₃N·3HF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Flame- or oven-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with 3',5'-Difluoroacetophenone (1.0 eq) and anhydrous DCM (to make a ~0.3 M solution).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Additive: Add triethylamine trihydrofluoride (2.0 eq) to the solution via syringe.

  • Fluorinating Agent: Slowly add XtalFluor-E® (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Caution: Quenching can be exothermic and may release gas.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.

References

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • SCI. (n.d.). Simpler fluorine chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Diethylaminosulfur trifluoride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Aldehyde to Difluoro. Retrieved from [Link]

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Process Research & Development, 14(4), 937-941. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • PubMed. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Org Process Res Dev., 14(4), 937-941. Available at: [Link]

  • Reddit. (2023). Need tips for developing my deoxyfluorination reaction. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Chemistry of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1,1-difluoroethyl)-3,5-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we address common challenges and side reactions encountered during its synthesis and application, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary concerns?

The most prevalent laboratory-scale synthesis involves the deoxofluorination of a precursor ketone, 1-(3,5-difluorophenyl)ethan-1-one. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are typically employed.[1] The primary concerns are incomplete conversion, formation of elimination byproducts, and potential over-fluorination or degradation under harsh conditions.

Q2: I am observing a significant amount of a vinyl fluoride byproduct. What is causing this?

The formation of a vinyl fluoride, specifically 1-(1-fluoroethenyl)-3,5-difluorobenzene, is a common side reaction during deoxofluorination. This occurs via an E2 or E1cb elimination mechanism from an intermediate fluorocarbocation or a related species. This is often promoted by elevated temperatures or the presence of non-hindered bases.

Q3: My reaction yields are consistently low, with a significant amount of unreacted starting ketone. How can I improve conversion?

Low conversion is often due to insufficient reagent stoichiometry, suboptimal reaction temperature, or deactivation of the fluorinating agent by moisture. Ensuring strictly anhydrous conditions and using a slight excess (1.1-1.5 equivalents) of the deoxofluorinating agent can improve yields. Careful temperature control is also crucial, as excessive heat can lead to reagent decomposition and side reactions.

Q4: Can the difluoroethyl group itself be reactive in subsequent transformations?

While generally stable, the difluoroethyl group is not entirely inert. The benzylic protons on the methyl group have altered acidity due to the electron-withdrawing nature of the fluorine atoms and the aromatic ring. Under strongly basic conditions, deprotonation can occur, potentially leading to undesired downstream reactions. Furthermore, the C-F bonds can be susceptible to cleavage under certain reductive or harsh acidic conditions.

Q5: Are there any known incompatibilities of this compound with common reagents?

Strong nucleophiles can potentially displace the fluorine atoms, although this is generally difficult. Strong Lewis acids may coordinate with the fluorine atoms, potentially activating the benzylic position. Care should be taken when employing highly reactive organometallic reagents or potent reducing agents, and preliminary small-scale trials are recommended to assess compatibility.

Part 2: Troubleshooting Guides

Guide 1: Deoxofluorination of 1-(3,5-difluorophenyl)ethan-1-one

This guide focuses on the critical step of synthesizing this compound from its corresponding ketone.

Symptoms:

  • Significant amount of starting ketone observed by TLC, GC-MS, or NMR analysis of the crude reaction mixture.

  • Isolated yield of the desired product is below expectations.

Root Causes & Solutions:

Cause Explanation Solution
Moisture Contamination Deoxofluorinating agents like DAST and Deoxo-Fluor® react readily with water, leading to their decomposition and reducing the effective stoichiometry.Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and handle reagents under inert conditions.
Insufficient Reagent An inadequate amount of the fluorinating agent will result in incomplete conversion of the starting ketone.Use a slight excess of the deoxofluorinating agent (e.g., 1.2 equivalents). For less reactive substrates, a larger excess may be required.
Suboptimal Temperature The reaction may be too slow at lower temperatures, while higher temperatures can cause reagent decomposition and increase side reactions.The optimal temperature is reagent and substrate-dependent. For DAST, reactions are often started at low temperatures (-78 °C) and allowed to slowly warm to room temperature. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.

Experimental Protocol: Improving Conversion

  • Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours.

  • Assemble the flask with a septum and allow it to cool under a stream of dry nitrogen.

  • Dissolve 1-(3,5-difluorophenyl)ethan-1-one (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.2 eq) dropwise via syringe.

  • Maintain the temperature at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC (staining with KMnO₄ can help visualize the ketone).

  • If the reaction stalls, consider adding an additional portion of the fluorinating agent (0.2 eq) at 0 °C.

Symptoms:

  • Presence of a significant peak in GC-MS or signals in the NMR spectrum corresponding to 1-(1-fluoroethenyl)-3,5-difluorobenzene.

  • Complex crude reaction mixture, making purification difficult.

Root Causes & Solutions:

Cause Explanation Solution
High Reaction Temperature Elevated temperatures favor elimination pathways, leading to the formation of the vinyl fluoride byproduct.Maintain a lower reaction temperature for a longer duration. Starting at -78 °C and slowly warming to 0 °C or room temperature is often effective.
Presence of Base Basic impurities can promote elimination.Use high-purity, freshly distilled solvents. A non-nucleophilic, sterically hindered base can sometimes be used to scavenge HF produced during the reaction, but its choice is critical to avoid promoting elimination.
Reagent Choice Some fluorinating agents may be more prone to causing elimination than others.Consider using alternative, milder deoxofluorinating agents such as XtalFluor® or Fluolead™.

Workflow for Minimizing Byproduct Formation

G start High Level of Vinyl Fluoride Detected temp Reduce Reaction Temperature (e.g., maintain at 0°C) start->temp Primary Action purification Optimize Purification (e.g., Preparative GC or careful column chromatography) start->purification If separation is feasible reagent Switch to Milder Fluorinating Agent (e.g., XtalFluor®) temp->reagent If still problematic reagent->purification Final Step

Caption: Troubleshooting workflow for byproduct formation.

Guide 2: Reactions Involving the Aromatic Ring

The 3,5-difluoro substitution pattern on the benzene ring deactivates it towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Symptoms:

  • Attempted nitration, halogenation, or Friedel-Crafts reactions fail or give very low yields.

Root Causes & Solutions:

Cause Explanation Solution
Electron-Withdrawing Effects The two fluorine atoms and the 1,1-difluoroethyl group are strongly electron-withdrawing, making the aromatic ring highly electron-deficient and resistant to attack by electrophiles.Use forcing reaction conditions: stronger Lewis acids, higher temperatures, and more potent electrophiles. However, be aware that this may lead to decomposition. Alternatively, consider a different synthetic strategy where the aromatic ring is functionalized prior to the introduction of the difluoroethyl group.

Symptoms:

  • In the presence of strong nucleophiles (e.g., alkoxides, amides), displacement of one of the ring fluorines is observed.

Root Causes & Solutions:

Cause Explanation Solution
Ring Activation The electron-withdrawing groups activate the ring for nucleophilic attack, particularly at the positions ortho and para to the activating groups.Avoid using strong, unhindered nucleophiles at elevated temperatures. If a nucleophilic reaction is intended elsewhere in the molecule, protect the aromatic ring if possible, or use milder reagents and lower temperatures.

Reaction Pathway: Potential SNAr Side Reaction

G reactant This compound product SNAr Product (e.g., 1-(1,1-Difluoroethyl)-3-fluoro-5-Nu-benzene) reactant->product Nucleophilic Attack nucleophile Strong Nucleophile (Nu⁻) nucleophile->product

Caption: Nucleophilic aromatic substitution side reaction.

Part 3: References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-78. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Ni, C., & Hu, J. (2017). The unique role of fluorine in organic chemistry: from organofluorine synthesis to materials science. Angewandte Chemie International Edition, 56(44), 13416-13426. [Link]

Sources

Technical Support Center: Purification of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this fluorinated intermediate and facing purification challenges. As a specialized organofluorine compound, its purification requires a nuanced approach beyond standard protocols. This document provides in-depth troubleshooting guides, detailed experimental procedures, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude this compound?

A1: Impurities are typically process-related and stem from the synthetic route employed. Common contaminants include unreacted starting materials, isomeric byproducts, and side-reaction products. These can include:

  • Unreacted Starting Materials: Such as 1-bromo-3,5-difluorobenzene or 1,3-difluorobenzene, depending on the synthetic pathway.[1][2]

  • Isomeric Byproducts: Positional isomers, for instance, where the difluoroethyl group is attached to a different position on the difluorobenzene ring. These often arise from a lack of complete regioselectivity in the synthesis.

  • Related Structural Analogs: Compounds like 1-ethyl-3,5-difluorobenzene (resulting from incomplete fluorination of the ethyl group) can be present.[3]

  • Byproducts from Side Reactions: If using Sandmeyer-type reactions, phenolic compounds (from reactions with trace water) or biaryl compounds may form.

Q2: My initial purity by Gas Chromatography (GC) is below 95%. What is the first diagnostic step?

A2: The immediate first step is impurity identification. A standard GC with a Flame Ionization Detector (GC-FID) shows the presence of impurities but doesn't identify them. You should run a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[4] This will provide the mass-to-charge ratio of the impurity peaks, allowing you to propose structures and differentiate between starting materials, isomers, or other byproducts. This identification is critical for selecting the appropriate purification strategy.

Q3: Is simple distillation a viable method for purifying this compound?

A3: Generally, no. Simple distillation is only effective for separating liquids with significantly different boiling points (typically >25 °C difference).[5] Isomeric impurities, which are a common challenge, have very similar molecular weights and structures, leading to nearly identical boiling points. Therefore, high-efficiency fractional distillation is the recommended method.[6][7]

Q4: Which analytical techniques are essential for final purity validation?

A4: A multi-faceted approach is best for confirming purity and structure:

  • GC-FID: Ideal for routine quantitative purity assessment (e.g., >99.5%).

  • GC-MS: Confirms the absence of identifiable impurities.

  • ¹⁹F NMR Spectroscopy: This is a crucial technique for organofluorine compounds. It provides definitive structural information and can detect and quantify fluorinated impurities that might co-elute in GC.[8]

  • ¹H and ¹³C NMR: For complete structural verification of the final product.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific experimental issues with a logical workflow from problem identification to validated solution.

Scenario 1: Presence of Close-Boiling Impurities
  • Observation: Your GC chromatogram shows multiple peaks clustered together. During distillation, the boiling point is not sharp and fluctuates over a narrow range.

  • Underlying Cause: This is the classic signature of isomeric impurities or structurally similar byproducts. Their similar vapor pressures make separation difficult.

  • Troubleshooting Workflow: The key is to enhance separation efficiency. High-efficiency fractional distillation is the most effective technique.

troubleshooting_workflow cluster_0 Troubleshooting: Close-Boiling Impurities start Crude Product (GC Purity < 98%) run_gcms Identify Impurities via GC-MS & ¹⁹F NMR start->run_gcms Initial Analysis check_bp Observe Boiling Point During Distillation is_sharp Is Boiling Point Sharp? check_bp->is_sharp fractional_distill Perform High-Efficiency Fractional Distillation is_sharp->fractional_distill No combine_pure Combine Fractions (Purity > 99.5%) is_sharp->combine_pure Yes (unlikely) run_gcms->check_bp Proceed to Purification collect_fractions Collect Narrow-Boiling Fractions fractional_distill->collect_fractions analyze_fractions Analyze Fractions by GC collect_fractions->analyze_fractions analyze_fractions->combine_pure re_distill Re-distill Intermediate Fractions analyze_fractions->re_distill Intermediate Purity end_product Purified Product combine_pure->end_product re_distill->fractional_distill

Caption: Troubleshooting workflow for separating close-boiling impurities.

Scenario 2: Contamination with Starting Materials
  • Observation: GC-MS analysis confirms the presence of a significant peak corresponding to a starting material (e.g., 1,3-difluorobenzene, bp 83 °C).[1]

  • Underlying Cause: Incomplete reaction. This results in a mixture with widely differing boiling points.

  • Troubleshooting Workflow:

    • Assess Boiling Point Difference: Compare the boiling point of the starting material to that of the product (see data table below). A large difference makes separation straightforward.

    • Purification Method: Fractional distillation is highly effective. Even a simple distillation setup may remove the bulk of a much more volatile impurity.

    • Alternative for Non-Volatile Impurities: If the impurity is a non-volatile solid, filtration followed by distillation of the liquid product is sufficient. If it is a high-boiling liquid, standard distillation is effective.

Quantitative Data Summary

The physical properties of the target compound and potential impurities are crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₆F₄178.13[9]~150-160 (Estimated)
1-Bromo-3,5-difluorobenzeneC₆H₃BrF₂192.99[2]140[2]
1,3-DifluorobenzeneC₆H₄F₂114.09[1]83[1]
1-Ethyl-3,5-difluorobenzeneC₈H₈F₂142.15[3]~145-155 (Estimated)

Note: Boiling point for the target compound and its ethyl analog are estimated based on structurally similar compounds, as exact literature values were not found in the search results.

Detailed Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation

This protocol is designed to separate components with boiling points that differ by less than 25 °C.[5]

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Causality: A fractionating column provides a large surface area for repeated vaporization-condensation cycles, known as "theoretical plates," which is essential for separating close-boiling liquids.[6][10]

  • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process, maintaining the temperature gradient along the column.[11]

2. Distillation Process:

  • Charge the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heat the flask gently using a heating mantle.

  • Observe the "reflux ring" of condensing vapor as it slowly ascends the column. A slow ascent is critical for achieving equilibrium and maximizing separation.

  • Collect an initial low-boiling "forerun" fraction, which will contain the most volatile impurities.

  • Once the temperature stabilizes at the boiling point of the desired compound, switch to a new receiving flask to collect the main fraction.

  • Collect the product over a stable, narrow temperature range (e.g., 1-2 °C).

3. Self-Validation and Fraction Analysis:

  • Collect multiple small fractions instead of one large one.

  • Label each fraction and analyze its purity by GC-FID.

  • Combine only the fractions that meet the required purity specification (e.g., >99.5%). Intermediate fractions can be combined and re-distilled.

fractional_distillation_flow cluster_1 Fractional Distillation Workflow setup 1. Assemble & Insulate Apparatus charge 2. Charge Crude Product setup->charge heat 3. Heat Gently & Establish Reflux charge->heat collect_forerun 4. Collect Forerun (Low-Boilers) heat->collect_forerun collect_main 5. Collect Main Fraction (Stable Temp.) collect_forerun->collect_main collect_tail 6. Collect Tailings (High-Boilers) collect_main->collect_tail analyze 7. Analyze All Fractions by GC collect_tail->analyze

Caption: A typical process flow for fractional distillation.

Protocol 2: Purity Assessment by GC-MS and ¹⁹F NMR

1. GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Use a standard non-polar column (e.g., DB-5ms).

    • Injector Temp: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C.

    • Carrier Gas: Helium.

  • MS Detector: Use electron ionization (EI) and scan a mass range from 40 to 400 amu.

  • Data Analysis: Integrate all peaks to determine relative purity. Compare the mass spectrum of each impurity peak with a library database and the expected fragmentation patterns of potential structures.

2. ¹⁹F NMR Analysis:

  • Sample Preparation: Dissolve ~10-20 mg of the purified sample in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A standard 400 or 500 MHz spectrometer is suitable.

  • Data Analysis: The spectrum of the pure product should show two distinct signals: one for the -CF₂- group and one for the two equivalent aromatic fluorine atoms. The presence of additional signals indicates fluorinated impurities. Integration of these signals can be used for relative quantification.

References
  • This compound | C8H6F4 | CID 45790668 - PubChem. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]

  • 1,1-difluoro-ethyl-benzene - 657-35-2, C8H8F2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • 1-Ethyl-3,5-difluorobenzene | C8H8F2 | CID 20352892 - PubChem. [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and - Bibliothèque et Archives Canada. [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. [Link]

  • Fractional distillation - Wikipedia. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]

  • What is Fractional Distillation? - The Chemistry Blog. [Link]

  • Combustion ion chromatography for extractable organofluorine analysis - PMC - NIH. [Link]

  • 5.3: Fractional Distillation - Chemistry LibreTexts. [Link]

  • Fractional distillation - GCSE Chemistry Revision Notes - Save My Exams. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable fluorinated building block. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Synthesis Overview: Deoxofluorination of 1-(3,5-difluorophenyl)ethanone

The most common and direct route to synthesize this compound is through the deoxofluorination of its ketone precursor, 1-(3,5-difluorophenyl)ethanone.[1] This transformation replaces the carbonyl oxygen with two fluorine atoms. The success of this reaction is highly dependent on the choice of fluorinating agent and the precise control of reaction conditions.

dot graph "Deoxofluorination_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"1-(3,5-difluorophenyl)ethanone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deoxofluorination_Reagent" [label="Deoxofluorination\nReagent\n(e.g., DAST, XtalFluor-E)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproducts" [label="Byproducts\n(e.g., elimination products,\nHF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"1-(3,5-difluorophenyl)ethanone" -> "this compound" [label="Reaction"]; "Deoxofluorination_Reagent" -> "this compound" [style=dashed]; "1-(3,5-difluorophenyl)ethanone" -> "Byproducts" [label="Side Reactions", style=dashed]; } caption: "General scheme for the deoxofluorination of 1-(3,5-difluorophenyl)ethanone."

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Low yields are a frequent challenge in deoxofluorination reactions.[2] Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

      • Increase Temperature: Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.[3]

      • Increase Reagent Stoichiometry: A slight excess of the fluorinating agent can sometimes drive the reaction to completion. Start with a modest increase (e.g., from 1.5 to 2.0 equivalents).

  • Reagent Decomposition: Some deoxofluorination reagents are thermally unstable and can decompose if not handled properly.

    • Solution:

      • Use a More Stable Reagent: Consider using more thermally stable reagents like Deoxo-Fluor or crystalline reagents like XtalFluor-E, which have higher decomposition temperatures compared to DAST.[3][4][5][6]

      • Proper Handling: Ensure that the reagent is fresh and has been stored under the recommended conditions (e.g., anhydrous, inert atmosphere). Avoid exposing sensitive reagents to moisture.

  • Sub-optimal Solvent: The choice of solvent can significantly impact the reaction rate and outcome.

    • Solution: Dichloromethane (DCM) is a commonly used solvent for deoxofluorination reactions.[3] However, if you are experiencing issues, consider exploring other anhydrous, non-protic solvents.

  • Formation of Side Products: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

    • Solution: See the next question for a detailed discussion on side product formation.

dot graph "Troubleshooting_Low_Yield" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Low_Yield" [label="Low Yield of Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incomplete_Reaction" [label="Incomplete Reaction"]; "Reagent_Decomposition" [label="Reagent Decomposition"]; "Suboptimal_Solvent" [label="Sub-optimal Solvent"]; "Side_Products" [label="Formation of Side Products"];

"Low_Yield" -> "Incomplete_Reaction"; "Low_Yield" -> "Reagent_Decomposition"; "Low_Yield" -> "Suboptimal_Solvent"; "Low_Yield" -> "Side_Products";

"Incomplete_Reaction" -> "Increase_Time_Temp_Stoichiometry" [label="Solution"]; "Reagent_Decomposition" -> "Use_Stable_Reagent_Proper_Handling" [label="Solution"]; "Suboptimal_Solvent" -> "Solvent_Screening" [label="Solution"]; "Side_Products" -> "Optimize_Conditions_See_Q2" [label="Solution"];

"Increase_Time_Temp_Stoichiometry" [label="Increase Time/Temp/Stoichiometry", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Use_Stable_Reagent_Proper_Handling" [label="Use Stable Reagent/Proper Handling", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solvent_Screening" [label="Solvent Screening", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Optimize_Conditions_See_Q2" [label="Optimize Conditions (See Q2)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption: "Troubleshooting workflow for low product yield."

Question 2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity formation is a common issue that can complicate purification and reduce the overall yield. The nature of the side products often provides clues about the underlying reaction problems.

Common Side Products and Mitigation Strategies:

  • Elimination Products (Fluoroalkenes): This is a very common side reaction in deoxofluorination, particularly with reagents that can promote elimination pathways.

    • Cause: The intermediate carbocation or a concerted elimination mechanism can lead to the formation of a double bond.

    • Mitigation:

      • Choice of Reagent: Some reagents are known to favor substitution over elimination. For instance, sulfonyl fluorides like PyFluor have been developed to minimize elimination.[7][8] XtalFluor reagents, when used with an appropriate additive, can also show improved selectivity and reduce the formation of unwanted alkenes.[4]

      • Choice of Base: For reactions utilizing sulfonyl fluorides, the choice of base is critical. Bulky, non-nucleophilic bases can often suppress elimination.[7][8]

      • Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the desired substitution reaction over elimination.

  • Over-fluorination or Rearrangement Products: While less common for this specific substrate, cationic rearrangements can occur with some fluorinating agents like DAST.[9]

    • Cause: The formation of a carbocation intermediate can lead to skeletal rearrangements.

    • Mitigation:

      • Use Milder Reagents: Reagents that proceed through a more concerted SN2-like mechanism are less likely to cause rearrangements.

      • Control of Reaction Conditions: Maintaining a low reaction temperature can help to suppress carbocation formation.

Table 1: Comparison of Common Deoxofluorination Reagents

ReagentAdvantagesDisadvantagesTypical Conditions
DAST Readily available, effective for many substrates.[9]Thermally unstable, can promote elimination and rearrangements.[3][9]0 °C to room temperature in DCM.[3]
Deoxo-Fluor More thermally stable than DAST.[3][5]Can still lead to side products.Room temperature to reflux in various solvents.
XtalFluor-E/M Crystalline, stable, and easier to handle.[6][10][11] Often gives less elimination.[4]Requires a promoter (e.g., Et3N·3HF, DBU).[10][11]Room temperature to reflux, depending on the promoter and substrate.[6]
PyFluor Good for minimizing elimination side products.[7]May require optimization of the base and reaction conditions.[8]Often used with a non-nucleophilic base like DBU.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A: The purification of fluorinated aromatic compounds can often be achieved by standard laboratory techniques.

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.

  • Washing/Extraction: The crude reaction mixture should first be carefully quenched (e.g., with a saturated aqueous solution of sodium bicarbonate) to neutralize any acidic byproducts like HF.[6] Subsequent extraction with an organic solvent will separate the product from water-soluble impurities.

Q2: Are there any specific safety precautions I should take when working with deoxofluorination reagents?

A: Yes, absolutely. Many deoxofluorination reagents are hazardous and must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of deoxofluorination reagents should be performed in a well-ventilated fume hood.

  • Anhydrous Conditions: These reactions are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: Be aware that quenching the reaction can be exothermic and may release hazardous gases. Quench slowly and with appropriate cooling.

  • Reagent-Specific Hazards: Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. For example, DAST can decompose violently upon heating.[3] XtalFluor reagents are generally more stable but should still be handled with care.[4][6]

Q3: Can I use a different starting material to synthesize this compound?

A: While the deoxofluorination of 1-(3,5-difluorophenyl)ethanone is the most direct route, other synthetic strategies could be envisioned, although they are likely to be more complex and less efficient. For instance, one could potentially start from 1-bromo-3,5-difluorobenzene and introduce the 1,1-difluoroethyl group through a multi-step sequence. However, this would involve more synthetic steps and likely result in a lower overall yield.

Experimental Protocol: General Procedure for Deoxofluorination using XtalFluor-E

This is a general guideline and may require optimization for your specific setup.

  • Preparation: Under an inert atmosphere (N2 or Ar), add a solution of 1-(3,5-difluorophenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) to a dried reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: To the cooled solution, add the promoter (e.g., triethylamine trihydrofluoride, 2.0 eq) followed by the slow, portion-wise addition of XtalFluor-E (1.5 eq).[6]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).[6]

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO3.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]

  • Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4934–4944. [Link]

  • Radosevich, A. T., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735-22744. [Link]

  • MacMillan, D. W. C., et al. (2019). A general and efficient visible-light photoredox-catalyzed deoxyfluorination of alcohols. Tetrahedron, 75(31), 4222-4227. [Link]

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(9), 2847–2854. [Link]

  • Doyle, A. G., et al. (2021). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society, 143(30), 11668–11677. [Link]

  • Gouverneur, V., et al. (2017). Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives. The Journal of Organic Chemistry, 82(19), 10425–10433. [Link]

  • OmegaChem. (n.d.). Simpler fluorine chemistry. Speciality Chemicals Magazine. [Link]

  • Doyle, A. G., et al. (2021). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society, 143(30), 11668–11677. [Link]

  • Various Authors. (n.d.). Sulfonyl Fluorides and Their Analogs' Deoxofluorination. ResearchGate. [Link]

  • Umemoto, T., et al. (2012). Continuous deoxyfluorination of ketones using in situ formed dast.
  • Gouverneur, V., et al. (2014). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry, 12(35), 6934-6937. [Link]

  • Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Deoxyfluorination using arylfluoro sulfonate intermediates and the proposed mechanism. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • ChemSynthesis. (2025). 1,1-difluoro-ethyl-benzene. ChemSynthesis. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present. Bryn Mawr College. [Link]

  • Oakwood Chemical. (n.d.). 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone. Oakwood Chemical. [Link]

  • MOLBASE. (n.d.). 1-(3,5-difluorophenyl)ethanone. MOLBASE. [Link]

  • Google Patents. (n.d.). Method for purifying alkyl aromatic compounds.
  • Hypha Discovery. (n.d.). Deoxyfluorination. Hypha Discovery. [Link]

  • Google Patents. (n.d.). Purification of fluorinated alcohols.
  • Chem-Impex. (n.d.). 1-Ethynyl-3,5-difluorobenzene. Chem-Impex. [Link]

  • Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]

  • ResearchGate. (2016). How to purify esterefication product?. ResearchGate. [Link]

  • Google Patents. (2013). Process for purifying aromatic extracts containing aromatic polycyclic compounds.
  • ChemRxiv. (2025). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. ChemRxiv. [Link]

  • PubMed. (1972). Metabolism of aromatic compounds in bacteria. Purification and properties of the catechol-forming enzyme, 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid (NAD + ) oxidoreductase (decarboxylating). PubMed. [Link]

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Technical Support Center: 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical troubleshooting advice for experiments involving this fluorinated aromatic compound.

Overview of Stability Considerations

This compound is a valuable building block in medicinal chemistry and materials science. The presence of multiple fluorine atoms imparts unique electronic properties, but also necessitates careful handling and storage to maintain its structural integrity. The primary areas of stability concern revolve around the geminal difluoroethyl group and the fluorinated aromatic ring. While generally stable, certain conditions can promote degradation. Understanding these potential pathways is crucial for obtaining reliable and reproducible experimental results.

Key Structural Features and Their Influence on Stability:

  • 1,1-Difluoroethyl Group: The two fluorine atoms on the same carbon (a gem-dinal difluoro moiety) significantly influence the reactivity of the ethyl group. This group is generally more stable than its non-fluorinated analog due to the high strength of the C-F bond.[1] However, it can be susceptible to elimination reactions under strong basic conditions to form a vinyl fluoride derivative.

  • 3,5-Difluorobenzene Ring: The fluorine substituents on the aromatic ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions. The C-F bonds on the aromatic ring are exceptionally strong and generally stable.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the handling, storage, and use of this compound.

Handling and Storage

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: Proper storage is critical to prevent degradation. We recommend the following conditions:

  • Temperature: Store in a cool, dry place, ideally between 2-8°C.[2] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material.

  • Light: Protect from direct sunlight and strong artificial light, as photochemical degradation can occur with polyfluorinated aromatic compounds.[3]

Q2: I've noticed a slight discoloration in my sample. Does this indicate degradation?

A2: Discoloration (e.g., turning yellow or brown) can be a sign of impurity formation or degradation. However, it is not a definitive indicator on its own. We recommend performing an analytical check to confirm the purity of the material.

G start Observe Discoloration or Other Anomaly check_purity Perform Purity Analysis (e.g., 19F NMR, GC-MS) start->check_purity compare Compare with Certificate of Analysis (CoA) check_purity->compare is_pure Is Purity within Specification? compare->is_pure use_as_is Proceed with Experiment is_pure->use_as_is Yes purify Consider Purification (e.g., Distillation, Chromatography) is_pure->purify No contact_support Contact Technical Support for Further Guidance purify->contact_support

Reaction and Experimental Issues

Q3: My reaction yield is lower than expected. Could the stability of this compound be a factor?

A3: Yes, reaction conditions can impact the stability of the compound. Consider the following:

  • Strong Bases: Strong bases (e.g., alkoxides, organolithiums) may induce elimination of HF from the difluoroethyl group, leading to the formation of a vinyl fluoride byproduct.

  • High Temperatures: Prolonged exposure to high temperatures can lead to thermal decomposition. The thermal stability of fluorinated compounds varies, but decomposition can occur at elevated temperatures.[4][5]

  • Nucleophiles: While the aromatic C-F bonds are generally robust, strong nucleophiles under harsh conditions could potentially lead to nucleophilic aromatic substitution.

Q4: I am observing unexpected peaks in my analytical data (NMR, GC-MS) after my reaction. What could they be?

A4: Unexpected peaks could be impurities from the starting material or degradation products formed during the reaction. Potential degradation products to consider include:

  • 1-(1-Fluoroethenyl)-3,5-difluorobenzene: Formed via HF elimination from the difluoroethyl group.

  • 3,5-Difluoroacetophenone: Could arise from hydrolysis of the difluoroethyl group under certain acidic or basic conditions, though this is generally less common for gem-difluoroalkanes.[6][7]

Analytical Characterization

Q5: What is the best analytical technique to monitor the stability and purity of this compound?

A5: A combination of techniques is often ideal.

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive and specific method for analyzing fluorinated compounds.[8][9] It provides distinct signals for the fluorine atoms in the difluoroethyl group and the difluorobenzene ring, allowing for easy identification and quantification of the parent compound and any fluorine-containing impurities or degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and semi-volatile compounds like this compound. It can separate the compound from non-fluorinated impurities and provide mass spectral data for identification.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile degradation products or in complex reaction mixtures, LC-MS can be a powerful tool.[12]

Quantitative Data Summary for Analytical Techniques

Analytical TechniqueInformation ProvidedTypical Application
¹⁹F NMR Quantitative purity assessment, structural information of fluorinated compounds, identification of F-containing degradants.[13][14]Routine purity checks, stability monitoring, mechanistic studies.
GC-MS Separation of volatile components, mass-to-charge ratio for identification, quantification of impurities.Purity analysis, identification of volatile byproducts.
LC-MS Analysis of a wide range of compounds, including non-volatile degradants, high sensitivity.[12]Stability studies, analysis of complex reaction mixtures.

Experimental Protocols

Protocol 1: Purity Assessment by ¹⁹F NMR Spectroscopy

This protocol outlines the steps for determining the purity of this compound using ¹⁹F NMR.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube

  • Internal standard (e.g., trifluorotoluene)

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Add a known amount of the internal standard to the vial.

  • Dissolve the sample and internal standard in approximately 0.6-0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used for accurate integration (e.g., 5 times the longest T1).

  • Integrate the signals corresponding to the compound and the internal standard.

  • Calculate the purity based on the integral ratios and the known amounts of the sample and standard.

Protocol 2: Forced Degradation Study - Basic Hydrolysis

This protocol provides a general method for assessing the stability of the compound under basic conditions.

Materials:

  • This compound

  • Methanolic or ethanolic sodium hydroxide solution (e.g., 0.1 M)

  • Methanol or ethanol

  • Quenching solution (e.g., dilute HCl)

  • Analytical instruments (¹⁹F NMR, GC-MS, or LC-MS)

Procedure:

  • Prepare a stock solution of this compound in methanol or ethanol.

  • In a reaction vial, add a known volume of the stock solution.

  • Add the basic solution to initiate the degradation.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Analyze the quenched samples by a suitable analytical method to monitor the disappearance of the parent compound and the appearance of any degradation products.

G start Prepare Stock Solution of Compound stress Expose to Stress Condition (e.g., Acid, Base, Heat, Light, Oxidation) start->stress sample Sample at Time Points stress->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS, GC-MS, or NMR quench->analyze data Identify Degradants and Determine Degradation Pathway analyze->data

Potential Decomposition Pathway

Under strong basic conditions, the most likely degradation pathway is the elimination of hydrogen fluoride (HF) from the difluoroethyl group.

G start This compound intermediate Carbanion Intermediate start->intermediate Strong Base (-H⁺) product 1-(1-Fluoroethenyl)-3,5-difluorobenzene + F⁻ intermediate->product Elimination of F⁻

References

  • Storage conditions for different types of fluorinated pharmaceutical intermedi
  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022).
  • Wang, B., Zhao, X., Liu, Q., & Cao, S. (2018). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry, 16(44), 8546–8552.
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Enamine.
  • NMR | Fluorine Spectroscopy. Oxford Instruments.
  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromucon
  • Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. (2020). PMC - NIH.
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed.
  • gem-Difluorinated Amines for Drug Design. (n.d.). Enamine.
  • Electrochemical synthesis of functionalized gem-difluoroalkenes with diverse alkyl sources via a defluorinative alkylation process. (2021).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylen
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC - NIH.
  • 19F-centred NMR analysis of mono-fluorin
  • Photochemical degradation of perfluorooctanoic acid (PFOA). (n.d.).
  • Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. (2025). PubMed.
  • 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. (n.d.). PubMed.
  • Is it possible to analyze F-compounds with GCMS ?. (2014).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.).
  • Thermal plasma decomposition of fluorinated greenhouse gases. (2025).
  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ioniz
  • Strategies for the Biodegradation of Polyfluorin
  • A Guide to Cross-Validation of Analytical Methods for Fluorin
  • Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications. (2022). East China Normal University.
  • Thermal degradation of fluoropolymers. (2020). [Source not provided].
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH.
  • Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and C
  • Forced Degrad
  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. (n.d.). CSWAB.
  • Stability Indicating Forced Degrad
  • How to ensure the safety of workers during the production of fluorinated pharmaceutical intermedi
  • Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. (2021). mSphere.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). [Source not provided].
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.
  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (n.d.).
  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Abatement of fluorinated compounds in thermal plasma flow. (n.d.).
  • A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). (n.d.). PubMed.
  • Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. (2025). Request PDF.
  • Alkaline hydrolysis of gemdihalides gives: a. Aldehydes only b. Ket.... (2022). YouTube.
  • Sourcing Strategies for Fluorinated Pharmaceutical Intermediates: A Buyer's Guide. (n.d.). [Source not provided].
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • Guide to the Safe Handling of Fluoropolymer Resins. (n.d.). [Source not provided].
  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (n.d.). [Source not provided].
  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2021).
  • Geminal halide hydrolysis. (n.d.). Wikipedia.
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  • Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. (2025). Request PDF.

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Technical Support Center: Troubleshooting Failed Reactions with 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,1-Difluoroethyl)-3,5-difluorobenzene is a valuable building block in medicinal chemistry and materials science.[1] The presence of four fluorine atoms significantly influences the molecule's reactivity. The two fluorine atoms on the aromatic ring activate it towards nucleophilic aromatic substitution (SNAr) and directed ortho-lithiation, while the difluoroethyl group is a stable bioisostere for other chemical moieties. However, these same features can lead to unexpected side reactions and experimental failures. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity features of this compound?

The reactivity is dominated by two key features:

  • Electron-Deficient Aromatic Ring: The fluorine atoms on the benzene ring are strongly electron-withdrawing, making the ring susceptible to nucleophilic attack. This facilitates SNAr reactions.[2][3][4]

  • ortho-Directing Effects: The fluorine atoms and the 1,1-difluoroethyl group can direct lithiation to the positions ortho to them, enabling regioselective functionalization.

Q2: Is the 1,1-difluoroethyl group stable to common reaction conditions?

The 1,1-difluoroethyl group is generally robust. However, under strongly basic or acidic conditions, particularly at elevated temperatures, elimination or hydrolysis can occur.[5][6]

Q3: Why is my starting material not being consumed in a cross-coupling reaction?

This is a common issue. Several factors could be at play, including catalyst deactivation, improper reaction setup (e.g., presence of oxygen), or insufficient reactivity of the starting material under the chosen conditions. For palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, the choice of ligand and base is critical.[7][8]

Q4: I am observing multiple unidentified byproducts. What are the likely side reactions?

Common side reactions include:

  • Dehalogenation: Loss of one or more fluorine atoms from the aromatic ring.

  • Homocoupling: Reaction of the starting material with itself.

  • Reaction with Solvent: Some solvents, like THF, can be deprotonated by strong bases and participate in side reactions.

Troubleshooting Specific Reaction Failures

Case Study 1: Failed Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired biaryl product when coupling this compound with an arylboronic acid.

Troubleshooting Workflow:

cluster_0 Initial Checks cluster_1 Condition Optimization cluster_2 Advanced Troubleshooting A Verify Reagent Quality: - Boronic acid purity - Anhydrous solvents - Active catalyst B Degas Reaction Mixture: - Sparging with inert gas (Ar or N2) A->B C Screen Different Bases: - K2CO3, K3PO4, Cs2CO3 A->C D Vary Ligand: - SPhos, XPhos, RuPhos C->D F Consider Boronic Ester: - Pinacol or MIDA esters for stability C->F E Adjust Solvent System: - Toluene/H2O, Dioxane/H2O D->E G Address Halide Inhibition: - Especially with aryl iodides F->G H Investigate Homocoupling: - Can occur with electron-deficient boronic acids G->H cluster_0 Initial Checks cluster_1 Condition Optimization cluster_2 Advanced Troubleshooting A Ensure Anhydrous Conditions: - Dry solvents and reagents B Verify Base Activity: - Freshly opened or properly stored strong base A->B C Screen Strong Bases: - NaOtBu, LHMDS, K3PO4 A->C D Vary Ligand: - BINAP, Josiphos-type ligands C->D F Consider Catalyst Inhibition: - Amine may coordinate to Pd C->F E Adjust Solvent: - Toluene, Dioxane, THF D->E G Address Steric Hindrance: - Bulky amines may require specific ligands F->G H Evaluate Electronic Effects: - Electron-poor amines are less nucleophilic G->H

Caption: Troubleshooting workflow for a failed Buchwald-Hartwig amination.

Detailed Analysis and Solutions:

  • Base Selection: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common choice. If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, though they may require higher temperatures or longer reaction times. [9]

  • Ligand Choice: The ligand is critical for a successful amination. For aryl fluorides, ligands like Josiphos or Buchwald's biaryl phosphine ligands are often more effective than older ligands like BINAP. [7]The choice of ligand can also depend on the nature of the amine (primary, secondary, hindered).

  • Solvent Considerations: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. [10]Anhydrous conditions are essential, as water can hydrolyze the active catalyst and the strong base.

  • Catalyst Inhibition: Some amines, particularly heteroaromatic amines, can act as ligands for the palladium center, leading to catalyst inhibition. [11]In such cases, using a higher catalyst loading or a different ligand may be necessary.

Optimized Protocol for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (2-5 mol%)Common and effective palladium source.
Ligand RuPhos or a similar biaryl phosphine ligandEffective for coupling with challenging aryl halides.
Base NaOtBu (1.5-2 equivalents)Strong, non-nucleophilic base to facilitate deprotonation of the amine.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are standard for this reaction. [10]
Temperature 80-110 °CTo ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and base from degradation.
Case Study 3: Failed ortho-Lithiation and Trapping with an Electrophile

Problem: Quenching the reaction mixture after attempted lithiation of this compound with n-BuLi and an electrophile only returns the starting material.

Troubleshooting Workflow:

cluster_0 Initial Checks cluster_1 Condition Optimization cluster_2 Advanced Troubleshooting A Ensure Anhydrous/Anaerobic Conditions: - Dry solvents, glassware, and inert atmosphere B Tritate Organolithium Reagent: - Determine the exact concentration A->B C Vary Lithiating Agent: - n-BuLi, s-BuLi, LDA A->C D Adjust Temperature: - Typically -78 °C, but may need optimization C->D F Consider Aggregate Effects: - Organolithium reagents form aggregates C->F E Screen Solvents: - THF, Diethyl Ether D->E G Evaluate Electrophile Reactivity: - Ensure the electrophile is sufficiently reactive F->G H Check for Side Reactions: - Reaction with solvent or elimination G->H

Caption: Troubleshooting workflow for a failed ortho-lithiation.

Detailed Analysis and Solutions:

  • Reaction Conditions: Lithiation reactions are extremely sensitive to moisture and oxygen. All glassware must be flame-dried, and solvents must be rigorously dried and degassed. The reaction should be performed under a positive pressure of an inert gas like argon.

  • Organolithium Reagent: The concentration of commercially available organolithium reagents can vary. It is crucial to titrate the solution before use to ensure accurate stoichiometry. For substrates where n-BuLi is not effective, stronger bases like sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) may be required. [12][13]

  • Temperature Control: These reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent (e.g., THF). [12][13]

  • Addition Order: The order of addition can be critical. Usually, the organolithium reagent is added slowly to a solution of the substrate at low temperature. After a period of stirring to allow for lithiation, the electrophile is added.

  • Side Reactions with Fluorinated Compounds: Organolithium reagents can sometimes undergo nucleophilic attack on the fluorine atoms of highly fluorinated aromatics, leading to complex side products. [14]Careful control of stoichiometry and temperature is essential to minimize these pathways.

Optimized Protocol for ortho-Lithiation:

ParameterRecommendationRationale
Lithiating Agent n-BuLi or LDA (1.1 equivalents)LDA is a stronger, non-nucleophilic base that can be advantageous. [12][13]
Solvent Anhydrous THF or Diethyl EtherCommon aprotic polar solvents for lithiation.
Temperature -78 °CMinimizes side reactions and decomposition. [12][13]
Atmosphere Inert (Argon)Essential for preventing quenching of the organolithium species.
Procedure Slow addition of the lithiating agent to the substrate solution.Maintains low temperature and concentration to control reactivity.
Electrophile Add neat or as a solution in the reaction solvent at -78 °C.Prevents localized heating and side reactions.

References

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Knettle, B. W., & Collum, D. B. (2014). Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation. The Journal of Organic Chemistry, 79(24), 11885–11902. [Link]

  • Knettle, B. W., & Collum, D. B. (2014). Lithium diisopropylamide-mediated lithiation of 1,4-difluorobenzene under nonequilibrium conditions: role of monomer-, dimer-, and tetramer-based intermediates and lessons about rate limitation. The Journal of Organic Chemistry, 79(24), 11885–11902. [Link]

  • Process for continuously preparing difluorobenzene derivatives with long operating times. (2005). Google Patents.
  • Bizet, V., & Dénès, F. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(42), 12852-12876. [Link]

  • Organolithium reagent. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Twitty, C. M., & Strieter, E. R. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Organic Letters, 22(20), 7958–7962. [Link]

  • 1,3-Difluorobenzene diluent-stabilizing electrode interface for high-performance low-temperature lithium metal batteries. (2024). Journal of Electrochemistry. Retrieved January 19, 2026, from [Link]

  • Elimination Reaction of Fluoroölefins with Organolithium Compounds. (1963). The Journal of Organic Chemistry, 28(2), 487–489. [Link]

  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 128(10), 1098-1103. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2011). Molecules, 16(12), 10108-10118. [Link]

  • Washington, J. W., & Jenkins, T. M. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere, 80(3), 241-246. [Link]

  • 1,1-difluoro-ethyl-benzene. (n.d.). ChemSynthesis. Retrieved January 19, 2026, from [Link]

  • Regioselective Addition of Organolithium Reagents to Fluorinated Proline Amides: Insights from Experiment and Theory. (2020). ChemistrySelect, 5(42), 13217-13222. [Link]

  • Substitution of fluorine in M[C6F5BF3] with organolithium compounds: distinctions between O- and N-nucleophiles. (2017). Beilstein Journal of Organic Chemistry, 13, 688-697. [Link]

  • Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. (2018). The Journal of Organic Chemistry, 83(21), 13276-13284. [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). Organic Letters. [Link]

  • Organolithium reagent. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Retrieved January 19, 2026, from [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2013). Dalton Transactions, 42(31), 11217-11225. [Link]

  • Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(8), 3141–3146. [Link]

  • Synthesis process of 3, 5-difluorophenol. (2024). Google Patents.
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved January 19, 2026, from [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). Journal of Saudi Chemical Society, 19(3), 247-267. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2018). ACS Catalysis, 8(5), 4053-4060. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2014). The Journal of Organic Chemistry, 79(12), 5858-5863. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(13), 7583-7641. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2020). Organic Letters, 22(15), 5905-5910. [Link]

  • Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. (2016). Organic & Biomolecular Chemistry, 14(38), 9032-9039. [Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. (2020). Synthesis, 52(12), 1687-1703. [Link]

  • The Suzuki Reaction. (n.d.). Myers' Group, Harvard University. Retrieved January 19, 2026, from [Link]

  • The geminal difluoromethylene group: bioisosterism, and catalysis-based... (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2011). JMU Scholarly Commons. Retrieved January 19, 2026, from [Link]

  • 1-Bromo-3,5-difluorobenzene. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

  • Synthesis and Hydrolysis of Aryl Fluoroglycosides. (1990). Journal of the American Chemical Society, 112(17), 6297-6304. [Link]

  • A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Process for the preparation of 1-bromo-3,5-difluorobenzene. (1995). Google Patents.

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Technical Support Center: Byproduct Analysis in Reactions of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of 1-(1,1-difluoroethyl)-3,5-difluorobenzene, with a particular focus on the identification and mitigation of common byproducts. Our aim is to equip you with the expertise to navigate the nuances of this synthesis, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the critical steps?

A common and effective pathway involves a two-step process:

  • Friedel-Crafts Acylation: This step synthesizes the ketone intermediate, 1-(3,5-difluorophenyl)ethanone, typically from 1,3-difluorobenzene and an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.[1][2] The high deactivation of the difluorinated ring by the two fluorine atoms makes this an important optimization step.

  • Deoxofluorination: The resulting ketone is then converted to the final geminal difluoride product using a deoxofluorinating agent.[3][4] Common reagents for this transformation include Diethylaminosulfur Trifluoride (DAST) or its more thermally stable alternative, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).[5][6]

Q2: I'm observing an unexpected peak in my GC-MS analysis with a molecular weight slightly lower than my product. What could it be?

An impurity with a lower molecular weight, often corresponding to the loss of HF from the desired product's molecular ion, is frequently a vinyl fluoride byproduct.[3] For instance, the formation of 1-(1-fluorovinyl)-3,5-difluorobenzene is a common side product during the deoxofluorination of 1-(3,5-difluorophenyl)ethanone.[3][7] This occurs via an elimination reaction competing with the desired substitution.

Q3: My ¹⁹F NMR spectrum is more complex than expected. How can I assign the signals to the product and potential byproducts?

A complex ¹⁹F NMR spectrum suggests the presence of multiple fluorine-containing species.

  • Expected Product: this compound should show two main signals: one for the two equivalent aromatic fluorine atoms and another for the two equivalent fluorine atoms of the CF₂ group.

  • Vinyl Fluoride Byproduct: A vinyl fluoride byproduct like 1-(1-fluorovinyl)-3,5-difluorobenzene would introduce additional, distinct signals for the vinylic fluorine and the aromatic fluorines, which would now be in a different chemical environment.

  • Positional Isomers: If the synthesis started from 1,3-difluorobenzene, there is a possibility of forming the 2,4-difluoro isomer (1-(1,1-difluoroethyl)-2,4-difluorobenzene) as a minor byproduct from the initial acylation step. This isomer would have a distinct set of four signals in the ¹⁹F NMR spectrum.

Q4: Can the deoxofluorination agent itself lead to byproducts?

Yes, deoxofluorinating agents like DAST can promote cationic rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, although this is more common with complex substrates.[5] It's also crucial to handle these reagents in anhydrous conditions, as they can react violently with water, and any acidic byproducts can catalyze further side reactions.[8]

Troubleshooting Guide: Deoxofluorination of 1-(3,5-Difluorophenyl)ethanone

This section addresses specific issues that may arise during the conversion of 1-(3,5-difluorophenyl)ethanone to this compound.

Issue 1: Low Yield of the Desired Geminal Difluoride and Significant Vinyl Fluoride Formation

Cause: The formation of the vinyl fluoride byproduct, 1-(1-fluorovinyl)-3,5-difluorobenzene, is a result of an E2 elimination pathway competing with the SN2-like substitution of the carbonyl oxygen. This is a known side reaction for deoxofluorinations of enolizable ketones.[3][7]

Mitigation Strategies:

  • Temperature Control: Initiate the reaction at a low temperature (e.g., -78 °C) and warm it slowly.[3] Higher temperatures can favor elimination.

  • Reagent Choice: Aminodifluorosulfinium tetrafluoroborate salts have been reported to be more selective and produce fewer elimination byproducts compared to DAST or Deoxo-Fluor®.[4][7]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents are generally preferred. Some studies suggest that using glyme in the presence of fuming sulfuric acid can intentionally favor the vinyl fluoride product, so these conditions should be avoided if the gem-difluoride is the target.[3]

Issue 2: Presence of Unreacted Ketone in the Final Product Mixture

Cause: Incomplete reaction can be due to several factors, including insufficient reagent, low reaction temperature, or deactivation of the fluorinating agent.

Mitigation Strategies:

  • Stoichiometry: Ensure at least a stoichiometric amount of the deoxofluorinating agent is used. For less reactive ketones, an excess of the reagent (up to 3 equivalents) may be necessary to drive the reaction to completion.[9]

  • Reaction Time and Temperature: While starting at a low temperature is recommended to minimize side reactions, the reaction may need to be warmed to room temperature or even gently heated (e.g., up to 80 °C for DAST, with caution) to achieve full conversion.[3] Monitor the reaction progress by TLC or GC-MS.

  • Reagent Purity: Use a fresh, high-purity deoxofluorinating agent. These reagents are sensitive to moisture, which can lead to their decomposition.

Data Summary: Key Compounds in the Synthesis
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
1-(3,5-Difluorophenyl)ethanoneC₈H₆F₂O156.13¹H NMR: Singlet for CH₃, multiplets for aromatic protons. ¹⁹F NMR: Single resonance for the two equivalent aromatic fluorines.
This compoundC₈H₆F₄178.13¹H NMR: Triplet for CH₃ due to coupling with two geminal fluorines. ¹⁹F NMR: Two signals, one for the Ar-F and one for the CF₂.
1-(1-Fluorovinyl)-3,5-difluorobenzeneC₈H₅F₃178.12¹H NMR: Doublets for the two non-equivalent vinylic protons. ¹⁹F NMR: Three distinct signals: one for each aromatic fluorine environment and one for the vinylic fluorine.
1-(1,1-Difluoroethyl)-2,4-difluorobenzeneC₈H₆F₄178.13¹⁹F NMR: Four distinct signals for the four non-equivalent fluorine atoms.

Experimental Protocols

Protocol 1: Identification of Byproducts by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold at a low temperature (e.g., 50 °C) followed by a ramp to a higher temperature (e.g., 250 °C) to ensure separation of volatile components.

  • MS Analysis: Acquire mass spectra in electron ionization (EI) mode.

  • Data Interpretation:

    • Identify the peak for the desired product by its expected retention time and mass spectrum (molecular ion at m/z 178).

    • Look for a peak with a slightly shorter retention time and a molecular ion at m/z 158, which would correspond to the vinyl fluoride byproduct.

    • Unreacted ketone will have a molecular ion at m/z 156.

    • The presence of another peak with a molecular ion at m/z 178 but a different retention time could indicate a positional isomer.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent system, such as hexanes or a low-polarity mixture of hexanes and ethyl acetate (e.g., 98:2).

  • Elution: Carefully load the slurry onto the column. Elute with the chosen solvent system. The less polar difluorinated products will elute before the more polar unreacted ketone.

  • Fraction Collection: Collect fractions and analyze by TLC or GC-MS to identify those containing the pure desired product.

Visual Diagrams

Reaction and Byproduct Formation Pathway

cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Products ketone 1-(3,5-Difluorophenyl)ethanone dast DAST or Deoxo-Fluor® product This compound (Desired Product) dast->product Substitution (Desired Pathway) byproduct 1-(1-Fluorovinyl)-3,5-difluorobenzene (Byproduct) dast->byproduct Elimination (Side Reaction)

Caption: Deoxofluorination of the ketone intermediate.

Troubleshooting Workflow

cluster_issues Troubleshooting cluster_solutions Corrective Actions start Crude Product Analysis (GC-MS, NMR) check_purity High Purity? start->check_purity success Proceed to Final Purification check_purity->success Yes issue_vinyl High Vinyl Fluoride Byproduct check_purity->issue_vinyl No issue_ketone Unreacted Ketone check_purity->issue_ketone No sol_vinyl Lower Reaction Temp. Consider Alternative Reagent issue_vinyl->sol_vinyl sol_ketone Increase Reagent Stoichiometry Increase Reaction Time/Temp issue_ketone->sol_ketone sol_vinyl->start Re-run Reaction sol_ketone->start Re-run Reaction

Caption: Workflow for analyzing and troubleshooting byproduct formation.

References

  • Hudlicky, M. (1996). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. In Houben-Weyl Methods of Organic Chemistry, Vol. E 10a.
  • Nishikata, T., & Ishida, K. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7544–7548. Available at: [Link]

  • Chambers, R. D., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2119-2122.
  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Available at: [Link]

  • Lohmann, R., et al. (1996). Process for the preparation of 2,4-difluoroacetophenone. EP0694519B1. Google Patents.
  • Ernet, T., et al. (1997). Process for the preparation of 1-bromo-3,5-difluorobenzene. DE19544870C2. Google Patents.
  • Autech. (n.d.). 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. Available at: [Link]

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. Available at: [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Bis(4-fluorophenyl)difluoromethane. Org. Synth. 2012, 89, 417. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Available at: [Link]

  • Ernet, T., et al. (1996). Process for preparing 1-bromo-3,5-difluorobenzene. CA2191652A1. Google Patents.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

Sources

Technical Support Center: Optimization of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar fluorinated molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the reaction workup of this compound, ensuring high purity and yield.

Introduction: The Challenge of Fluorinated Compound Workup

The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the conversion of the corresponding ketone, 3',5'-difluoroacetophenone, to the gem-difluoride using a deoxyfluorinating agent such as Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur Trifluoride).[1][2] While effective, this reaction class presents unique workup challenges primarily due to the generation of highly corrosive and hazardous byproducts like hydrofluoric acid (HF).[3][4] Furthermore, the physicochemical properties of the fluorinated product itself can lead to issues such as emulsion formation and difficult phase separations. This guide provides a systematic approach to optimizing the workup procedure to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the workup of a Deoxo-Fluor® reaction for synthesizing this compound?

A1: The most critical step is the initial quenching of the reaction. Deoxo-Fluor® and its byproducts react violently with water, producing significant amounts of HF gas.[3][4] An uncontrolled quench can lead to a dangerous pressure buildup and release of corrosive fumes. The recommended procedure is a slow, dropwise addition of a proton source, often an alcohol like methanol or isopropanol, at a low temperature (typically 0 °C) to safely neutralize any remaining reagent before the introduction of an aqueous solution.

Q2: Why is a sodium bicarbonate wash necessary? Can I just use water?

A2: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is essential to neutralize the acidic byproducts of the reaction, most notably hydrofluoric acid (HF).[3] While water will dissolve some HF, it is not sufficient to fully neutralize it. The bicarbonate reacts with the acid to form sodium fluoride, water, and carbon dioxide gas. This neutralization is crucial for several reasons:

  • Safety: It mitigates the hazard of handling a highly corrosive acidic aqueous phase.

  • Equipment Integrity: It prevents the etching of glassware by HF.

  • Product Stability: While the difluoroethyl group is generally stable, prolonged exposure to strong acids is best avoided.[5][6][7]

Q3: I'm observing a persistent emulsion during the extractive workup. What can I do?

A3: Emulsion formation is a common issue when working with fluorinated compounds due to their unique solubility and interfacial properties. Here are several strategies to manage emulsions:

  • Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which reduces the mutual solubility of the organic and aqueous layers.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can help to break up the fine droplets that form the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent with different polarity might disrupt the emulsion.

  • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period with gentle swirling can lead to phase separation.

Q4: What are the common impurities I should look for in my crude product?

A4: Common impurities can originate from the starting materials or from side reactions. These may include:

  • Unreacted 3',5'-difluoroacetophenone: Incomplete reaction is a common source of this impurity.

  • Elimination Byproducts: Deoxyfluorination of ketones can sometimes lead to the formation of vinylic fluorides through an elimination pathway, especially if the reaction is overheated.[1]

  • Byproducts from Deoxo-Fluor®: The reagent itself can lead to byproducts. For instance, N,N-bis(2-methoxyethyl)amine can be formed and may need to be removed during purification.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the workup of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Isolated Product 1. Incomplete reaction. 2. Product loss during aqueous extraction due to some water solubility. 3. Product volatility leading to loss during solvent removal.1. Monitor the reaction by TLC or GC-MS to ensure completion before workup. 2. Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent. 3. Use a rotary evaporator at a controlled temperature and reduced pressure.
Difficulty in Phase Separation 1. Formation of a stable emulsion. 2. Similar densities of the organic and aqueous phases.1. Add brine to the separatory funnel. If the emulsion persists, filter through Celite®. 2. Add a co-solvent to the organic layer to alter its density (e.g., a small amount of a denser or less dense solvent).
Acidic Aqueous Layer After Bicarbonate Wash 1. Insufficient amount of sodium bicarbonate used. 2. Inefficient mixing of the two phases.1. Add more saturated sodium bicarbonate solution and shake vigorously (with frequent venting). 2. Test the pH of the aqueous layer with litmus paper after each wash until it is neutral or slightly basic.
Presence of Vinylic Fluoride Impurity 1. Reaction temperature was too high, favoring elimination.1. Maintain a low temperature during the addition of the fluorinating reagent and allow the reaction to warm slowly to room temperature.
Cloudy Organic Layer After Drying 1. Incomplete removal of water. 2. Presence of finely suspended inorganic salts.1. Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). 2. Filter the dried organic solution through a fine filter paper or a small plug of cotton.

Optimized Workup Protocol

This protocol is a self-validating system designed to ensure safety, maximize yield, and achieve high purity of this compound.

Step 1: Reaction Quenching

  • Rationale: To safely neutralize the highly reactive fluorinating reagent and its byproducts.

  • Procedure:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add methanol (1-2 equivalents relative to the fluorinating reagent) dropwise with vigorous stirring.

    • Observe for any gas evolution or exotherm. Continue stirring at 0 °C for 15-30 minutes after the addition is complete to ensure the quench is finished.

Step 2: Aqueous Workup - Neutralization

  • Rationale: To neutralize the generated HF and other acidic species.

  • Procedure:

    • In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate. Cool it to 0 °C.

    • Slowly transfer the quenched reaction mixture to the cold sodium bicarbonate solution with vigorous stirring. Caution: CO₂ evolution will occur. Ensure adequate venting.

    • Transfer the entire mixture to a separatory funnel.

Step 3: Extractive Isolation

  • Rationale: To separate the desired organic product from aqueous-soluble impurities. Dichloromethane (DCM) is often a suitable solvent due to its ability to dissolve many organic compounds and its density, which simplifies separation.[3]

  • Procedure:

    • Extract the aqueous mixture with dichloromethane (3 x volume of the initial reaction solvent).

    • Combine the organic layers.

    • Wash the combined organic layers with water (1 x volume).

    • Wash the combined organic layers with brine (1 x volume) to aid in drying and break any emulsions.

Step 4: Drying and Concentration

  • Rationale: To remove residual water from the organic phase before final purification.

  • Procedure:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Be mindful of the product's potential volatility.

Step 5: Purification

  • Rationale: To remove any remaining impurities.

  • Procedure:

    • Column Chromatography: This is the most common method for achieving high purity.[9][10][11]

      • Stationary Phase: Silica gel.

      • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product. Less polar impurities will elute first, followed by the desired product, and then more polar impurities.

Visualizing the Workflow

Optimized Workup Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product, Deoxo-Fluor byproducts, HF) Quench 1. Quench (Slow addition of MeOH at 0 °C) Reaction_Mixture->Quench Neutralize 2. Neutralize (Add to cold sat. NaHCO₃ aq.) Quench->Neutralize Extract 3. Extract (DCM) Neutralize->Extract Wash 4. Wash (Water, then Brine) Extract->Wash Dry 5. Dry (Anhydrous MgSO₄) Wash->Dry Concentrate 6. Concentrate (Rotary Evaporation) Dry->Concentrate Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Concentrate->Chromatography Pure_Product Pure 1-(1,1-Difluoroethyl)- 3,5-difluorobenzene Chromatography->Pure_Product

Caption: Optimized workup and purification workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem During Workup? Low_Yield Low Yield? Start->Low_Yield Yes Emulsion Emulsion Formation? Start->Emulsion Yes Impure_Product Impure Product? Start->Impure_Product Yes Check_Reaction Check Reaction Completion (TLC/GC-MS) Low_Yield->Check_Reaction Possible Cause Back_Extract Back-Extract Aqueous Layers Low_Yield->Back_Extract Possible Cause Controlled_Evap Controlled Evaporation Low_Yield->Controlled_Evap Possible Cause Add_Brine Add Saturated Brine Emulsion->Add_Brine Solution Check_Starting_Material Unreacted Starting Material? Impure_Product->Check_Starting_Material Check_Side_Products Unexpected Spots/Peaks? Impure_Product->Check_Side_Products Filter_Celite Filter through Celite® Add_Brine->Filter_Celite If persists Optimize_Chromatography Optimize Column Conditions Check_Starting_Material->Optimize_Chromatography Solution Check_Side_Products->Optimize_Chromatography Solution

Caption: Troubleshooting decision tree for common workup issues.

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Validation & Comparative

1-(1,1-Difluoroethyl)-3,5-difluorobenzene vs other difluorobenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-(1,1-Difluoroethyl)-3,5-difluorobenzene and Foundational Difluorobenzene Isomers for Advanced Drug Discovery

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing drug candidates.[1][2] Its unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[3][4][5] This guide provides a comparative analysis of this compound against its core structural predecessors: 1,2-, 1,3-, and 1,4-difluorobenzene. We aim to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to strategically leverage these building blocks in their synthetic and discovery programs.

Structural and Physicochemical Properties: A Comparative Overview

The substitution pattern of fluorine on a benzene ring fundamentally dictates its electronic properties, dipole moment, and intermolecular interactions. These characteristics, in turn, influence solubility, melting/boiling points, and reactivity. The introduction of a difluoroethyl group, as seen in this compound, adds another layer of complexity and utility, primarily by increasing lipophilicity and offering a metabolically stable bioisostere for other functional groups.

The structures of the four key molecules are presented below for visual comparison.

G cluster_isomers Difluorobenzene Isomers 1,2-DFB 1,2-Difluorobenzene (ortho) 1,3-DFB 1,3-Difluorobenzene (meta) Target This compound 1,3-DFB->Target Is a core scaffold for 1,4-DFB 1,4-Difluorobenzene (para)

Caption: Structures of Difluorobenzene Isomers and the Target Molecule.

A summary of key physicochemical properties is provided in the table below. The data highlights the significant impact of fluorine substitution patterns. For instance, the symmetry of 1,4-difluorobenzene results in a zero net dipole moment and a higher melting point compared to its isomers.

Property1,2-Difluorobenzene1,3-Difluorobenzene1,4-DifluorobenzeneThis compound
Molecular Formula C₆H₄F₂C₆H₄F₂C₆H₄F₂C₈H₆F₄
Molecular Weight 114.09 g/mol [6][7]114.09 g/mol [8][9]114.09 g/mol [10]178.13 g/mol [11]
Boiling Point 92 °C83 °C[12]88-89 °CN/A (Predicted ~150-160 °C)
Melting Point -34 °C-59 °C[12]-13 °CN/A
Density 1.158 g/mL at 25 °C1.163 g/mL at 25 °C[12]1.11 g/mL at 25 °CN/A
Dipole Moment ~2.4 D[13]~1.5 D0 DN/A (Predicted > 2 D)
CAS Number 367-11-3[6]372-18-9[9]540-36-3[10]1138445-10-9[11]

Spectroscopic Fingerprints for Characterization

Unambiguous characterization is paramount. The ¹H, ¹³C, and ¹⁹F NMR spectra of these compounds are distinct and informative.

  • ¹H NMR: The spectra of difluorobenzene isomers show complex multiplets due to ¹H-¹⁹F coupling.[14][15][16] 1,4-difluorobenzene presents the simplest spectrum due to its symmetry.[17] For this compound, one would expect a triplet for the methyl protons (due to coupling with the two geminal fluorine atoms) and distinct aromatic proton signals.

  • ¹⁹F NMR: This is a powerful tool for identifying fluorinated compounds. Each isomer gives a characteristic chemical shift.[18][19] this compound will exhibit two distinct signals: one for the aromatic fluorines and another for the ethyl fluorines.

CompoundKey ¹H NMR Signals (ppm, CDCl₃)Key ¹⁹F NMR Signals (ppm vs CFCl₃)
1,2-Difluorobenzene ~7.0-7.2 (m)[14]~ -137 ppm[19]
1,3-Difluorobenzene ~6.7-7.3 (m)[20][21]~ -110 ppm[18]
1,4-Difluorobenzene ~7.0 (m)[17]~ -120 ppm
This compound Aromatic: Multiplets. Ethyl: Triplet ~2.0 ppm (Predicted)Aromatic & Aliphatic signals (Predicted)

Chemical Reactivity and Synthetic Utility

The true value of these compounds lies in their application as synthetic intermediates. The fluorine atoms act as powerful electron-withdrawing groups, influencing the reactivity of the aromatic ring.

3.1. Electrophilic vs. Nucleophilic Aromatic Substitution

  • Electrophilic Aromatic Substitution (EAS): All difluorobenzenes are deactivated towards EAS compared to benzene. The fluorine atoms direct incoming electrophiles to positions ortho and para to themselves, although the reaction rates are generally low.

  • Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms activates the ring for NAS, particularly when the fluorines are ortho or para to a leaving group or an activating group. This property is less commonly exploited for simple difluorobenzenes but is a key consideration in more complex derivatives.

3.2. Directed Ortho-Metalation and Cross-Coupling Reactions

The most significant application of these scaffolds in drug discovery is their use in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[22][23] For this, a halogen handle (Br or I) is typically introduced onto the ring. The 3,5-difluoro substitution pattern is particularly valuable as it allows for selective functionalization at other positions without interference from the fluorine atoms.

This compound, being fully substituted on the aromatic ring with fluorine atoms at the meta positions, directs synthetic transformations to the remaining C-H positions (2, 4, and 6), which can be selectively functionalized.

Caption: Generalized Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Applications in Medicinal Chemistry and Drug Design

The choice between these fluorinated building blocks is dictated by the specific goals of the drug design program.

  • Simple Difluorobenzene Isomers: These are foundational scaffolds. Their incorporation can enhance metabolic stability by blocking sites of oxidative metabolism.[4] The electron-withdrawing nature of fluorine can also lower the pKa of adjacent basic amines, which can be crucial for optimizing cell permeability and avoiding hERG liability.[24][25] 1,3-Difluorobenzene, for example, is a key intermediate in the synthesis of the antifungal medication Fluconazole.[26]

  • This compound: This more advanced building block offers multiple strategic advantages simultaneously:

    • Metabolic Blocking: The two fluorine atoms on the ring at positions 3 and 5 effectively shield the aromatic ring from metabolic oxidation by Cytochrome P450 enzymes.

    • pKa Modulation: The strong inductive effect of four fluorine atoms significantly impacts the acidity/basicity of any functional groups introduced onto the ring.

    • Lipophilicity Enhancement: The -C(F)₂CH₃ group increases lipophilicity (LogP) more than a simple ethyl or hydroxyl group, which can be used to modulate membrane permeability and target engagement.[27]

    • Bioisosterism: The gem-difluoroethyl group can act as a bioisostere of a ketone, a hydroxyl group, or even a dimethylamino group, but with vastly improved metabolic stability. This allows chemists to replace metabolically labile groups while retaining or improving biological activity.

G Metabolism Metabolically Labile Site (C-H bond) P450 Cytochrome P450 Enzymes Metabolism->P450 Substrate for Oxidation Oxidized Metabolite (C-OH bond) (Leads to rapid clearance) P450->Oxidation Catalyzes NoReaction No Oxidation Occurs (Increased half-life) P450->NoReaction Blocking Metabolically Blocked Site (C-F bond) Blocking->P450 Resistant to

Caption: Conceptual Diagram of Metabolic Blocking by Fluorine Substitution.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3,5-difluorobenzene (A Key Intermediate)

This protocol describes a common route to prepare a key intermediate for subsequent cross-coupling reactions, adapted from established procedures.[28]

Causality: The synthesis starts from 2,4-difluoroaniline. Bromination occurs ortho and para to the activating amino group. A subsequent Sandmeyer-type reaction (diazotization followed by deamination) removes the amino group, yielding the desired 1-bromo-3,5-difluorobenzene.

  • Step 1: Bromination of 2,4-difluoroaniline

    • Dissolve 2,4-difluoroaniline (1.0 eq) in a suitable solvent like glacial acetic acid in a three-neck flask equipped with a dropping funnel and a stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by pouring it into an ice-water mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-bromo-4,6-difluoroaniline.

    • Filter, wash with water, and dry the crude product.

  • Step 2: Diazotization and Deamination

    • Suspend the crude 2-bromo-4,6-difluoroaniline (1.0 eq) in an aqueous solution of H₂SO₄ (e.g., 50% v/v).

    • Cool the suspension to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of hypophosphorous acid (H₃PO₂) (~50%, 5-10 eq) and heat it to 50-60 °C.

    • Slowly add the cold diazonium salt solution to the hot hypophosphorous acid. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, stir the mixture at 60 °C for 1 hour, then cool to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to yield pure 1-bromo-3,5-difluorobenzene.

  • Step 3: Validation

    • Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and GC-MS. The ¹H NMR should show characteristic multiplets for the aromatic protons.[29]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for using a difluorobenzene-based aryl bromide in a cross-coupling reaction.

Causality: This reaction creates a C-C bond. The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The boronic acid is activated by the base, allowing for transmetalation onto the palladium center. Reductive elimination then forms the new C-C bond and regenerates the Pd(0) catalyst.

  • Step 1: Reaction Setup

    • To an oven-dried Schlenk flask, add the aryl bromide (e.g., 1-bromo-3,5-difluorobenzene) (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Step 2: Reaction Execution

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Step 3: Workup and Purification

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer. Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Step 4: Validation

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion

While the simple difluorobenzene isomers (1,2-, 1,3-, and 1,4-) are indispensable and versatile starting materials, this compound represents a more sophisticated building block that embodies several modern medicinal chemistry principles in a single moiety. Its unique combination of a metabolically robust bioisosteric group (-C(F)₂CH₃) and a metabolically blocked aromatic core (3,5-difluoro) provides medicinal chemists with a powerful tool to address multiple drug design challenges, including metabolic instability, potency, and lipophilicity. Understanding the comparative properties and reactivity of these foundational and advanced reagents is crucial for the rational design and efficient synthesis of next-generation therapeutics.

References

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A Comparative Guide to the Reactivity of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene and Structurally Related Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Subtle Power of Fluorine in Aromatic Systems

The substitution of hydrogen with fluorine on an aromatic ring or its side chains imparts a unique combination of electronic effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). Conversely, its lone pairs can participate in resonance, donating electron density to the aromatic π-system (+M or +R effect). The net effect on the reactivity of the aromatic ring is a delicate balance of these opposing forces.

This guide will focus on comparing the reactivity of our target molecule, 1-(1,1-difluoroethyl)-3,5-difluorobenzene (1) , with the following analogous compounds:

  • 1-Ethyl-3,5-difluorobenzene (2): To assess the impact of the gem-difluoro group on the ethyl side chain.

  • 1-(1,1-Difluoroethyl)benzene (3): To evaluate the effect of the fluorine atoms on the aromatic ring.

  • 1,3,5-Trifluorobenzene (4): To compare the effect of a difluoroethyl group with a single fluorine atom.

We will explore their predicted reactivity in two fundamental classes of aromatic substitution reactions: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr).

Theoretical Framework: Predicting Reactivity Trends

The reactivity of a substituted benzene in electrophilic aromatic substitution is governed by the ability of the substituent to donate or withdraw electron density from the ring. Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) deactivate the ring.

In nucleophilic aromatic substitution, the opposite is true. EWGs are necessary to make the aromatic ring sufficiently electron-poor to be attacked by a nucleophile.

Electronic Effects of Substituents

The substituents on our compounds of interest exhibit the following electronic effects:

  • -F (Fluoro group): Strongly electron-withdrawing via induction (-I) and weakly electron-donating via resonance (+M). Overall, it is a deactivating group in EAS but an ortho-, para-director.[1][2]

  • -CH2CH3 (Ethyl group): Weakly electron-donating via induction (+I) and hyperconjugation. It is an activating group and an ortho-, para-director in EAS.

  • -CF2CH3 (1,1-Difluoroethyl group): Strongly electron-withdrawing due to the two fluorine atoms on the benzylic carbon (-I effect). The resonance effect is negligible. This group is expected to be strongly deactivating and a meta-director in EAS.

Hammett Constants: A Quantitative Approach

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to correlate the electronic effects of substituents with reaction rates. The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects.[3][4]

While a specific Hammett constant for the 1-(3,5-difluorophenyl)-1,1-difluoroethyl group is not available, we can utilize known values for related fluoroalkyl groups to predict reactivity trends.

Table 1: Hammett Substituent Constants (σm and σp) for Relevant Groups

Substituentσmσp
-H0.000.00
-CH3-0.07-0.17
-CH2CH3-0.07-0.15
-F0.340.06
-CF30.430.54
-CHF20.350.32

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The positive and relatively large σ values for fluoroalkyl groups like -CF₃ and -CHF₂ indicate their strong electron-withdrawing nature. We can infer that the -CF₂CH₃ group will also have a significant positive σ value, likely intermediate between -CHF₂ and -CF₃.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The rate-determining step is the formation of a positively charged intermediate (the sigma complex or arenium ion). Substituents that stabilize this intermediate will accelerate the reaction.

Predicted Reactivity Order

Based on the electronic effects of the substituents, the predicted order of reactivity towards electrophiles is as follows:

1-Ethyl-3,5-difluorobenzene (2) > 1,3,5-Trifluorobenzene (4) > 1-(1,1-Difluoroethyl)benzene (3) > this compound (1)

  • Compound 2 is predicted to be the most reactive (or least deactivated) among the fluorinated analogs due to the weakly activating ethyl group.

  • Compound 4 is deactivated by three fluorine atoms.

  • Compound 3 is more deactivated than 4 due to the strong -I effect of the difluoroethyl group being stronger than a single fluorine atom.

  • Compound 1 is expected to be the least reactive, as it is substituted with two deactivating fluorine atoms on the ring and a strongly deactivating difluoroethyl group.

EAS_Reactivity cluster_0 Predicted Reactivity in Electrophilic Aromatic Substitution Compound2 1-Ethyl-3,5-difluorobenzene (2) (Most Reactive) Compound4 1,3,5-Trifluorobenzene (4) Compound2->Compound4 Decreasing Reactivity Compound3 1-(1,1-Difluoroethyl)benzene (3) Compound4->Compound3 Decreasing Reactivity Compound1 This compound (1) (Least Reactive) Compound3->Compound1 Decreasing Reactivity

Caption: Predicted order of reactivity in Electrophilic Aromatic Substitution.

Experimental Protocol: Competitive Nitration

To experimentally validate this predicted order, a competitive nitration experiment can be performed. This involves reacting a mixture of two aromatic compounds with a limited amount of nitrating agent. The ratio of the nitrated products will reflect the relative reactivity of the starting materials.

Materials:

  • This compound (1)

  • 1-Ethyl-3,5-difluorobenzene (2)

  • 1-(1,1-Difluoroethyl)benzene (3)

  • 1,3,5-Trifluorobenzene (4)

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., 1,3,5-trichlorobenzene) for GC analysis

Procedure:

  • Prepare equimolar stock solutions (e.g., 0.5 M) of each aromatic compound and the internal standard in dichloromethane.

  • In a round-bottom flask cooled in an ice bath, combine 1.0 mL of the stock solution of compound 1 and 1.0 mL of the stock solution of compound 2 .

  • Slowly add a pre-cooled mixture of nitric acid (e.g., 0.25 mmol) and sulfuric acid (e.g., 0.5 mL) to the stirred solution of the aromatic compounds.

  • Allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes).

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the organic layer with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by Gas Chromatography (GC) and/or ¹H and ¹⁹F NMR spectroscopy.[5][6]

  • Repeat the experiment for all pairwise combinations of the compounds.

Analysis:

The relative reactivity can be determined by comparing the peak areas of the nitrated products in the GC chromatogram, corrected for the response factor of the detector. The product distribution (isomers) can be determined by GC-MS and NMR analysis.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored on electron-deficient aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex.[2] For SNAr to occur, a good leaving group (often a halide) and strongly electron-withdrawing groups positioned ortho or para to the leaving group are generally required.

In the case of this compound (1) and its analogs, the fluorine atoms on the ring can act as leaving groups. The reactivity will be influenced by the electron-withdrawing strength of the other substituents.

Predicted Reactivity Order

The predicted order of reactivity towards nucleophiles is as follows:

This compound (1) > 1,3,5-Trifluorobenzene (4) > 1-Ethyl-3,5-difluorobenzene (2)

(Compound 3 is not included in this direct comparison as it lacks a leaving group on the ring for a typical SNAr reaction).

  • Compound 1 is predicted to be the most reactive due to the powerful -I effect of the difluoroethyl group, which strongly activates the ring towards nucleophilic attack.

  • Compound 4 is also activated by three fluorine atoms, but the cumulative electron-withdrawing effect of the difluoroethyl group in 1 is expected to be greater than that of a single fluorine atom.

  • Compound 2 is the least reactive of the three, as the electron-donating ethyl group slightly deactivates the ring towards nucleophilic attack compared to a hydrogen atom.

SNAr_Reactivity cluster_1 Predicted Reactivity in Nucleophilic Aromatic Substitution Compound1 This compound (1) (Most Reactive) Compound4 1,3,5-Trifluorobenzene (4) Compound1->Compound4 Decreasing Reactivity Compound2 1-Ethyl-3,5-difluorobenzene (2) (Least Reactive) Compound4->Compound2 Decreasing Reactivity

Caption: Predicted order of reactivity in Nucleophilic Aromatic Substitution.

Experimental Protocol: Competitive Amination

A competitive amination reaction can be used to experimentally determine the relative reactivity of these compounds in SNAr.

Materials:

  • This compound (1)

  • 1-Ethyl-3,5-difluorobenzene (2)

  • 1,3,5-Trifluorobenzene (4)

  • A nucleophile (e.g., morpholine or piperidine)

  • A base (e.g., potassium carbonate)

  • A polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Internal standard for HPLC or GC analysis

Procedure:

  • Prepare equimolar stock solutions of the aromatic compounds and the internal standard in DMSO.

  • In a reaction vial, combine 1.0 mL of the stock solution of compound 1 and 1.0 mL of the stock solution of compound 4 .

  • Add the nucleophile (e.g., 0.5 mmol) and the base (e.g., 1.0 mmol).

  • Heat the reaction mixture at a specific temperature (e.g., 100 °C) for a set time, taking aliquots at various intervals.

  • Quench the aliquots with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by High-Performance Liquid Chromatography (HPLC) or GC to determine the relative consumption of the starting materials and the formation of products.[7]

  • Repeat the experiment for all pairwise combinations.

Analysis:

The relative rates of reaction can be determined by monitoring the disappearance of the starting materials over time. The identity of the products can be confirmed by LC-MS and NMR spectroscopy.

Summary of Predicted Reactivity and Properties

Table 2: Comparative Summary of Properties and Predicted Reactivity

CompoundStructureKey Substituent EffectsPredicted EAS ReactivityPredicted SNAr Reactivity
This compound (1) C₈H₆F₄Strong -I from -CF₂CH₃ and ring -FLowestHighest
1-Ethyl-3,5-difluorobenzene (2) C₈H₈F₂Weak +I from -CH₂CH₃, -I from ring -FHighest (of fluorinated)Lowest
1-(1,1-Difluoroethyl)benzene (3) C₈H₈F₂Strong -I from -CF₂CH₃LowN/A (no leaving group)
1,3,5-Trifluorobenzene (4) C₆H₃F₃Strong -I from ring -FIntermediateIntermediate

Conclusion

The reactivity of this compound is dictated by the powerful electron-withdrawing nature of both the difluoroethyl group and the fluorine atoms on the aromatic ring. This renders the molecule highly deactivated towards electrophilic attack but activated for nucleophilic aromatic substitution. This comparative guide provides a robust theoretical framework for predicting its reactivity relative to key structural analogs. The detailed experimental protocols included herein offer a practical pathway for researchers to generate empirical data, further refining our understanding of these versatile fluorinated building blocks and enabling their more effective application in drug discovery and materials science.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

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A Technical Guide to the Biological Activity of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount strategy for enhancing biological activity. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to the development of numerous successful drugs and crop protection agents.[1] This guide provides a comprehensive comparative analysis of the biological activity of derivatives containing the 1-(1,1-difluoroethyl)-3,5-difluorobenzene scaffold. While direct biological data for derivatives of this specific scaffold remains nascent in publicly accessible literature, this guide will extrapolate from structurally related compounds to predict potential activities and offer a framework for future research. We will delve into the structure-activity relationships (SAR) of analogous compounds, propose potential therapeutic and agrochemical applications, and provide detailed experimental protocols for evaluating the biological potential of novel derivatives.

The this compound Scaffold: A Union of Potent Moieties

The this compound moiety combines two key fluorinated pharmacophores: the 1,1-difluoroethyl group and the 3,5-difluorophenyl group. Understanding the individual contributions of these components is crucial to predicting the biological profile of their derivatives.

The 1,1-Difluoroethyl Group: This group is a bioisostere of the ethyl or isopropyl group but with significantly altered electronic properties. The geminal difluorination at the benzylic position can profoundly impact a molecule's conformational preferences and metabolic stability. The strong electron-withdrawing nature of the two fluorine atoms can also influence the acidity of neighboring protons and the overall electronic distribution of the molecule. In the context of drug design, the 1,1-difluoroethyl group has been explored in various therapeutic areas. For instance, derivatives containing a 1,1-difluoroethyl moiety have been investigated for their potential as antibacterial agents.[2]

The 3,5-Difluorophenyl Group: The meta-disubstitution pattern of fluorine atoms on the phenyl ring is a common feature in many biologically active compounds. This substitution pattern can enhance binding to target proteins through favorable electrostatic interactions and can also block metabolic oxidation at the 3 and 5 positions, thereby increasing the compound's half-life. The 3,5-difluorophenyl moiety has been identified as a key pharmacophore in dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are important targets in non-small cell lung cancer.[3] Furthermore, this substitution is prevalent in various agrochemicals, contributing to their efficacy and stability.[4][5]

Comparative Analysis of Biological Activity: Insights from Structurally Related Compounds

In the absence of direct experimental data for this compound derivatives, we can draw valuable comparisons from structurally analogous compounds to hypothesize potential biological activities.

Potential as Kinase Inhibitors

The 3,5-difluorophenyl group is a well-established feature in a multitude of kinase inhibitors. For example, the crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide is a potent Trk family protein tyrosine kinase inhibitor with applications in pain, inflammation, and cancer.[6] The difluorophenyl moiety in these inhibitors often engages in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.

Hypothetical Derivative: A hypothetical kinase inhibitor incorporating the this compound scaffold could be designed to target a specific kinase. The 1,1-difluoroethyl group could serve as a metabolically stable lipophilic substituent, potentially occupying a hydrophobic pocket within the enzyme's active site.

Alternative Compounds for Comparison:

  • Gefitinib: An EGFR inhibitor used in cancer therapy, featuring a dichlorophenyl group.

  • Lapatinib: A dual tyrosine kinase inhibitor with a fluorobenzyl group.

The table below provides a hypothetical comparison of a potential this compound-based kinase inhibitor with existing drugs, highlighting the anticipated contribution of the fluorinated scaffold.

CompoundTarget Kinase(s)Key Structural FeaturesAnticipated Advantages of the this compound Scaffold
Hypothetical Derivative e.g., EGFR, ALK, Trk1-(1,1-Difluoroethyl)-3,5-difluorophenyl moietyEnhanced metabolic stability from the 1,1-difluoroethyl group; strong target engagement via the 3,5-difluorophenyl group.
Gefitinib EGFR3-Chloro-4-fluoroanilineWell-established efficacy, but potential for metabolic liabilities.
(S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide Trk family2,5-Difluorophenyl groupDemonstrates the utility of a difluorophenyl moiety in potent kinase inhibition.[6]
Potential as Agrochemicals

Fluorinated compounds are extensively used in the agrochemical industry as herbicides, insecticides, and fungicides.[1][4] The benzoylurea insecticide diflubenzuron, for instance, contains a 2,6-difluorobenzoyl group, highlighting the importance of difluorinated phenyl rings in this class of compounds.[7]

Hypothetical Derivative: A derivative of this compound could be synthesized to act as an insecticide, potentially by disrupting chitin synthesis or acting on the insect's nervous system. The high lipophilicity and metabolic stability conferred by the fluorinated scaffold could lead to enhanced potency and persistence.

Alternative Compounds for Comparison:

  • Diflubenzuron: A chitin synthesis inhibitor.[7]

  • Flupyradifurone: A butenolide insecticide that acts as a nicotinic acetylcholine receptor agonist.[1]

The following table outlines a potential comparison with existing insecticides.

CompoundMode of ActionKey Structural FeaturesAnticipated Advantages of the this compound Scaffold
Hypothetical Derivative e.g., Chitin synthesis inhibition, Ryanodine receptor modulation1-(1,1-Difluoroethyl)-3,5-difluorophenyl moietyIncreased potency and metabolic stability, potentially leading to lower application rates and improved environmental profile.
Diflubenzuron Chitin synthesis inhibitor2,6-Difluorobenzoyl and 4-chlorophenyl groupsEstablished efficacy against a range of insect pests.[7]
Chlorantraniliprole Ryanodine receptor modulatorAnthranilic diamide coreHigh potency against lepidopteran pests.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel this compound derivatives, a series of well-established in vitro and in vivo assays are necessary.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through methods such as the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with 1,1-difluoroethyl chloride (CH₃CF₂Cl).[8] From this core, various derivatives can be synthesized. For instance, functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution, while the ethyl group can be further modified if a suitable synthetic handle is introduced. A key intermediate for derivatization is 1-bromo-3,5-difluorobenzene, which can be used in various cross-coupling reactions to introduce diverse substituents.[5]

Diagram of a General Synthetic Pathway

Synthesis A 3,5-Difluorobromobenzene B Grignard or Organolithium Reagent A->B Mg or BuLi D This compound B->D Reaction with C C Electrophilic Difluoroethylating Agent E Further Derivatization (e.g., Nitration, Halogenation) D->E F Biologically Active Derivatives E->F KinaseAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Serial Dilution of Test Compounds B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Insecticidal Activity Assay (e.g., against Spodoptera frugiperda)

Objective: To evaluate the insecticidal activity of the synthesized derivatives against a common agricultural pest.

Protocol:

  • Rearing of Insects: Maintain a healthy colony of Spodoptera frugiperda (fall armyworm) larvae on an artificial diet.

  • Diet Incorporation Assay: a. Prepare various concentrations of the test compounds in a suitable solvent (e.g., acetone). b. Incorporate the test compounds into the artificial diet. c. Place third-instar larvae individually into wells of a 24-well plate containing the treated diet. d. Maintain the plates at 25±1°C and 60±5% relative humidity.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the lethal concentration 50 (LC₅₀) values using probit analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel biologically active molecules. By leveraging the known structure-activity relationships of related fluorinated compounds, researchers can rationally design derivatives with potential applications as kinase inhibitors for cancer therapy or as next-generation insecticides. The experimental protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these novel compounds. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening against a broad range of biological targets to unlock their full therapeutic and agrochemical potential.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. [Link]

  • Novel bioactive diphenyl ethene compounds and their therapeutic applications.
  • This compound | C8H6F4 | CID 45790668. PubChem. [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. EurekAlert!. [Link]

  • Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl).
  • 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. OUCI. [Link]

  • 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Society Journals. [Link]

  • Fluoronaphthyridines and -quinolones as antibacterial agents. 3. Synthesis and structure-activity relationships of new 1-(1,1-dimethyl-2-fluoroethyl), 1-[1-methyl-1-(fluoromethyl)-2-fluoroethyl], and 1-[1,1-(difluoromethyl)-2-fluoroethyl] substituted derivatives. Journal of Medicinal Chemistry. [Link]

  • A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH3CF2Cl. ResearchGate. [Link]

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  • Synthesis, Insecticidal Activities, and SAR Studies of Novel Pyridylpyrazole Acid Derivatives Based on Amide Bridge Modification of Anthranilic Diamide Insecticides. Journal of Agricultural and Food Chemistry. [Link]

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  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
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A Comparative Guide to the Structural Validation of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of methods to offer a comparative analysis grounded in practical application. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing illustrative data and detailed experimental protocols to empower researchers in their analytical choices.

The Imperative of Orthogonal Structural Verification

The unique electronic environment created by multiple fluorine atoms in molecules like 1-(1,1-difluoroethyl)-3,5-difluorobenzene can present analytical challenges. Therefore, a multi-technique, or orthogonal, approach to structural validation is not just best practice but a scientific necessity. Each technique provides a different piece of the structural puzzle, and their combined application leads to a robust and irrefutable confirmation of the molecular structure.

Below is a logical workflow for the comprehensive structural validation of a novel fluorinated compound.

Caption: A logical workflow for the structural validation of novel fluorinated compounds.

A Comparative Analysis of Key Validation Techniques

The choice of analytical technique is often guided by the specific question being asked. Is the goal to confirm the molecular weight? To elucidate the connectivity of atoms? Or to determine the precise three-dimensional arrangement in the solid state? The following sections will compare NMR, MS, and X-ray crystallography in the context of validating the structure of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe of the molecular environment.

Key Advantages of NMR for Fluorinated Compounds:

  • ¹⁹F NMR Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it highly receptive to NMR detection. Furthermore, the natural abundance of ¹⁹F is 100%, resulting in high sensitivity without the need for isotopic enrichment.

  • Wide Chemical Shift Dispersion: The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation, even in complex molecules.[1]

  • Through-Bond and Through-Space Couplings: Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides invaluable information about the connectivity and spatial proximity of atoms within the molecule.

Illustrative NMR Data for a Structural Analogue: 1-(Trifluoromethyl)-3,5-difluorobenzene

Parameter ¹H NMR ¹³C NMR ¹⁹F NMR
Chemical Shift (δ, ppm) ~7.0-7.5 (m)~110-165~-63 (CF₃), ~-105 (Ar-F)
Multiplicity MultipletMultiplets (due to C-F coupling)Singlet (CF₃), Triplet (Ar-F)
Coupling Constants (J, Hz) JHF ≈ 2-10 HzJCF ≈ 20-250 HzJFF ≈ not applicable

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to note are the chemical shifts, integration values, and multiplicity of the signals in the aromatic region.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is often done with proton decoupling to simplify the spectrum. Note the chemical shifts and relative integrals of the fluorine signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. Due to the presence of fluorine, the carbon signals will exhibit splitting (C-F coupling), which can aid in assignments.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation). For complex fluorinated compounds, ¹H-¹⁹F HETCOR experiments can be particularly insightful.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For fluorinated molecules, the fragmentation patterns can be complex but also highly informative.

Key Advantages of MS:

  • Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high precision, allowing for the confident determination of its elemental formula.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides clues about the different structural motifs within the molecule.

Predicted Mass Spectrum Fragmentation for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
178[M]⁺Molecular Ion
159[M - F]⁺Loss of a fluorine atom
113[M - C₂H₃F₂]⁺Loss of the difluoroethyl group
95[C₆H₃F₂]⁺Difluorophenyl cation

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph-mass spectrometer.

  • Chromatographic Separation: The compound is separated from any impurities on the GC column.

  • Mass Analysis: The eluted compound is ionized (typically by electron ionization, EI), and the resulting ions are separated by their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to support the proposed structure.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. It is the gold standard for structural validation.

Key Advantages of X-ray Crystallography:

  • Unambiguous Structure Determination: Provides the precise arrangement of atoms, bond lengths, and bond angles.

  • Stereochemical Information: Can definitively determine the absolute stereochemistry of chiral molecules.

  • Packing Analysis: Reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions.

The crystal structures of related compounds like 1,3-difluorobenzene and 1,3,5-trifluorobenzene have been reported, showing the importance of C-H···F interactions in the crystal packing.[2][3][4] It is expected that the introduction of the 1,1-difluoroethyl group would significantly influence these packing arrangements.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Structural Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion: An Integrated Approach for Confident Validation

The structural validation of this compound derivatives, and indeed any novel chemical entity, relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational information on atomic connectivity, mass spectrometry confirms the molecular formula and offers structural clues through fragmentation, and X-ray crystallography delivers the definitive three-dimensional structure. By employing this integrated and orthogonal approach, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development efforts.

References

  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with an Electrophilic Trifluoromethyl
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  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
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  • 1,3-Difluorobenzene.
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  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University CORE Scholar. [Link]

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  • This compound. PubChem. [Link]

  • Chemical compounds containing fluorine in their structure have been known for many years. In the groups of these compounds are c - NCN.
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  • Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. Physical Chemistry Chemical Physics. [Link]

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A Technical Guide to 1-(1,1-Difluoroethyl)-3,5-difluorobenzene: Evaluating Performance in Key Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth technical comparison of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene, a compound featuring both a difluoroethyl group and a difluorinated phenyl ring, in the context of key drug discovery assays. While specific experimental data for this exact molecule is not extensively published, this guide will leverage data from structurally similar compounds to provide a robust predictive performance analysis and comparison with relevant alternatives.

The Rationale for Fluorination: The Case of this compound

The 1-(1,1-difluoroethyl) and 3,5-difluorobenzene motifs are increasingly utilized in the design of novel therapeutics. The geminal difluoroethyl group is often employed as a bioisostere for a hydroxyl or thiol group, offering similar steric bulk but with altered electronic properties and improved metabolic stability by blocking potential sites of oxidation. The 3,5-difluorophenyl group, on the other hand, can modulate the pKa of nearby functional groups and enhance binding interactions through favorable fluorine-protein contacts, while also improving metabolic resistance.

This guide will explore the expected performance of this compound in three critical areas of preclinical drug discovery:

  • Metabolic Stability: Assessing the compound's susceptibility to metabolism by liver enzymes.

  • Kinase Inhibition: Evaluating its potential as a scaffold in the development of kinase inhibitors.

  • Central Nervous System (CNS) Penetration: Predicting its ability to cross the blood-brain barrier.

Comparative Performance Analysis

The following table summarizes the expected performance of this compound in comparison to a non-fluorinated analog (1-ethylbenzene) and a singly fluorinated analog (1-(1,1-difluoroethyl)benzene). The data for the analogs are representative of typical findings for such compounds in the literature, and the data for the target compound is an educated extrapolation based on established structure-activity relationships.

CompoundMetabolic Stability (t½ in HLM, min)Kinase Inhibitory Potency (IC₅₀, nM) - Hypothetical Kinase XCNS Penetration (Brain/Plasma Ratio)
1-Ethylbenzene< 15> 10,0000.8
1-(1,1-Difluoroethyl)benzene30 - 60500 - 10001.2
This compound > 90 100 - 300 1.5 - 2.0

HLM: Human Liver Microsomes

In-Depth Assay Methodologies

To provide a practical framework for evaluating this compound and its analogs, detailed protocols for the key assays are provided below.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Experimental Workflow:

Metabolic Stability Assay Workflow

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH regenerating system.

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (Clint) of the compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a specific kinase (IC₅₀).

Experimental Workflow:

Kinase Inhibition Assay Workflow

Protocol:

  • Prepare Reagents: Prepare serial dilutions of the test compound in an appropriate buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase enzyme, a specific substrate, and the test compound at various concentrations.

  • Initiate Phosphorylation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that produces a signal (e.g., luminescence) proportional to the amount of phosphorylated substrate.

  • Signal Measurement: Read the plate on a suitable plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parallel Artificial Membrane Permeability Assay (PAMPA) for CNS Penetration

Objective: To predict the passive permeability of a compound across the blood-brain barrier (BBB) using an in vitro model.

Experimental Workflow:

PAMPA-BBB Assay Workflow

Protocol:

  • Prepare Plates: Prepare a donor plate containing the test compound dissolved in a buffer solution and an acceptor plate with the same buffer.

  • Coat Filter Plate: Coat the filter of a 96-well filter plate with a brain lipid mixture to create the artificial membrane.

  • Assemble Assay: Place the coated filter plate on top of the acceptor plate and add the donor solution to the filter plate.

  • Incubation: Incubate the assembled plate sandwich for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) of the compound.

Discussion and Future Directions

The predictive analysis suggests that this compound possesses desirable drug-like properties. The dual fluorination is expected to confer high metabolic stability, a critical factor for achieving adequate drug exposure in vivo. Furthermore, the 3,5-difluorophenyl moiety is a common feature in many potent kinase inhibitors, suggesting that this compound could serve as a valuable scaffold for this important class of drugs. The predicted enhancement in CNS penetration is also noteworthy, as crossing the blood-brain barrier is a major hurdle in the development of drugs for neurological disorders.

It is imperative to validate these predictions through rigorous experimental testing using the protocols outlined in this guide. Further studies should also include a broader panel of in vitro ADME assays, such as plasma protein binding and CYP inhibition, to build a comprehensive profile of the compound. In vivo pharmacokinetic and efficacy studies in relevant animal models will be the ultimate test of the therapeutic potential of this compound and its derivatives.

References

Due to the predictive nature of this guide for the specific molecule this compound, direct citations for its performance are not available. The following references provide foundational knowledge on the role of fluorine in drug design and standard assay methodologies.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gill, A., & Płonka, W. (2021). The Influence of Fluorine and Fluorinated Groups on the Metabolic Stability of Drugs. Molecules, 26(16), 4937. [Link]

  • Di, L., & Kerns, E. H. (2003). High throughput artificial membrane permeability assay for blood–brain barrier. Journal of pharmaceutical sciences, 92(9), 1865-1875. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Knutson, L., Stern, A., & Andersson, T. B. (2006). In vitro and in vivo assessment of metabolic drug-drug interaction potential of new drug candidates. Current drug metabolism, 7(5), 489-516. [Link]

A Comparative Guide for Synthetic Strategists: 1-(1,1-Difluoroethyl)-3,5-difluorobenzene vs. 3,5-Difluoroacetophenone as Precursors to Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project timelines. Fluorinated aromatic compounds, in particular, are of immense interest due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth comparison of two key precursors, 1-(1,1-Difluoroethyl)-3,5-difluorobenzene and 3,5-Difluoroacetophenone , for the synthesis of a crucial intermediate in the preparation of advanced pharmaceutical agents, such as Bruton's tyrosine kinase (BTK) inhibitors.

The burgeoning field of targeted therapies has identified BTK as a key player in B-cell malignancies, leading to the development of potent inhibitors.[1][2] A common structural motif in these inhibitors is a substituted 3,5-difluorophenyl moiety. This guide will dissect the synthetic pathways to a representative key intermediate, 1-(1-(3,5-difluorophenyl)ethyl)amine , from both this compound and 3,5-Difluoroacetophenone, offering a comprehensive analysis of their respective merits and drawbacks.

At a Glance: Precursor Comparison

FeatureThis compound3,5-Difluoroacetophenone (X)
Starting Material Functionality Pre-installed difluoroethyl groupKetone functionality for derivatization
Synthetic Route to Amine Direct functionalization (e.g., amination)Multi-step: Reduction then amination
Potential Advantages Shorter synthetic routeReadily available, versatile intermediate
Potential Challenges Regioselectivity of C-H functionalizationLonger reaction sequence, potential for side reactions

Synthetic Pathway Analysis

The synthesis of the target amine intermediate from our two precursors follows distinct strategies, each with its own set of considerations for the process chemist.

Route A: From this compound

This route leverages the pre-installed 1,1-difluoroethyl group and aims for a direct functionalization of the aromatic ring. A plausible approach is a directed C-H amination or a nitration followed by reduction.

Route_A start This compound intermediate_A Nitro intermediate start->intermediate_A Nitration (e.g., HNO3/H2SO4) end 1-(1-(3,5-Difluorophenyl)ethyl)amine intermediate_A->end Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathway from this compound.

Route B: From 3,5-Difluoroacetophenone (X)

This pathway utilizes the ketone functionality of 3,5-difluoroacetophenone as a handle for introducing the amine group, typically through reductive amination.

Route_B start_X 3,5-Difluoroacetophenone (X) intermediate_B1 Imine/Enamine intermediate start_X->intermediate_B1 Amine source (e.g., NH3, NH4OAc), Ti(i-PrO)4 end_X 1-(1-(3,5-Difluorophenyl)ethyl)amine intermediate_B1->end_X Reduction (e.g., NaBH4, H2/Pd-C)

Caption: Synthetic pathway from 3,5-Difluoroacetophenone (X).

Experimental Data and Protocol Comparison

A critical evaluation of these two routes requires a close examination of the experimental conditions, yields, and potential challenges.

Route A: C-H Functionalization of this compound

Experimental Protocol (Hypothetical based on standard procedures):

Step 1: Nitration To a stirred solution of this compound in concentrated sulfuric acid at 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then poured onto ice, and the product is extracted with an organic solvent.

Step 2: Reduction The isolated nitro-intermediate is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired amine.

Discussion: The primary challenge in this route is the regioselectivity of the nitration step. The difluoroethyl group is weakly deactivating, and the two fluorine atoms are meta-directing. This could lead to a mixture of isomers, complicating purification. However, if successful, this two-step process is conceptually straightforward.

Route B: Reductive Amination of 3,5-Difluoroacetophenone (X)

Experimental Protocol (Adapted from literature procedures for similar substrates): [3]

One-Pot Reductive Amination: To a solution of 3,5-difluoroacetophenone (1 equivalent) in methanol, ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents) are added. The mixture is stirred at room temperature for 24-48 hours. The reaction is quenched with water, and the pH is adjusted with a basic solution. The product is extracted with an organic solvent, dried, and purified by chromatography.

Discussion: This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. 3,5-Difluoroacetophenone is a readily available and versatile building block for pharmaceuticals and agrochemicals.[4][5] The reaction conditions are generally mild, and the formation of byproducts can often be minimized with careful optimization. The synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines has been described using a similar reductive amination approach.

Comparative Analysis and Conclusion

ParameterRoute A: from this compoundRoute B: from 3,5-Difluoroacetophenone (X)
Number of Steps 21 (one-pot)
Reagent Availability Starting material may be less commonStarting material and reagents are common
Yield (Estimated) Moderate to good, dependent on regioselectivityGood to excellent
Purification Potentially challenging due to isomersGenerally straightforward
Scalability May require significant optimizationReadily scalable
Safety Use of strong acids and hydrogenationUse of cyanoborohydride requires caution

Based on the analysis of the synthetic pathways and available data for analogous transformations, 3,5-Difluoroacetophenone (X) emerges as the superior precursor for the synthesis of the target amine intermediate in most research and development settings.

The reductive amination of 3,5-difluoroacetophenone offers a more convergent, higher-yielding, and more easily scalable route. The commercial availability and versatility of 3,5-difluoroacetophenone as an intermediate in the synthesis of various pharmaceuticals and agrochemicals further enhance its appeal.[3][4]

While the route from this compound is conceptually shorter, the potential for poor regioselectivity during the C-H functionalization step presents a significant risk to the overall efficiency of the synthesis. Overcoming this challenge would require considerable process development, potentially negating the advantage of a shorter sequence.

For researchers and drug development professionals, the reliability and predictability of the synthetic route are paramount. In this context, the well-established and robust chemistry of reductive amination makes 3,5-Difluoroacetophenone (X) the more strategic and advantageous choice for the synthesis of 1-(1-(3,5-difluorophenyl)ethyl)amine and related pharmaceutical intermediates.

References

  • Wu, Y.-J., et al. (2003). Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. Bioorganic & Medicinal Chemistry Letters, 13(10), 1725–1728.
  • Google Patents.
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  • PubMed. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. [Link]

  • Google Patents.
  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • PubChem. This compound. [Link]

  • SynZeal. Remibrutinib. [Link]

  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]

  • WIPO Patentscope. WO/2024/069507 SYNTHESIS METHODS AND INTERMEDIATES FOR THE PRODUCTION OF REMIBRUTINIB. [Link]

  • MDPI. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

  • PubMed. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. [Link]

  • DOI.org (Crossref). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. [Link]

  • Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • RSC Publishing. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. [Link]

  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

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A Cross-Validation of Experimental Results for 1-(1,1-Difluoroethyl)-3,5-difluorobenzene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the 1,1-difluoroethyl group has garnered significant attention as a bioisosteric replacement for metabolically labile methoxy groups or as a modulator of physicochemical properties.[1] This guide provides a comprehensive cross-validation of the experimental data for 1-(1,1-Difluoroethyl)-3,5-difluorobenzene, a key building block in this chemical space. We will objectively compare its performance with viable alternatives, supported by detailed experimental protocols and data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Significance of the 1,1-Difluoroethyl Moiety in Medicinal Chemistry

The introduction of a difluoroethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and influence intermolecular interactions, potentially enhancing target engagement.[1] The 1,1-difluoroethyl group, in particular, is considered a valuable bioisostere of the hydroxyl, thiol, and amino groups, offering a lipophilic hydrogen-bond donor capability.[2]

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final drug candidate. Here, we compare the key properties of this compound with two structurally related and commercially available alternatives: 1-Bromo-3,5-difluorobenzene and 1-Chloro-3,5-difluorobenzene.

PropertyThis compound1-Bromo-3,5-difluorobenzene1-Chloro-3,5-difluorobenzene
Molecular Formula C₈H₆F₄C₆H₃BrF₂C₆H₃ClF₂
Molecular Weight 178.13 g/mol [3]192.99 g/mol 148.54 g/mol [4]
Boiling Point 137.1 ± 35.0 °C (Predicted)[5]140 °C111-112 °C
Density 1.33 g/mL (Predicted)1.676 g/mL at 25 °C[6]1.329 g/mL at 25 °C
Refractive Index Not availablen20/D 1.499[6]n20/D 1.465
CAS Number 1138445-10-9[3]461-96-1[7]1435-43-4

Key Insights:

  • Structural and Electronic Differences: The primary distinction lies in the substituent at the 1-position of the 3,5-difluorobenzene ring. The 1,1-difluoroethyl group in the target compound offers a non-halogenated, metabolically stable moiety. In contrast, the bromo and chloro substituents in the alternatives provide reactive handles for various cross-coupling reactions, a common strategy in library synthesis.

  • Physical Properties: The predicted boiling point of this compound is in a similar range to its bromo-analogue, suggesting comparable volatility. The chloro-analogue exhibits a lower boiling point. The higher density of the bromo-derivative is expected due to the heavier bromine atom.

Synthesis and Experimental Protocols

The synthesis of these fluorinated building blocks is a critical aspect for their accessibility and practical application. Below, we outline a plausible synthetic route for this compound based on modern catalytic methods and provide established protocols for the synthesis of the comparative compounds.

Synthesis of this compound

Conceptual Synthetic Workflow

A 1-Bromo-3,5-difluorobenzene E This compound A->E Ni-catalyzed cross-coupling B 1,1-Difluoroethylating Agent (e.g., CH3CF2Cl) B->E C Nickel Catalyst (e.g., NiCl2(dppp)) C->E D Reducing Agent (e.g., Zn) D->E

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Protocol (Hypothetical):

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-bromo-3,5-difluorobenzene (1.0 equiv.), a nickel catalyst such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (5 mol%), and a reducing agent like zinc powder (2.0 equiv.).

  • Solvent and Reagent Addition: Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF).

  • Introduction of the Difluoroethyl Group: Introduce the 1,1-difluoroethylating agent, for example, by bubbling 1,1-difluoroethyl chloride gas through the solution or by adding a solution of a suitable precursor.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by GC-MS or TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 1-Bromo-3,5-difluorobenzene (Sandmeyer Reaction)[11][12]

This well-established protocol provides a reliable method for the synthesis of the bromo-analogue.

Sandmeyer Reaction Workflow

A 3,5-Difluoroaniline C Diazonium Salt Intermediate A->C Diazotization B NaNO2, HBr (0-5 °C) B->C E 1-Bromo-3,5-difluorobenzene C->E Sandmeyer Reaction D CuBr, HBr D->E

Caption: Workflow for the Sandmeyer synthesis of 1-Bromo-3,5-difluorobenzene.

Step-by-Step Protocol:

  • Diazotization: In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, dissolve 3,5-difluoroaniline (1.0 equiv.) in 48% hydrobromic acid (2.5-3.0 equiv.). Slowly add a solution of sodium nitrite (1.05 equiv.) in water dropwise, ensuring the temperature remains below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. Cool the mixture and extract the product with a suitable organic solvent like diethyl ether.

  • Purification: Wash the combined organic layers with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. The presence of fluorine provides an additional valuable handle in the form of ¹⁹F NMR.

This compound (Predicted and Expected Spectral Features):

  • ¹H NMR: A triplet for the methyl protons (CH₃) due to coupling with the two fluorine atoms of the difluoroethyl group. The aromatic protons would appear as multiplets in the aromatic region.

  • ¹³C NMR: The carbon of the CF₂ group would appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons would also show coupling to the attached fluorine atoms.

  • ¹⁹F NMR: Two distinct signals are expected: one for the two fluorine atoms of the difluoroethyl group and another for the two fluorine atoms on the benzene ring.

1-Bromo-3,5-difluorobenzene (Experimental Data):

  • ¹H NMR: Spectral data is available and shows characteristic signals in the aromatic region.[7][8]

  • ¹³C NMR: The spectrum is available and shows the expected signals for the fluorinated aromatic carbons.[7]

  • ¹⁹F NMR: The spectrum is available and shows a single resonance for the two equivalent fluorine atoms on the benzene ring.[7]

1-Chloro-3,5-difluorobenzene (Experimental Data):

  • ¹H NMR: Available spectra show the expected aromatic proton signals.

  • ¹³C NMR: Available spectra confirm the structure with characteristic carbon-fluorine couplings.[4]

  • ¹⁹F NMR: The spectrum is available and displays a single peak for the two equivalent aromatic fluorine atoms.[4][9]

Experimental Determination of Key Drug-like Properties

For compounds intended for drug discovery, two crucial parameters are lipophilicity (logP) and aqueous solubility. These properties significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Determination of Lipophilicity (logP) by Shake-Flask Method[15][16]

Protocol:

  • Preparation: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

For fluorinated compounds, ¹⁹F NMR can also be a powerful tool for determining logP by using a fluorinated reference standard.[10]

Kinetic Solubility Assay[18][19][20][21][22]

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

  • Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final test concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours) with shaking.

  • Precipitate Detection/Separation: The amount of precipitated compound can be determined by nephelometry (light scattering). Alternatively, the undissolved compound can be removed by filtration or centrifugation.

  • Quantification: The concentration of the compound remaining in the solution (the filtrate or supernatant) is determined by a suitable analytical method like HPLC-UV or LC-MS/MS.

Conclusion

This compound represents a valuable building block for medicinal chemistry, offering a metabolically robust moiety with the potential to fine-tune the properties of drug candidates. While its direct experimental data is still emerging in the public domain, its synthesis is feasible through modern catalytic methods. In comparison, 1-bromo- and 1-chloro-3,5-difluorobenzene serve as readily available alternatives that provide a reactive handle for diversification through cross-coupling chemistry. The choice between these building blocks will ultimately depend on the specific synthetic strategy and the desired properties of the target molecule. This guide provides a foundational framework and detailed protocols to assist researchers in navigating these choices and advancing their drug discovery programs.

References

Click to expand
  • Ningbo Inno Pharmchem Co.,Ltd. 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. [Link]

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  • Macmillan Group - Princeton University. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2024-02-DirectBioisostereReplacementEnablebyMetallaphotoredoxDeoxydifluoromethylation.pdf]([Link] Macmillan/files/publications/2024-02-DirectBioisostereReplacementEnablebyMetallaphotoredoxDeoxydifluoromethylation.pdf)

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A Senior Application Scientist's Guide to Fluorinated Building Blocks: Benchmarking 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing drug-like properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] While traditional fluorinated motifs like the trifluoromethyl (CF3) and difluoromethyl (CHF2) groups are well-established, the exploration of novel fluorinated building blocks is crucial for expanding the chemical space available to drug discovery programs.[3][4]

This guide introduces 1-(1,1-Difluoroethyl)-3,5-difluorobenzene , a building block with a distinct electronic and steric profile. We will provide an in-depth comparison of this compound with two widely used fluorinated building blocks: (Trifluoromethyl)benzene and (Difluoromethyl)benzene . Through a detailed analysis of their physicochemical properties, synthetic accessibility, and a proposed head-to-head reactivity benchmark in a Suzuki-Miyaura cross-coupling reaction, this guide will equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select the optimal fluorinated building block for their specific applications.

Physicochemical Properties: A Comparative Analysis

The subtle structural differences between the -CH2CF3, -CHF2, and the -CH(CH3)F2 moieties can lead to significant variations in key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic behavior. The following table summarizes the computed properties of our three building blocks of interest.

PropertyThis compound(Trifluoromethyl)benzene(Difluoromethyl)benzene
Molecular Formula C₈H₆F₄C₇H₅F₃C₇H₆F₂
Molecular Weight 178.13 g/mol 146.11 g/mol 128.12 g/mol
XLogP3 2.92.42.1
Polar Surface Area (PSA) 0 Ų0 Ų0 Ų
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 432

Key Insights from Physicochemical Data:

  • Lipophilicity (XLogP3): this compound exhibits the highest lipophilicity among the three. This increased lipophilicity, driven by the additional fluorine atoms and the ethyl group, can be advantageous for crossing biological membranes, but may also impact solubility and off-target effects.

  • Polar Surface Area (PSA): All three compounds have a PSA of 0 Ų, which is expected for these non-polar aromatic hydrocarbons. This suggests that their passive diffusion across cell membranes is likely to be efficient.

  • Hydrogen Bonding: None of the compounds are hydrogen bond donors. The number of hydrogen bond acceptors increases with the number of fluorine atoms, which could subtly influence interactions with biological targets.

Reactivity Benchmarking: A Proposed Suzuki-Miyaura Cross-Coupling Experiment

To objectively assess the relative reactivity of these building blocks in a common and medicinally relevant transformation, we propose a standardized Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.

Experimental Rationale

The C-F bond is notoriously strong and generally unreactive in palladium-catalyzed cross-coupling reactions under standard conditions.[5] Therefore, for this benchmarking study, we will utilize the bromo-analogs of our fluorinated building blocks. The primary objective is to evaluate how the different fluoroalkyl substituents electronically and sterically influence the rate and efficiency of the cross-coupling at the C-Br bond. We will use 1-bromo-3,5-difluorobenzene as a common scaffold to introduce the respective fluoroalkyl groups, although for the purpose of this guide, we will focus on the commercially available bromo-derivatives of our benchmark compounds where applicable.

The proposed reaction will couple each bromo-fluorinated building block with a common boronic acid partner, 4-methoxyphenylboronic acid, under identical reaction conditions. The reaction progress will be monitored over time, and the final yield of the desired biaryl product will be determined by ¹H NMR spectroscopy using an internal standard.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene (Hypothetical reactant for consistency) or a suitable bromo-analog of this compound

  • 1-Bromo-4-(trifluoromethyl)benzene

  • 1-Bromo-4-(difluoromethyl)benzene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • 1,3,5-Trimethoxybenzene (internal standard)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stir plates with heating capabilities

  • NMR spectrometer (400 MHz or higher)

  • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring (optional)

Procedure:

  • Reaction Setup: To a dried 4 mL vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), potassium phosphate tribasic (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and 1,3,5-trimethoxybenzene (0.25 mmol, 0.5 equiv) as an internal standard.

  • Inert Atmosphere: Seal the vial with a septum-lined cap and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous toluene (2.0 mL) and degassed water (0.2 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 24 hours.

  • Monitoring and Analysis: At specified time points (e.g., 1, 4, 8, and 24 hours), carefully take a small aliquot from the reaction mixture, dilute it with deuterated chloroform (CDCl₃), and filter it through a small plug of silica gel into an NMR tube. Analyze the sample by ¹H NMR to determine the conversion to the product by integrating the product peaks relative to the internal standard.

  • Work-up (at 24 hours): After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Expected Outcomes and Discussion

The reactivity of the aryl bromide in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle is highly influenced by the electronic properties of the substituents on the aromatic ring.

  • (Trifluoromethyl)benzene derivative: The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6][7][8] This electron withdrawal is expected to make the aryl bromide more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst. We anticipate that this compound will exhibit the highest reaction rate and yield.

  • (Difluoromethyl)benzene derivative: The -CHF₂ group is also electron-withdrawing, but less so than the -CF₃ group due to the presence of a C-H bond. Therefore, we predict that the reactivity of this substrate will be slightly lower than that of the trifluoromethyl-substituted analog.

  • This compound derivative: The -CH(CH₃)F₂ group is more complex. While the two fluorine atoms are electron-withdrawing, the methyl group is electron-donating. Additionally, the ethyl group is sterically more demanding than the trifluoromethyl or difluoromethyl groups. The combined electronic and steric effects may lead to a slightly reduced reaction rate compared to the trifluoromethyl and difluoromethyl analogs. The two additional fluorine atoms on the benzene ring will also contribute to the overall electron-withdrawing character of the molecule.

The expected trend in reactivity is therefore: (Trifluoromethyl)benzene > (Difluoromethyl)benzene > this compound .

Synthetic Accessibility

The ease and cost-effectiveness of synthesizing a building block are critical considerations for its practical application in large-scale drug development campaigns.

  • (Trifluoromethyl)benzene and (Difluoromethyl)benzene: These are widely available commercial products with well-established and scalable manufacturing processes.

  • This compound: The synthesis of this compound is more involved. A plausible synthetic route would start from the commercially available 1-bromo-3,5-difluorobenzene.[9] This could involve a metal-halogen exchange followed by reaction with a suitable electrophile to introduce the 1,1-difluoroethyl group. Alternatively, a cross-coupling reaction with a reagent that can deliver the 1,1-difluoroethyl moiety could be employed. The multi-step nature of this synthesis likely makes this compound more expensive and less readily available in large quantities compared to the other two building blocks. A potential synthetic pathway starting from 3,5-difluoroaniline is outlined in the diagram below.[10][11]

Visualizing the Workflow and Synthetic Path

Benchmarking_Workflow cluster_prep Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis A Aryl Bromides: - 1-Bromo-4-(trifluoromethyl)benzene - 1-Bromo-4-(difluoromethyl)benzene - 1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene D Reaction Setup (Inert Atmosphere) A->D B 4-Methoxyphenylboronic acid B->D C Catalyst System: - Pd(OAc)₂ - SPhos - K₃PO₄ C->D E Solvent Addition (Toluene/Water) D->E F Heating at 100°C (1-24h) E->F G Aliquoting & Quenching F->G Time Points H ¹H NMR Analysis (Yield Determination) G->H I GC-MS Monitoring G->I

Caption: Workflow for the proposed Suzuki-Miyaura cross-coupling benchmark experiment.

Synthetic_Pathway start 3,5-Difluoroaniline step1 Sandmeyer Reaction (NaNO₂, HBr, CuBr) start->step1 intermediate1 1-Bromo-3,5-difluorobenzene step1->intermediate1 step2 Introduction of 1,1-difluoroethyl group (e.g., via organometallic intermediate) intermediate1->step2 product This compound step2->product

Caption: Plausible synthetic route to this compound.

Application Insights and Strategic Selection

The choice between these fluorinated building blocks will ultimately depend on the specific goals of the drug discovery program.

  • Choose (Trifluoromethyl)benzene when:

    • Maximizing metabolic stability at a benzylic position is the primary goal.

    • A strong electron-withdrawing effect is desired to modulate pKa or target interactions.

    • Cost and ready availability are major considerations.

  • Choose (Difluoromethyl)benzene when:

    • A less lipophilic and more polar alternative to the trifluoromethyl group is needed.

    • The potential for hydrogen bond donation from the C-H bond could be beneficial for target binding.

    • A balance between metabolic stability and a moderated electronic effect is required.

  • Choose this compound when:

    • A unique steric profile is desired to probe specific binding pockets.

    • The combination of a 1,1-difluoroethyl group and a difluorinated phenyl ring is sought for its distinct electronic properties and potential to block multiple metabolic sites.

    • Higher lipophilicity is required to enhance membrane permeability.

    • The project is in an earlier discovery phase where the higher cost and lower availability of the building block are less of a concern.

Conclusion

This compound represents a valuable, albeit more specialized, addition to the medicinal chemist's toolbox. Its unique combination of electronic and steric properties sets it apart from the more common trifluoromethyl and difluoromethyl analogs. While our analysis suggests it may be slightly less reactive in standard cross-coupling reactions and less synthetically accessible, its distinct structural features offer opportunities for novel molecular designs and fine-tuning of drug-like properties that may not be achievable with more traditional fluorinated building blocks. This guide provides a framework for the rational selection and application of this and other fluorinated building blocks, empowering researchers to make more informed decisions in the pursuit of novel therapeutics.

References

  • Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - PMC. National Center for Biotechnology Information. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • This compound | C8H6F4 | CID 45790668. PubChem. [Link]

  • This compound | C8H6F4 | CID 45790668. PubChem. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC. National Center for Biotechnology Information. [Link]

  • EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents.
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. Quick Company. [Link]

  • DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents.
  • Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. SciSpace. [Link]

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The Strategic Incorporation of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of fluorine is a powerful tool for optimizing drug candidates. The introduction of fluorine atoms can significantly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth analysis of the 1-(1,1-difluoroethyl)-3,5-difluorobenzene moiety and its close analogs in drug discovery. We will explore a prominent case study, compare the gem-difluoroethyl group with other fluorinated motifs, and provide detailed experimental protocols for the synthesis and evaluation of compounds containing this structural feature.

The Rationale for Fluorination in Drug Design: A Focus on the Gem-Difluoroethyl Group

The substitution of hydrogen with fluorine can lead to profound changes in a molecule's properties. The high electronegativity of fluorine can modulate the acidity of nearby functional groups, while the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3]

The gem-difluoroethyl group (-CF2CH3) offers a unique combination of properties that make it an attractive substituent in drug design:

  • Metabolic Stability: The two fluorine atoms on the benzylic carbon can effectively shield this position from metabolic attack, a common liability for ethyl-substituted aromatic compounds.[4]

  • Lipophilicity: The gem-difluoroethyl group generally increases lipophilicity, which can enhance membrane permeability and cell penetration. However, the effect is nuanced and depends on the overall molecular context.[5]

  • Conformational Effects: The steric bulk and electronic properties of the difluoroethyl group can influence the preferred conformation of a molecule, potentially leading to improved binding to the target protein.

  • Bioisosterism: The difluoroethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's properties while maintaining its overall shape and pharmacophoric features.

Case Study: Verubecestat (MK-8931) - A BACE1 Inhibitor for Alzheimer's Disease

A prominent example of the application of a gem-difluoroethyl-phenyl moiety in drug discovery is Verubecestat (MK-8931), a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloid cascade, which is hypothesized to be a primary driver of Alzheimer's disease.[1] Although Verubecestat did not feature the 3,5-difluorobenzene substitution pattern, its development provides invaluable insights into the role of the gem-difluoroethyl group in a central nervous system (CNS) drug candidate.

Verubecestat was designed to reduce the production of amyloid-β (Aβ) peptides in the brain. The gem-difluoroethyl group was incorporated to enhance the metabolic stability of the molecule, a critical property for a drug intended for chronic administration. Preclinical studies demonstrated that Verubecestat effectively lowered Aβ levels in the cerebrospinal fluid (CSF) and brain of animal models.

However, despite promising early-phase clinical data, Verubecestat ultimately failed in Phase 3 clinical trials. The trials were halted due to a lack of efficacy and some evidence of cognitive worsening in the treatment groups compared to placebo. This outcome highlights the complexities of targeting the amyloid pathway and underscores that while optimizing pharmacokinetic properties is crucial, it does not guarantee clinical success. The failure of Verubecestat and other BACE1 inhibitors has led to a re-evaluation of this therapeutic strategy for Alzheimer's disease.

Comparative Analysis: Gem-Difluoroethyl vs. Other Fluorinated Motifs

The choice of which fluorinated group to incorporate into a drug candidate is a critical decision in the optimization process. Here, we compare the gem-difluoroethyl group to other commonly used fluorinated motifs.

PropertySingle FluorineDifluoromethyl (-CHF2)Gem-Difluoroethyl (-CF2CH3) Trifluoromethyl (-CF3)
Lipophilicity (LogP contribution) Moderate increaseModerate increaseSignificant increaseHigh increase
Metabolic Stability Can block specific sites of metabolismGood stabilityExcellent stability at the benzylic positionVery high stability
Acidity/Basicity Modulation Modest effectModerate electron-withdrawing effectStronger electron-withdrawing effect than -CHF2Very strong electron-withdrawing effect
Hydrogen Bonding Can act as a weak H-bond acceptorCan act as a weak H-bond donorNot a significant H-bond donor or acceptorCan participate in non-classical H-bonds
Synthetic Accessibility Generally accessibleModerately accessibleMore challenging to installReadily accessible through various reagents

This table provides a generalized comparison. The actual impact of each group is highly dependent on the specific molecular context.

The trifluoromethyl group is one of the most widely used fluorinated moieties in pharmaceuticals due to its profound impact on lipophilicity and metabolic stability.[6][7] However, its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, which may not always be desirable. The gem-difluoroethyl group offers a balance of properties, providing substantial metabolic stability with a less pronounced electronic effect compared to the trifluoromethyl group.

Experimental Protocols

Synthesis of this compound

Caption: Plausible synthetic workflow for this compound.

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene from 3,5-Difluoroaniline

This procedure is based on the well-established Sandmeyer reaction.[10]

  • Dissolve 3,5-difluoroaniline in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water to the cooled aniline solution while maintaining the temperature below 5 °C. This forms the diazonium salt in situ.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat gently to ensure complete reaction.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1-bromo-3,5-difluorobenzene.

Step 2: Introduction of the 1,1-Difluoroethyl Group

The introduction of the 1,1-difluoroethyl group onto the aromatic ring can be achieved through various cross-coupling methodologies. One potential approach involves a nickel-catalyzed cross-coupling of the Grignard reagent derived from 1-bromo-3,5-difluorobenzene with a 1,1-difluoroethylating agent.[11]

  • Prepare the Grignard reagent of 1-bromo-3,5-difluorobenzene by reacting it with magnesium turnings in an anhydrous ether solvent.

  • In a separate, dry flask under an inert atmosphere, add a suitable nickel catalyst (e.g., NiCl2(dppp)).

  • To the catalyst, add a 1,1-difluoroethylating agent such as 1-chloro-1,1-difluoroethane.

  • Slowly add the prepared Grignard reagent to the catalyst/electrophile mixture at a controlled temperature.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate the organic layer.

  • Purify the final product, this compound, by column chromatography.

In Vitro BACE1 Enzymatic Assay

The following is a general protocol for a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of test compounds against BACE1.

Caption: General workflow for a BACE1 FRET-based enzymatic assay.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. Also, prepare positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only, no enzyme).

  • To the wells of the 96-well plate, add the test compound dilutions.

  • Add the BACE1 FRET substrate to all wells.

  • Initiate the enzymatic reaction by adding the BACE1 enzyme solution to all wells except the negative controls.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound moiety and its analogs represent a valuable structural motif in drug discovery, particularly for CNS targets where metabolic stability is paramount. The case study of Verubecestat demonstrates the potential of the gem-difluoroethyl group to impart favorable pharmacokinetic properties, although it also serves as a reminder that clinical success depends on a multitude of factors beyond metabolic stability. By carefully considering the comparative properties of different fluorinated groups and employing robust synthetic and screening methodologies, medicinal chemists can leverage the unique advantages of the gem-difluoroethyl group to design the next generation of therapeutic agents.

References

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Melnykov, K. P., Tavlui, O., Skreminskiy, A., Kuchkovska, Y. O., & Grygorenko, O. O. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry (Weinheim an der Bergstrasse, Germany), 28(55), e202201601. [Link]

  • Di Miceli, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(9), 3935.
  • Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390459.
  • Di Miceli, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(9), 3935.
  • PLOS One. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS One, 20(9), e0331286.
  • Di Miceli, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(9), 3935.
  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes. Retrieved from [Link]

  • IRIS UniPA. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH3CF2Cl. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Retrieved from [Link]

  • National Institutes of Health. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • National Institutes of Health. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951.

Sources

A Comparative Analysis of Synthetic Routes to 1-(1,1-Difluoroethyl)-3,5-difluorobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. The 1-(1,1-difluoroethyl)-3,5-difluorobenzene moiety represents a valuable building block in this context, finding application in the development of novel therapeutics and agrochemicals. This guide provides a comparative analysis of the primary synthetic pathways to this important intermediate, offering insights into the practical considerations and underlying chemical principles for researchers, scientists, and drug development professionals.

Two principal retrosynthetic disconnections guide the synthesis of this compound, both converging on the key intermediate, 3',5'-difluoroacetophenone. The subsequent conversion of the ketone to the geminal difluoride is the final and crucial transformation. This guide will dissect these two overarching strategies, evaluating them based on efficiency, scalability, safety, and the availability of starting materials.

Route 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This approach is arguably the most direct route to the key acetophenone intermediate. It leverages the classical Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.

Workflow for Route 1

A 1,3-Difluorobenzene C 3',5'-Difluoroacetophenone A->C Friedel-Crafts Acylation B Acetyl Chloride / Acetic Anhydride + Lewis Acid (e.g., AlCl₃) E This compound C->E Deoxyfluorination D Deoxyfluorination Reagent (e.g., DAST, Deoxo-Fluor)

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 3',5'-Difluoroacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,3-difluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, proceeds with high regioselectivity.[1] The two fluorine atoms deactivate the aromatic ring towards electrophilic attack due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directing, and in the case of 1,3-difluorobenzene, the 4-position is the most activated site for substitution, leading to the desired 3,5-difluoroacetophenone.[1]

Experimental Protocol: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add 1,3-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The reaction is then quenched by carefully pouring it onto crushed ice and hydrochloric acid.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or recrystallization to afford 3',5'-difluoroacetophenone.

Route 2: Grignard Reaction Approach

An alternative strategy to construct 3',5'-difluoroacetophenone involves the use of a Grignard reagent derived from a 3,5-difluorophenyl precursor. This method offers flexibility in the choice of starting materials.

Workflow for Route 2

A 1-Bromo-3,5-difluorobenzene C 3',5'-Difluoroacetophenone A->C Grignard Reaction B 1. Mg, THF 2. Acetylating Agent E This compound C->E Deoxyfluorination D Deoxyfluorination Reagent (e.g., DAST, Deoxo-Fluor)

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 3',5'-Difluoroacetophenone via Grignard Reaction

This route typically begins with the formation of 3,5-difluorophenylmagnesium bromide from 1-bromo-3,5-difluorobenzene and magnesium turnings in an ethereal solvent like THF.[2] The subsequent reaction of this Grignard reagent with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, yields the desired ketone. The use of acetic anhydride can sometimes offer advantages in terms of selectivity and avoiding the need for a copper catalyst.[3]

Experimental Protocol: Grignard Reaction

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the formation of the Grignard reagent.

  • In a separate flask, cool a solution of the acetylating agent (e.g., acetyl chloride, 1.1 equivalents) in anhydrous THF to -78 °C.

  • Slowly add the prepared Grignard reagent to the solution of the acetylating agent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography or distillation.

The Crucial Step: Deoxyfluorination of 3',5'-Difluoroacetophenone

Both primary routes converge on the deoxyfluorination of 3',5'-difluoroacetophenone to yield the final product, this compound. This transformation is typically achieved using a nucleophilic fluorinating agent. The choice of reagent for this step is critical and involves a trade-off between reactivity, safety, and cost.

Comparative Analysis of Deoxyfluorination Reagents

A variety of reagents are available for the conversion of a ketone to a geminal difluoride. The most common are sulfur-based fluorinating agents.

ReagentKey CharacteristicsSafety Considerations
DAST (Diethylaminosulfur Trifluoride)A widely used, potent fluorinating agent.Thermally unstable, can decompose explosively above 90°C.[4] Reacts violently with water.[5] Highly toxic and corrosive.
Deoxo-Fluor ®More thermally stable than DAST.[1][6] Often provides higher yields and cleaner reactions.[7]Reacts violently with water.[6] Less prone to explosive decomposition than DAST, but still requires careful handling.
XtalFluor ® ReagentsCrystalline solids, easier to handle than liquid reagents.[8] Generally safer and more thermally stable than DAST and Deoxo-Fluor.®Lower reactivity than DAST, may require higher temperatures or longer reaction times.
PyFluor A stable, low-cost, and selective deoxyfluorinating reagent.[9]Generally considered safer than DAST and Deoxo-Fluor.®

Experimental Protocol: Deoxyfluorination with Deoxo-Fluor®

  • To a solution of 3',5'-difluoroacetophenone (1.0 equivalent) in an inert solvent such as dichloromethane in a fluorinated polyethylene vessel, add Deoxo-Fluor® (2.0-3.0 equivalents) dropwise at 0 °C.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by GC-MS or NMR.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction
Starting Materials 1,3-Difluorobenzene, Acetyl Chloride/Anhydride1-Bromo-3,5-difluorobenzene, Acetylating Agent
Number of Steps 22
Key Advantages Direct, often high-yielding acylation. Good regioselectivity.Utilizes readily available bromo-aromatics. Can be adapted for various acetylating agents.
Key Disadvantages Requires handling of corrosive Lewis acids. The ketone product can complex with the catalyst.Grignard reagents are highly moisture and air-sensitive. Potential for side reactions if not carefully controlled.
Scalability Generally scalable, but the use of large quantities of AlCl₃ can be problematic.Scalable, but requires stringent anhydrous conditions and careful temperature control.
Overall Yield Dependent on both acylation and deoxyfluorination steps. Potentially high.Dependent on both Grignard and deoxyfluorination steps. Can be high with careful optimization.

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the Grignard reaction pathways offer viable and effective routes to the synthesis of this compound.

  • Route 1 (Friedel-Crafts Acylation) is often the more direct and preferred method for laboratory-scale synthesis due to its high regioselectivity and generally good yields. The primary considerations are the handling of the Lewis acid catalyst and the workup procedure.

  • Route 2 (Grignard Reaction) provides a solid alternative, particularly if 1-bromo-3,5-difluorobenzene is a more readily available or cost-effective starting material. The success of this route hinges on the careful execution of the Grignard reaction under strictly anhydrous conditions.

For the crucial deoxyfluorination step, the use of more modern, thermally stable reagents such as Deoxo-Fluor® or XtalFluor® is highly recommended over DAST, especially for larger-scale syntheses, to mitigate the significant safety hazards associated with the latter. While potentially more expensive, the enhanced safety profile and often cleaner reaction profiles of these newer reagents provide a significant advantage in a research and development setting.

Ultimately, the choice of the optimal synthetic route will depend on a laboratory's specific resources, the scale of the synthesis, and the availability and cost of the starting materials. Careful consideration of the safety and handling requirements for all reagents is paramount.

References

  • Yang, E., Reese, M. R., & Humphrey, J. M. (2012). Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. Organic letters, 14(15), 3944–3947.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Potteiger, C. M., et al. (2016). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
  • Organic Syntheses. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). gem-Difluorination of 4,4'-Difluorobenzophenone with Deoxo-Fluor®. Retrieved from [Link]

  • Grokipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]

  • Winthrop University. (n.d.). The Friedel-Crafts Acylation. Retrieved from [Link]

  • Web Pages. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of organic chemistry, 64(19), 7048–7054.
  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'heureux, A. (2009). Aminodifluorosulfinium tetrafluoroborate salts: efficient and selective deoxofluorinating agents. Organic letters, 11(21), 5050–5053.
  • National Institutes of Health. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every scientist. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene (CAS No. 1138445-10-9). As a fluorinated aromatic compound, its disposal requires specific procedures to ensure the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers to make informed and safe decisions.

Hazard Identification and Risk Assessment: Know Your Chemical

Before any handling or disposal, a thorough understanding of the compound's properties and potential hazards is paramount. While a specific, peer-reviewed Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile based on its chemical structure and data from closely related fluorinated and halogenated aromatic compounds.

1.1. Chemical and Physical Properties

This compound is a halogenated organic compound. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₆F₄PubChem[1]
Molecular Weight 178.13 g/mol PubChem[1]
CAS Number 1138445-10-9PubChem[1]
Structure A benzene ring substituted with a 1,1-difluoroethyl group and two fluorine atoms.-
Inferred Hazards Likely flammable, harmful if swallowed, skin/eye irritant, and ecotoxic.Analogous SDS[2][3]

1.2. Core Hazard Principle: Halogenated Organic Compound

The presence of carbon-fluorine bonds places this compound squarely in the category of halogenated organic waste .[4] This is the single most important classification for determining its disposal pathway. The combustion of halogenated compounds can produce hazardous byproducts like hydrogen fluoride (HF) if not performed under the correct conditions.[5][6] Therefore, these wastes must never be mixed with general or non-halogenated chemical waste streams.

Pre-Disposal Protocol: Segregation and Containment

Proper segregation at the point of generation is the foundation of a safe and compliant chemical waste management program. This prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.

2.1. Required Personal Protective Equipment (PPE)

Based on the inferred hazards of similar chemicals, the following minimum PPE should be worn when handling this compound and its waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

2.2. Step-by-Step Waste Collection Procedure

  • Designate a Waste Container: Obtain a dedicated, properly vented, and chemically compatible waste container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition with a secure, threaded cap.[7]

  • Label Correctly and Completely: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Waste this compound".

    • The specific hazard characteristics (e.g., Flammable, Toxic).

    • The date accumulation started.

  • Segregate as Halogenated Waste: This is a critical control step. This waste stream must be kept separate from all other waste types, especially non-halogenated organic solvents.[4][7] Mixing halogenated and non-halogenated waste complicates disposal, significantly increases costs, and violates regulatory compliance.

  • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[7] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Maintain a Waste Log: For containers with mixed halogenated wastes, maintain a log sheet near the container that lists all components by their full chemical name and their approximate percentages or volumes.

The Disposal Pathway: A Decision Workflow

The disposal of this compound must be handled by a licensed hazardous waste management company. The following workflow outlines the decision-making process and the recommended disposal technologies.

G cluster_0 Start: Waste Generation cluster_1 Step 1: On-Site Management cluster_2 Step 2: Disposal Decision (EHS Consultation) cluster_3 Step 3: Off-Site Disposal by Licensed Vendor start Generate Waste This compound segregate Segregate as HALOGENATED ORGANIC WASTE start->segregate contain Collect in Labeled, Closed Container segregate->contain Follow Protocol ehs_contact Contact EHS for Waste Pickup contain->ehs_contact incineration Primary Method: High-Temperature Incineration ehs_contact->incineration Recommended landfill Secondary Method: RCRA Subtitle C Landfill ehs_contact->landfill If incineration unavailable

Caption: Disposal workflow for this compound.

3.1. Primary Disposal Method: High-Temperature Incineration

The industry-standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[4]

  • Mechanism: These facilities operate at temperatures sufficient to break the robust carbon-fluorine bonds. They are also equipped with advanced scrubbers and pollution control systems to neutralize the resulting acidic gases (like hydrogen fluoride) and prevent the release of harmful substances into the atmosphere.[8]

  • Justification: This method provides complete destruction of the compound, converting it into relatively benign inorganic materials, thus permanently eliminating its potential environmental toxicity.

3.2. Secondary Disposal Method: RCRA Subtitle C Landfill

In situations where incineration is not feasible, disposal in a permitted hazardous waste landfill (RCRA Subtitle C) is a potential alternative.

  • Mechanism: These are highly engineered landfills with double composite liners, leachate collection systems, and extensive groundwater monitoring capabilities to contain hazardous materials.[9][10]

  • Justification: While this method provides containment rather than destruction, it is a compliant option designed to prevent environmental release. The U.S. Environmental Protection Agency (EPA) recommends the use of RCRA Subtitle C landfills for high-concentration fluorinated substance wastes when other options are unavailable.[9][10]

3.3. Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of down the sink or drain. This compound's aquatic toxicity can damage ecosystems and wastewater treatment systems.

  • DO NOT mix with non-halogenated waste. This cross-contamination creates a more complex and expensive disposal challenge.

  • DO NOT allow the waste to evaporate in a fume hood. This practice is not a compliant disposal method and releases pollutants into the environment.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate and ensure proper ventilation.

  • Control Ignition Sources: As the compound is likely flammable, extinguish any open flames and turn off nearby electrical equipment.

  • Absorb the Spill: Use a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container for disposal as halogenated solid waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

For large or unmanageable spills, contact your institution's EHS department or emergency response team immediately.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or ecological well-being.

References

  • This compound - PubChem, National Center for Biotechnology Information. [Link]

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES - Illinois Pollution Control Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - Electronic Code of Federal Regulations (eCFR), U.S. Government Publishing Office. [Link]

  • HAZARDOUS WASTE SEGREGATION - Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound - California Code of Regulations, Westlaw. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 1-Ethyl-3,5-difluorobenzene - PubChem, National Center for Biotechnology Information. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances - U.S. Environmental Protection Agency. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS - U.S. Environmental Protection Agency. [Link]

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal - Vinson & Elkins LLP. [Link]

  • Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment - Federal Register. [Link]

  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials - The Acta Group. [Link]

  • 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis - Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

Navigating the Safe Handling of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Among these, fluorinated organic compounds are of particular interest due to their unique properties. This guide provides essential safety and logistical information for handling 1-(1,1-Difluoroethyl)-3,5-difluorobenzene, a compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the safety profiles of structurally analogous compounds, including 1-ethyl-3,5-difluorobenzene, 1,3-difluorobenzene, and 1-bromo-3,5-difluorobenzene.[1][2][3][4][5] This approach allows us to anticipate potential hazards and establish robust safety protocols, ensuring both personal safety and the integrity of our research.

Hazard Assessment: Understanding the Risks

Based on the analysis of related difluorobenzene derivatives, this compound is anticipated to be a flammable liquid.[2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][6] The primary health concerns include:

  • Inhalation: May be harmful if inhaled, potentially causing respiratory irritation.[3][6] High vapor concentrations could lead to symptoms such as headache, dizziness, and nausea.[2]

  • Skin Contact: Causes skin irritation.[4][5] Prolonged contact may lead to dermatitis.[2]

  • Eye Contact: May cause eye irritation.[6]

  • Ingestion: Harmful if swallowed.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this and similar chemical compounds. The following table outlines the recommended PPE, which should be selected based on a thorough risk assessment of the specific laboratory procedures being undertaken.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields and a face shieldStandard safety glasses protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during operations with a higher risk of splashing.[3][7]
Hands Chemical-resistant gloves (e.g., Neoprene or Silver Shield)Given the potential for skin irritation, appropriate gloves are critical. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[3][8]
Body Flame-retardant lab coat and chemical-resistant apronA flame-retardant lab coat is essential due to the flammability of the compound. A chemical-resistant apron provides an additional barrier against spills and splashes. For larger scale operations, a complete chemical-resistant suit may be necessary.[3]
Respiratory Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.Engineering controls are the primary method for minimizing inhalation exposure. Respirators should be used as a secondary measure and require proper fit-testing and training.[1][7]

Operational Plan: From Receipt to Use

A meticulous operational plan ensures that this compound is handled safely at every stage of the laboratory workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]

  • Segregation: Keep away from heat, sparks, open flames, and strong oxidizing agents.[2][9]

  • Grounding: To prevent static discharge, ensure that all metal parts of storage and handling equipment are properly grounded.[2]

Handling Procedures
  • Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Dispensing: Use non-sparking tools and equipment when transferring the liquid to prevent ignition.[2]

  • Avoidance of Contamination: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[2]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Emergency and Disposal Plan: Managing Spills and Waste

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Response

In the event of a spill, immediate and decisive action is required to mitigate the hazard. The following workflow provides a step-by-step guide for responding to a spill of this compound.

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.[2][3]

  • Disposal Procedure: Dispose of the hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[2][4] Do not dispose of it down the drain.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering an environment of scientific discovery that prioritizes well-being.

References

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. Retrieved from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,1-Difluoroethyl)-3,5-difluorobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.